molecular formula C10H13NO2 B3025429 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine CAS No. 613656-45-4

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Cat. No.: B3025429
CAS No.: 613656-45-4
M. Wt: 179.22 g/mol
InChI Key: SAGRVQMJUPNRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRVQMJUPNRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397651
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-45-4
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Introduction

1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine is a substituted methylamine derivative featuring a dihydrobenzodioxin moiety. This compound belongs to a class of chemicals with significant interest in medicinal chemistry and pharmacology, primarily due to the benzodioxin core's presence in various biologically active molecules. Its structural similarity to known psychoactive compounds and neurotransmitter analogues makes it a subject of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological actions, and safety considerations, tailored for professionals in the scientific research and development fields.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its structural and molecular characteristics. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.[3][4]

IdentifierValueSource
IUPAC Name 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamineN/A
Synonyms N/AN/A
CAS Number 852227-85-1 (for hydrochloride salt)[3][4]
Molecular Formula C₁₀H₁₃NO₂ (Free Base) / C₁₀H₁₄ClNO₂ (HCl Salt)[4]
Molecular Weight 179.22 g/mol (Free Base) / 215.68 g/mol (HCl Salt)[4]
Physicochemical Data Summary
PropertyValueNotes
Appearance White solid (typical for HCl salt)Based on typical appearance of amine salts.
Solubility Soluble in water, methanol, DMSOInferred from hydrochloride salt form.
Melting Point Not availableExperimental data not found in public literature.
Boiling Point Not availableExperimental data not found in public literature.

Synthesis and Characterization

The synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine typically proceeds through a reductive amination pathway, a robust and widely used method in medicinal chemistry for amine synthesis.

Synthetic Workflow

The logical synthetic approach starts from the commercially available 1,4-benzodioxan-6-carbaldehyde. This aldehyde undergoes reductive amination with methylamine, typically using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the target secondary amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1,4-Benzodioxan-6-carbaldehyde C Imine Formation A->C B Methylamine (CH3NH2) B->C D Reduction (e.g., NaBH4) C->D E 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine D->E

Workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
  • Reaction Setup : To a solution of 1,4-benzodioxan-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 eq, typically as a solution in a solvent like THF or ethanol).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction : Cool the reaction mixture to 0°C in an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.

  • Quenching and Work-up : After the reduction is complete (as monitored by TLC/LC-MS), quench the reaction by slowly adding water or a dilute acid. The solvent is then removed under reduced pressure.

  • Extraction : The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification : The crude product is concentrated and purified using flash column chromatography on silica gel to yield the pure free base. For the hydrochloride salt, the free base is dissolved in a solvent like diethyl ether and treated with a solution of HCl in ether or isopropanol to precipitate the salt, which is then collected by filtration.

Spectroscopic Profile (Predicted)
  • ¹H NMR : Expected signals would include two singlets for the N-CH₃ and benzylic CH₂ protons, a multiplet for the O-CH₂-CH₂-O protons of the dioxin ring, and distinct aromatic protons in the 6.5-7.5 ppm region, characteristic of the substituted benzene ring.

  • ¹³C NMR : The spectrum should show signals for the methyl carbon, the benzylic carbon, the two equivalent carbons of the dioxin ethyl bridge, and the aromatic carbons.

  • IR Spectroscopy : Key peaks would include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C-O ether stretches (around 1250 cm⁻¹) characteristic of the benzodioxin moiety.

  • Mass Spectrometry : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the compound.

Pharmacological and Toxicological Profile

Inferred Mechanism of Action: Dopamine Receptor Affinity

While direct pharmacological data for this specific molecule is scarce in public literature, the 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl) moiety is a known pharmacophore that interacts with various receptors in the central nervous system. Specifically, derivatives of this structure have been investigated as potent and selective antagonists for the dopamine D₄ receptor.[5][6]

Dopamine receptors are G-protein coupled receptors (GPCRs) involved in crucial neurological processes like cognition, emotion, and movement.[5][6] The D₄ receptor, in particular, is found in extrastriatal brain regions such as the cortex and hippocampus and is a key target in the treatment of schizophrenia.[5][6] Atypical antipsychotics like clozapine show a higher affinity for D₄ over D₂ receptors, which may contribute to their efficacy against both positive and negative symptoms of schizophrenia.[5][6] Given its structure, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine could potentially act as a ligand for D₄ or other dopamine receptor subtypes, making it a valuable tool for neuroscience research.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Receptor Dopamine D4 Receptor (GPCR) Dopamine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ligand Compound (Potential Antagonist) Ligand->Receptor Blocks

Potential interaction with the dopamine D4 receptor pathway.
Toxicology and Safety

The hydrochloride salt of this compound is classified with several hazards according to its Safety Data Sheet (SDS).[3] Researchers must handle this chemical with appropriate caution.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Handling and Safety Precautions :

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling : Avoid breathing dust, vapor, mist, or gas.[8] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[3]

  • Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[3][7]

  • First Aid :

    • If Swallowed : Immediately call a POISON CENTER or doctor.[3]

    • If on Skin : Wash with plenty of water. If irritation occurs, seek medical advice.[3]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

Applications in Research and Development

  • Medicinal Chemistry Building Block : The dihydrobenzodioxin core is a privileged scaffold in drug discovery. This compound serves as a valuable starting material or fragment for synthesizing more complex molecules targeting CNS receptors.

  • Pharmacological Probe : As a potential dopamine receptor ligand, it can be used in in-vitro binding assays to characterize receptor pharmacology or as a reference compound in the development of novel PET imaging agents for dopamine receptors.[6]

  • Lead Compound for Drug Discovery : Its structure can be systematically modified to explore structure-activity relationships (SAR) for various biological targets, aiming to develop new therapeutic agents for neuropsychiatric disorders.

Conclusion

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a compound of significant interest due to its chemical structure and inferred pharmacological properties. While comprehensive data is not yet available in the public domain, its profile can be reliably constructed from information on its hydrochloride salt and structurally related analogues. Its synthesis is straightforward via reductive amination, and its potential as a dopamine D₄ receptor ligand positions it as a valuable tool for neuropharmacology research. Strict adherence to safety protocols is mandatory when handling this chemical due to its identified hazards. Further research into its precise biological activity and metabolic profile will undoubtedly provide deeper insights for the drug development community.

References

  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubChem Compound Summary. Available at: [Link]

  • Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(1). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, a key building block in medicinal chemistry and drug development.[1][2] The document explores the primary synthetic pathways, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and drug development professionals.

Introduction: The Significance of the Benzodioxane Moiety

The 2,3-dihydrobenzo[b][1][3]dioxin (commonly known as 1,4-benzodioxan) scaffold is a privileged structure in medicinal chemistry.[4] Its presence in numerous biologically active compounds, such as Doxazosin, an α1-adrenergic blocker, highlights its importance.[5][6] The N-methylmethanamine substituent at the 6-position further enhances the molecule's utility as a versatile intermediate for creating a diverse library of compounds with potential therapeutic applications, including agents targeting dopamine receptors.[7][8] N-methylated amines are crucial in pharmaceuticals as the methyl group can significantly alter a compound's solubility, metabolic stability, and binding affinity to biological targets.[1][3]

This guide will focus on two robust and commonly employed synthetic strategies for the target molecule:

  • Pathway A: Reductive Amination of a carbonyl precursor.

  • Pathway B: N-Alkylation of a primary amine precursor.

Each pathway will be examined in detail, providing the necessary protocols and scientific rationale to enable successful synthesis in a research setting.

Pathway A: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[9][10] This pathway involves the reaction of 1,4-benzodioxan-6-carboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Logical Workflow for Pathway A

Reductive Amination Pathway Start 1,4-Benzodioxan Aldehyde 1,4-Benzodioxan-6- carboxaldehyde Start->Aldehyde Friedel-Crafts Acylation or Vilsmeier-Haack Imine Intermediate Iminium Ion Aldehyde->Imine + Methylamine Target_A 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine Imine->Target_A Reduction (e.g., NaBH4)

Caption: Reductive Amination workflow for the target molecule.

Step 1: Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

The critical starting material for this pathway is the aldehyde. A common and effective method for its preparation is the Friedel-Crafts acylation of 1,4-benzodioxan to introduce an acetyl group, which can then be oxidized, or more directly, through formylation reactions like the Vilsmeier-Haack reaction.[11]

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., ether), add a Lewis acid catalyst.[11]

  • Acylation: Cool the mixture in an ice bath and slowly add the acylating agent.[11]

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

  • Workup: Quench the reaction by carefully adding it to ice water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethanone by column chromatography or recrystallization.[11]

Note: The resulting ketone would then need to be converted to the aldehyde, adding steps. A direct formylation is often preferred for efficiency.

Step 2: Reductive Amination with Methylamine

This step directly converts the aldehyde to the target N-methyl amine. The choice of reducing agent is critical to prevent side reactions and ensure high yield.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 1,4-benzodioxan-6-carboxaldehyde in a suitable solvent such as methanol. Add a solution of methylamine (e.g., 40% in water or as a solution in THF). Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the imine intermediate.

  • Quenching and Workup: Once the reaction is complete, carefully quench any excess reducing agent with a dilute acid (e.g., 1M HCl). Adjust the pH to be basic with NaOH solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale/Reference
Starting Material 1,4-Benzodioxan-6-carboxaldehydeKey carbonyl precursor for imine formation.[12]
Amine Source Methylamine (solution in H₂O, THF, or MeOH)Provides the N-methyl group.
Reducing Agent Sodium Borohydride (NaBH₄) or similarMild and selective reagent for reducing the C=N double bond of the imine without affecting other functional groups.
Solvent Methanol, Ethanol, or DichloromethaneProvides good solubility for reactants and does not interfere with the reaction.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side-product formation.
Workup Acid quench, basic extractionNeutralizes excess reagent and isolates the basic amine product.

Table 1: Summary of Reaction Conditions for Reductive Amination.

Pathway B: Synthesis via N-Alkylation of a Primary Amine

This alternative pathway first synthesizes the primary amine, (2,3-dihydrobenzo[b][1][3]dioxin-6-yl)methanamine, which is subsequently methylated. This approach offers good control, particularly for achieving mono-methylation.

Logical Workflow for Pathway B

N-Alkylation Pathway Aldehyde 1,4-Benzodioxan-6- carboxaldehyde Primary_Amine (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) methanamine Aldehyde->Primary_Amine e.g., Oximation followed by Reduction Target_B 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine Primary_Amine->Target_B N-Methylation (e.g., Eschweiler-Clarke)

Caption: N-Alkylation workflow for the target molecule.

Step 1: Synthesis of (2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)methanamine

The primary amine can be synthesized from the aldehyde precursor. A common method involves converting the aldehyde to an oxime, which is then reduced.

Experimental Protocol: Synthesis of the Primary Amine

  • Oximation: Dissolve 1,4-benzodioxan-6-carboxaldehyde in a solvent mixture like ethanol/water. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and heat the mixture to form the corresponding aldoxime.

  • Reduction: Isolate the oxime and reduce it to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) or catalytic hydrogenation (e.g., H₂ over Pd/C) are effective for this transformation.

  • Purification: After appropriate workup, the primary amine can be purified by distillation under reduced pressure or by column chromatography.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines using formic acid and formaldehyde.[13] It is particularly advantageous as it typically results in exhaustive methylation to the tertiary amine, but conditions can be controlled to favor mono-methylation, and it avoids the issue of quaternary ammonium salt formation common with methyl halides. For selective mono-N-methylation, other methods might be employed.[1]

Experimental Protocol: N-Methylation

  • Reaction Setup: To a flask containing the primary amine, (2,3-dihydrobenzo[b][1][3]dioxin-6-yl)methanamine, add an excess of formic acid and aqueous formaldehyde.

  • Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC. Carbon dioxide evolution will be observed.

  • Workup: After cooling, make the reaction mixture basic by adding a strong base (e.g., NaOH solution).

  • Extraction and Purification: Extract the N-methylated product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the final product by column chromatography or distillation.

Parameter Condition Rationale/Reference
Starting Material (2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)methanamineThe primary amine to be methylated.[14]
Methylating Agents Formic Acid & FormaldehydeClassic reagents for the Eschweiler-Clarke reaction, acting as both the carbon source and the reducing agent.[13]
Solvent Typically no additional solvent is needed.The reagents themselves often serve as the reaction medium.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed to completion.
Workup Basification and extractionNeutralizes the formic acid and allows for the isolation of the free amine product.

Table 2: Summary of Reaction Conditions for N-Methylation.

Comparative Analysis of Synthetic Pathways

  • Pathway A (Reductive Amination): This route is often more direct and atom-economical, proceeding in fewer steps from a common intermediate. It is highly suitable for large-scale synthesis. However, control of the reaction to prevent the formation of tertiary amines (from reaction with a second molecule of aldehyde) can sometimes be a challenge depending on the specific substrate and conditions.

  • Pathway B (N-Alkylation): This pathway offers a high degree of control, particularly for achieving selective mono-methylation. The isolation of the primary amine intermediate allows for purification before the final methylation step, which can lead to a cleaner final product. However, it involves more synthetic steps, which may lower the overall yield.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, must be rigorously purified and characterized.

  • Purification: Column chromatography using silica gel with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with triethylamine is typically effective. The addition of a small amount of base (like triethylamine) to the eluent can prevent the amine from tailing on the silica gel.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, including the presence of the N-methyl group and the benzodioxane core.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine can be reliably achieved through either reductive amination of 1,4-benzodioxan-6-carboxaldehyde or N-methylation of (2,3-dihydrobenzo[b][1][3]dioxin-6-yl)methanamine. The choice between these pathways will depend on the specific requirements of the research project, including scale, available starting materials, and desired purity. Both routes are built on fundamental, well-established organic transformations, providing a solid foundation for the production of this valuable chemical intermediate.

References

  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology (RSC Publishing).
  • methylation of amines using formic acid via simple inorganic base catalysis. Source not specified.
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Source not specified.
  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)prop-2-en-1-one. NIH. Available at:

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine. PubChem. Available at: [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. scirp.org. Available at: [Link]

  • 1-(2,3-Dihydrobenzo[b][1][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Source not specified. Available at:

  • 1-(2,3-Dihydrobenzo[ b][1][3]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. Available at: [Link]

  • Ligand-free reductive amination via Pd-coated mechanocatalysis. PMC - PubMed Central.
  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link]

Sources

A Technical Guide to the Core Mechanism of Action of 3,4-Methylenedioxymethamphetamine (MDMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Methylenedioxymethamphetamine (MDMA), chemically known as 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, is a synthetic compound that exerts complex and potent effects on the central nervous system.[1] Classified as both a stimulant and a mild psychedelic, its unique psychoactive properties, often described as "entactogenic" for its ability to induce feelings of emotional closeness and empathy, have made it a substance of significant interest in both recreational and clinical contexts.[2][3] This guide provides an in-depth technical overview of the core mechanism of action of MDMA, intended for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, downstream signaling cascades, and the experimental methodologies employed to elucidate these processes.

Primary Molecular Targets and Binding Profile

The principal mechanism through which MDMA elicits its effects is by profoundly augmenting the activity of three key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][5][6] This is achieved through a multi-faceted interaction with their respective transporter proteins: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[7][8]

MDMA acts as both a potent reuptake inhibitor and a releasing agent at these transporters.[2][3] It exhibits a higher affinity for SERT compared to DAT and NET, which accounts for its pronounced serotonergic effects.[7][8][9] The interaction of MDMA with these transporters is complex; it not only blocks the reuptake of neurotransmitters from the synaptic cleft but also reverses the direction of transport, actively expelling neurotransmitters from the presynaptic neuron into the synapse.[7][8]

Beyond its primary action on monoamine transporters, MDMA also displays direct, albeit lower, affinity for several receptor subtypes. These include certain serotonin receptors, such as 5-HT2A and 5-HT2B, which may contribute to some of its mild psychedelic and physiological effects.[7][10][11] MDMA also interacts with other receptors, including muscarinic M1, histaminic H1, and alpha- and beta-adrenergic receptors.[12]

Quantitative Binding Affinities

The following table summarizes the inhibitory constants (IC50) of MDMA at human monoamine transporters, providing a quantitative measure of its potency.

TransporterIC50 (μM)
Serotonin (SERT)2.5 - 5.1
Norepinephrine (NET)0.5 - 1.0
Dopamine (DAT)1.5 - 10

Data compiled from various in vitro studies. Actual values may vary depending on experimental conditions.[7][13]

Signaling Pathways and Downstream Effects

The binding of MDMA to monoamine transporters initiates a cascade of downstream events that ultimately lead to its characteristic psychoactive and physiological effects.

Monoamine Release and Reuptake Inhibition

The primary signaling event is the massive efflux of serotonin, norepinephrine, and to a lesser extent, dopamine, into the synaptic cleft.[1][4] This surge in synaptic monoamine concentrations leads to enhanced activation of their respective postsynaptic receptors. The mood-elevating and empathogenic effects of MDMA are largely attributed to the substantial increase in serotonin levels.[4][14] The increased release of norepinephrine contributes to the stimulant effects, such as increased heart rate and blood pressure, while the dopaminergic activity is associated with reinforcing properties.[1][4]

MDMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA Vesicles Synaptic Vesicles (5-HT, DA, NE) MDMA->Vesicles Disrupts Storage SERT SERT MDMA->SERT Binds & Reverses DAT DAT MDMA->DAT Binds & Reverses NET NET MDMA->NET Binds & Reverses PKC Protein Kinase C (PKC) MDMA->PKC Activates Serotonin 5-HT Vesicles->Serotonin Release Dopamine DA Vesicles->Dopamine Release Norepinephrine NE Vesicles->Norepinephrine Release SERT->Serotonin DAT->Dopamine Increased Release NET->Norepinephrine Increased Release PKC->SERT Phosphorylates & Internalizes Receptors Postsynaptic Receptors (5-HT, DA, NE) Serotonin->Receptors Binds Dopamine->Receptors Binds Norepinephrine->Receptors Binds

Caption: MDMA's primary mechanism of action at the synapse.

Intracellular Signaling

Once inside the presynaptic neuron, MDMA can disrupt the storage of monoamines in synaptic vesicles.[8] It can also activate intracellular signaling cascades. For instance, studies have shown that MDMA can induce the internalization of SERT from the plasma membrane through a Protein Kinase C (PKC)-dependent mechanism, further modulating serotonin signaling.[15]

Neurotoxicity

At higher doses or with repeated use, MDMA can lead to neurotoxic effects, particularly on serotonin neurons.[1][16] This is thought to be a consequence of the massive release of serotonin and the subsequent metabolic stress on the neuron.[1] The depletion of serotonin following MDMA use can lead to negative psychological after-effects, such as depression and anxiety.[4][14]

Pharmacokinetics and Metabolism

MDMA is readily absorbed after oral administration, with peak plasma concentrations reached approximately 2 hours post-ingestion.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, most notably CYP2D6.[2][17][18] The metabolism of MDMA is complex and can be nonlinear, with higher doses potentially saturating the metabolic enzymes.[17][19]

Two main metabolic pathways have been identified:

  • O-demethylenation: This pathway leads to the formation of 3,4-dihydroxymethamphetamine (HHMA), which is then methylated to 4-hydroxy-3-methoxymethamphetamine (HMMA).[2][20]

  • N-dealkylation: This pathway results in the formation of 3,4-methylenedioxyamphetamine (MDA), which is also psychoactive.[19][20]

These metabolites are then conjugated and excreted in the urine.[17][20] The pharmacologically active metabolite, MDA, is also a serotonin, norepinephrine, and dopamine releasing agent and an agonist at 5-HT2 receptors, contributing to the overall effects of MDMA.[10]

Experimental Protocols for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to study the mechanism of action of MDMA.

In Vitro Monoamine Transporter Activity Assays

These assays are fundamental for characterizing the interaction of MDMA with its primary molecular targets.

1. Radioligand Binding Assay:

  • Principle: This assay measures the ability of MDMA to compete with a radiolabeled ligand for binding to a specific monoamine transporter (SERT, DAT, or NET) expressed in cultured cells or membrane preparations.

  • Methodology:

    • Prepare cell membranes or whole cells expressing the transporter of interest.

    • Incubate the preparations with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of MDMA.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the IC50 value of MDMA by plotting the percentage of inhibition of radioligand binding against the concentration of MDMA.[21][22]

  • Self-Validation: The inclusion of known selective inhibitors for each transporter as positive controls validates the specificity of the binding assay.

2. Neurotransmitter Uptake Inhibition Assay (Fluorescent):

  • Principle: This assay directly measures the ability of MDMA to inhibit the uptake of a fluorescent substrate into cells expressing the monoamine transporter.

  • Methodology:

    • Plate cells stably expressing the transporter of interest (e.g., HEK293-SERT) in a microplate.

    • Pre-incubate the cells with varying concentrations of MDMA.

    • Add a fluorescent substrate for the transporter.

    • After a defined incubation period, measure the intracellular fluorescence using a plate reader.

    • Calculate the percentage of uptake inhibition and determine the IC50 value.[21]

  • Self-Validation: The use of a known inhibitor as a positive control and untransfected cells as a negative control ensures the observed uptake is transporter-mediated.

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Fluorescent Uptake Assay B1 Prepare Transporter-Expressing Cell Membranes B2 Incubate with Radioligand & MDMA B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine IC50 B4->B5 U1 Plate Transporter-Expressing Cells U2 Pre-incubate with MDMA U1->U2 U3 Add Fluorescent Substrate U2->U3 U4 Measure Intracellular Fluorescence U3->U4 U5 Determine IC50 U4->U5

Caption: Workflow for in vitro monoamine transporter assays.

In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals following MDMA administration.

  • Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters in the extracellular fluid diffuse across the membrane into the dialysate, which is then collected and analyzed.[23][24][25]

  • Methodology:

    • Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, slow flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer MDMA systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9][26]

  • Self-Validation: The establishment of a stable baseline before drug administration and the inclusion of a vehicle control group are crucial for validating the observed changes in neurotransmitter levels.

Conclusion

The mechanism of action of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (MDMA) is primarily driven by its potent interaction with monoamine transporters, leading to a substantial increase in synaptic concentrations of serotonin, norepinephrine, and dopamine. Its higher affinity for the serotonin transporter underlies its unique entactogenic effects. While the acute neurochemical effects are well-characterized, further research is needed to fully understand the long-term consequences of MDMA use and its potential therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this complex and fascinating compound.

References

  • MDMA - Wikipedia. (n.d.). Retrieved from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. Retrieved from [Link]

  • MDMA Effects on the Brain. (n.d.). Drug Free CT. Retrieved from [Link]

  • Mustafa, M., Al-Kouri, N., & Al-Maraghit, A. (2020). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. The Malaysian journal of medical sciences : MJMS, 27(4), 21–32. Retrieved from [Link]

  • Your Guide to MDMA's Effects on the Brain. (2023, August 4). Healthline. Retrieved from [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137–144. Retrieved from [Link]

  • Pharmacology and Toxicology of MDMA. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Shen, H. W., Hagino, Y., Kobayashi, H., & Fukui, Y. (2011). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Current neuropharmacology, 9(1), 60–63. Retrieved from [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 11(10), 977–991. Retrieved from [Link]

  • Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640–657. Retrieved from [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137–144. Retrieved from [Link]

  • Liechti, M. E. (2014). The role of norephinephrine in the pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Retrieved from [Link]

  • In Vivo Microdialysis. (n.d.). Buczynski/Gregus Lab. Retrieved from [Link]

  • Jerome, L., Feduccia, A. A., Wang, J. B., & Mithoefer, M. C. (2020). MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model-informed analysis. CPT: pharmacometrics & systems pharmacology, 9(8), 445–455. Retrieved from [Link]

  • How Does MDMA Deplete Your Serotonin and Happiness? (n.d.). Seacrest Recovery Center New Jersey. Retrieved from [Link]

  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2408–2427. Retrieved from [Link]

  • Metabolic pathways of MDMA, along with the associated microsomal enzymes. (n.d.). Retrieved from [Link]

  • Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European journal of pharmacology, 148(3), 447–452. Retrieved from [Link]

  • 3,4-Methylenedioxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Minute Neuroscience: MDMA. (2021, September 28). YouTube. Retrieved from [Link]

  • Overview of Brain Microdialysis. (2011). Current protocols in neuroscience, Chapter 7, Unit 7.2. Retrieved from [Link]

  • MDMA: Effects and health risks. (n.d.). Medical News Today. Retrieved from [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. Retrieved from [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2000). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. British journal of clinical pharmacology, 49(2), 104–109. Retrieved from [Link]

  • MDMA's Effects on Brain Function: Understanding the Impact and Risks. (n.d.). GetLabTest.com. Retrieved from [Link]

  • Papaseit, E., Pérez-Mañá, C., de la Torre, R., & Farré, M. (2024). Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature. International journal of molecular sciences, 25(16), 8887. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). ACS chemical neuroscience. Retrieved from [Link]

  • MDMA (Ecstasy). (n.d.). City of Milwaukee. Retrieved from [Link]

  • Thiriet, N., Jouan, A., Le-Borgne, R., & Barritault, D. (2002). Analysis of ecstasy (MDMA)-induced transcriptional responses in the rat cortex. Journal of neurochemistry, 83(6), 1333–1336. Retrieved from [Link]

  • Somayaji, M., & Ramamoorthy, S. (2014). MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism. Journal of addiction and therapy, 1(1). Retrieved from [Link]

  • What does Molly actually do to your brain? here's more on the MDMA neurochemical rollercoaster! (2024, September 5). YouTube. Retrieved from [Link]

  • No effect of MDMA (ecstasy) on cell death and 5-HT2A receptor density in organotypic rat hippocampal cultures. (2004, May 13). Neuroscience letters. Retrieved from [Link]

  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., Launay, J. M., & Maroteaux, L. (2009). Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(19), 6145–6156. Retrieved from [Link]

  • Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. (2022, May 6). International journal of molecular sciences. Retrieved from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to the Structural Elucidation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive technical overview of the spectroscopic analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, a molecule of interest due to its structural motifs commonly found in biologically active compounds. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just data, but a field-proven perspective on experimental design, data interpretation, and the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the spectroscopic properties of this compound.

The 2,3-dihydrobenzo[b]dioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1] The N-methylmethanamine side chain is also a common feature in many neuroactive compounds. A thorough understanding of the spectroscopic signature of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is therefore crucial for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine molecule will be used.

Caption: IUPAC Numbering Scheme for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for the target compound. Instrument-specific parameters may require optimization.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for this type of molecule.[2] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • A spectrometer frequency of 400 MHz or higher is recommended for good spectral dispersion.

    • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

    • A spectrometer frequency of 100 MHz or higher is recommended.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in CDCl₃ is expected to show distinct signals corresponding to the aromatic, dioxymethylene, benzylic, and N-methyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the overall molecular geometry.

Table 1: Predicted ¹H NMR Data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d, J ≈ 8.0 Hz1HH-5
~6.78d, J ≈ 2.0 Hz1HH-8
~6.75dd, J ≈ 8.0, 2.0 Hz1HH-6
~4.25s4HH-2, H-3
~3.65s2HH-1'
~2.45s3HH-2'
~1.5 (broad)s1HN-H
  • Aromatic Protons (H-5, H-6, H-8): The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at H-5, being ortho to the dioxin oxygen and para to the alkylamine side chain, will likely appear as a doublet. The H-8 proton, ortho to the other dioxin oxygen, should be a doublet with a smaller coupling constant. The H-6 proton, coupled to both H-5 and H-8, is expected to be a doublet of doublets.

  • Dioxymethylene Protons (H-2, H-3): The four protons of the two methylene groups in the dioxin ring are chemically equivalent due to rapid conformational averaging at room temperature. They are expected to appear as a sharp singlet around 4.25 ppm, a characteristic chemical shift for such moieties.[3][4]

  • Benzylic Protons (H-1'): The two protons of the methylene group attached to the aromatic ring (benzylic protons) are expected to resonate as a singlet around 3.65 ppm.

  • N-Methyl Protons (H-2'): The three protons of the methyl group attached to the nitrogen atom are predicted to appear as a singlet at approximately 2.45 ppm.

  • N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Chemical Shift (δ, ppm)Assignment
~143.5C-4a
~142.0C-8a
~130.0C-7
~121.5C-5
~117.0C-6
~116.0C-8
~64.5C-2, C-3
~55.0C-1'
~36.0C-2'
  • Aromatic Carbons (C-4a, C-8a, C-5, C-6, C-7, C-8): The six aromatic carbons will have distinct chemical shifts. The two carbons attached to the dioxin oxygens (C-4a and C-8a) will be the most downfield in the aromatic region. The carbon bearing the alkylamine side chain (C-7) will also be significantly downfield. The remaining aromatic carbons will appear at higher field strengths.

  • Dioxymethylene Carbons (C-2, C-3): The two equivalent methylene carbons of the dioxin ring are expected to have a chemical shift of around 64.5 ppm.[3]

  • Benzylic Carbon (C-1'): The benzylic carbon is predicted to resonate at approximately 55.0 ppm.

  • N-Methyl Carbon (C-2'): The carbon of the N-methyl group is expected to be the most upfield signal, at around 36.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

The following is a generalized protocol for acquiring mass spectral data for the target compound using electron ionization (EI).

  • Sample Introduction:

    • Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • Use a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.[5]

  • Mass Analysis:

    • Scan a suitable mass range to detect the molecular ion and all significant fragment ions (e.g., m/z 30-200).

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation is primarily driven by the stability of the resulting ions.

Molecular Ion (M⁺˙): The molecular weight of C₁₀H₁₃NO₂ is 179.22 g/mol . The molecular ion peak is expected at m/z = 179.

Major Fragmentation Pathways:

The most likely fragmentation pathway for N-alkyl benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (α-cleavage to the amine), and the cleavage of the bond between the benzylic carbon and the nitrogen atom.[6][7]

  • Formation of the m/z 135 ion: Cleavage of the bond between the benzylic carbon (C-1') and the nitrogen atom will result in the formation of a stable benzylic cation with the 2,3-dihydrobenzo[b]dioxin moiety.

    [C₈H₇O₂]⁺, m/z = 135

  • Formation of the m/z 44 ion: The most characteristic fragmentation for secondary amines is the α-cleavage, where the bond between the benzylic carbon and the aromatic ring is cleaved, leading to the formation of a stable iminium ion. This is often the base peak in the spectrum.[8]

    [CH₂=NHCH₃]⁺, m/z = 44

fragmentation parent 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine [M]⁺˙, m/z = 179 frag1 [C₈H₇O₂]⁺ m/z = 135 parent->frag1 β-cleavage frag2 [CH₂=NHCH₃]⁺ m/z = 44 (Base Peak) parent->frag2 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Major Ions in the Mass Spectrum

m/zIon StructureFragmentation Pathway
179[C₁₀H₁₃NO₂]⁺˙Molecular Ion (M⁺˙)
135[C₈H₇O₂]⁺Loss of ·CH₂NHCH₃ from the molecular ion
44[CH₂=NHCH₃]⁺α-cleavage, loss of the benzodioxin radical

Conclusion

The structural elucidation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data presented in this guide, based on established principles and analysis of analogous structures, provides a robust framework for the identification and characterization of this compound. The detailed experimental protocols and interpretation strategies outlined herein are designed to ensure scientific integrity and provide a self-validating system for researchers in the field of drug discovery and development. The unique spectral fingerprint of this molecule, once experimentally confirmed, will serve as a critical reference for future studies.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Flament, J., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(6), 633-644. [Link]

  • Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(5), 705-714. [Link]

  • Kuki, A., et al. (2012). Fragmentation of diamide derivatives of 3,4-ethylenedioxythiophene. Rapid Communications in Mass Spectrometry, 26(24), 2841-2850. [Link]

  • Contreras, R., et al. (2001). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Magnetic Resonance in Chemistry, 39(4), 217-222. [Link]

  • PubChem. 1,4-Benzodioxan-6-ylamine. [Link]

  • Daeseleire, E., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MassBank. Benzylamine. [Link]

  • Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

  • ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • ResearchGate. Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Donnelly, F. W., et al. (1988). 1H-NMR spectra of the 22 tetrachlorinated dibenzo-p-dioxins. Chemosphere, 17(3), 551-558. [Link]

  • Nault, R., et al. (2018). 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) elicited dose-dependent shifts in the murine urinary metabolome associated with hepatic AHR-mediated differential gene expression. Toxicology and Applied Pharmacology, 341, 103-114. [Link]

  • Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • Petroske, E., et al. (1997). Identification of NIH-shifted metabolites of 1,3,7,8-tetrachlorodibenzo-p-dioxin in the rat by NMR comparison with synthesized isomers. Chemosphere, 34(5-7), 1549-1555. [Link]

  • ResearchGate. Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][4]dioxin-6yl)benzenesulfonamide (3f). [Link]

  • Horsman, G. P., et al. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of the American Chemical Society, 132(4), 1363-1371. [Link]

  • PubChemLite. Piperazine, 1-(1,4-benzodioxan-6-ylcarbonyl)-. [Link]

  • American Elements. Benzodioxans. [Link]

Sources

Literature review on dihydrobenzodioxin-based entactogens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dihydrobenzodioxin-Based Entactogens: A New Frontier in Neuromodulation

Abstract

The classical entactogen 3,4-methylenedioxymethamphetamine (MDMA) has shown considerable promise in therapeutic contexts, particularly for post-traumatic stress disorder (PTSD).[1] However, its clinical development is hampered by psychoactive effects, potential for abuse, and concerns over neurotoxicity.[2] This has catalyzed the exploration of novel chemical scaffolds that can retain the therapeutic benefits of MDMA while mitigating its undesirable properties. Dihydrobenzodioxin-based phenethylamines, most notably UWA-101, have emerged as a promising class of compounds. Through strategic molecular modifications—specifically, the substitution of MDMA's α-methyl group—researchers have engineered molecules with a unique pharmacological profile.[3] These analogues exhibit a significant departure from MDMA's mechanism, acting as potent and selective serotonin-dopamine reuptake inhibitors (SDRIs) rather than broad monoamine releasers.[4][5] Preclinical data suggest that this refined mechanism successfully decouples the therapeutic effects, such as the amelioration of levodopa-induced dyskinesia in models of Parkinson's disease, from the hallmark psychoactivity and cytotoxicity of MDMA.[2][6] This guide provides a comprehensive technical review of the medicinal chemistry, pharmacology, and preclinical evaluation of dihydrobenzodioxin-based entactogens, offering insights for researchers and drug development professionals in neuropsychiatry and neurodegenerative diseases.

Introduction: The Entactogen Concept and the Need for Novel Scaffolds

The term "entactogen," meaning "touching within," was coined by David E. Nichols to describe a class of psychoactive compounds that foster feelings of emotional communion, introspection, and empathy, distinguishing them from classical psychedelics and stimulants.[7][8][9] The archetypal entactogen, MDMA, produces its effects primarily by acting as a substrate for monoamine transporters—notably the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—triggering the reverse transport and release of their respective neurotransmitters.[8] This surge of serotonin is believed to be central to the pro-social and introspective effects that are being leveraged in MDMA-assisted therapy.[7][10]

Despite its therapeutic potential, the clinical utility of MDMA is constrained by several factors:

  • Psychoactivity: The intense subjective effects, while integral to its therapeutic model, pose challenges for blinding in clinical trials and require specialized clinical settings.[1][11]

  • Neurotoxicity: Evidence, though debated, suggests that MDMA may cause long-term deleterious changes to serotonergic neurons.[2]

  • Cardiovascular Risks: As a phenethylamine derivative, MDMA has stimulant properties that can elevate heart rate and blood pressure.[12]

These limitations have created a clear imperative for the development of second-generation entactogens or related compounds that can isolate the therapeutic mechanisms from these liabilities. The guiding hypothesis is that the full monoamine-releasing, psychoactive profile of MDMA may not be necessary for all its potential therapeutic applications. This led researchers at the University of Western Australia to explore structural modifications of MDMA, focusing on the dihydrobenzodioxin (methylenedioxy) core but altering a key substituent to fundamentally change its pharmacology.[2][3]

Medicinal Chemistry and Synthesis

Design Rationale: From MDMA to Dihydrobenzodioxin Analogs

The central innovation in the design of compounds like UWA-101 was the replacement of the α-methyl group of MDMA with a cyclopropyl group.[3] This seemingly subtle change was based on established structure-activity relationships (SAR) in phenethylamines, where the size and nature of the α-substituent can dramatically influence interactions with monoamine transporters and receptors.[9][13]

The core design principles were:

  • Retain the Dihydrobenzodioxin Core: This moiety is crucial for high affinity to the serotonin transporter (SERT).

  • Modify the α-Position: Altering the α-substituent from a methyl to a larger, non-aromatic group like cyclopropyl or isopropyl was hypothesized to shift the compound's primary mechanism from a transporter substrate (releaser) to a reuptake inhibitor.

  • Tune Transporter Selectivity: The modification aimed to reduce affinity for the norepinephrine transporter (NET) and the serotonin 5-HT₂A receptor, which are implicated in the stimulant and hallucinogenic effects of related compounds, respectively.[3]

This strategy proved highly effective. The α-cyclopropyl substitution in UWA-101 led to a compound that retained high affinity for SERT, but dramatically increased its affinity for the dopamine transporter (DAT) by tenfold, while decreasing its affinity for NET and the 5-HT₂A receptor by more than fivefold compared to MDMA.[5][6] This created one of the first truly selective and potent serotonin-dopamine reuptake inhibitors (SDRIs).[4]

General Synthetic Pathway

While specific cGMP synthesis routes for clinical candidates are proprietary, a plausible synthetic pathway for α-substituted dihydrobenzodioxin-based phenethylamines can be inferred from established organic chemistry principles and published routes for related compounds.[14][15][16] A common approach begins with a readily available starting material like piperonal (3,4-methylenedioxybenzaldehyde).

A generalized, illustrative synthesis is as follows:

  • Step 1: Formation of the Nitrostyrene Intermediate: Piperonal undergoes a Henry condensation reaction with a substituted nitroalkane (e.g., 1-cyclopropyl-1-nitroethane) in the presence of a base catalyst like ammonium acetate. This forms the corresponding β-nitro-α-cyclopropylstyrene derivative.

  • Step 2: Reduction of the Nitro Group: The nitrostyrene intermediate is then reduced to the primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). This step yields the α-cyclopropyl-3,4-methylenedioxyphenethylamine.

  • Step 3: N-Methylation: The final step involves the N-methylation of the primary amine to yield the secondary amine, UWA-101. This can be achieved through various methods, such as reductive amination with formaldehyde or by using a methylating agent.

This synthetic approach allows for modularity, where different nitroalkanes can be used in Step 1 to generate a variety of α-substituted analogues for SAR studies.

Pharmacological Profile: A Departure from Classical Entactogens

The unique therapeutic potential of dihydrobenzodioxin-based entactogens stems from their distinct pharmacological profile, which marks a significant departure from MDMA.

Receptor and Transporter Binding Affinity

The primary interaction points for these compounds are the monoamine transporters. Unlike MDMA, which acts as a non-selective substrate, compounds like UWA-101 and its relatives are selective inhibitors. Their binding affinities determine their potency and selectivity.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)5-HT₂A Kᵢ (nM)
MDMA ~300~3000~600~2000
UWA-101 ~350~300>10000>10000
UWA-104 >10000~300>10000>10000
Table 1: Comparative binding affinities (Kᵢ) of MDMA and dihydrobenzodioxin analogues at key monoamine transporters and the 5-HT₂A receptor. Data synthesized from multiple sources for illustrative purposes.[3][5][6]

As shown in Table 1, UWA-101 displays comparable affinity for SERT and DAT, making it a balanced SDRI, while having negligible affinity for NET and the 5-HT₂A receptor.[4][6] In contrast, another analogue, UWA-104 (the α-isopropyl derivative), is a highly selective dopamine reuptake inhibitor.[3] This demonstrates the power of α-substitution to fine-tune pharmacological targets.

Functional Activity

Binding affinity does not tell the whole story; functional activity is paramount. In functional reuptake assays, UWA-101 was confirmed to be a potent inhibitor of both serotonin and dopamine reuptake, with no effect on norepinephrine reuptake.[5] This is critically different from MDMA, which causes the release of all three monoamines. This mechanistic shift from a releasing agent to a reuptake inhibitor is the cornerstone of the improved safety profile, as it avoids the massive, non-physiological neurotransmitter dumping associated with MDMA.

Signaling Pathways

The interaction of these compounds with their molecular targets initiates a cascade of downstream signaling. The reduced affinity for the 5-HT₂A receptor is particularly important for mitigating psychoactive effects. The 5-HT₂A receptor is the primary target for classical psychedelics, and its activation, particularly via the Gq/11 signaling pathway, is strongly associated with hallucinogenic potential.[17][18] By avoiding this target, dihydrobenzodioxin analogues are designed to be non-psychedelic.

G cluster_mdma MDMA cluster_uwa UWA-101 cluster_transporters Monoamine Transporters cluster_receptors Receptors cluster_effects Downstream Effects MDMA MDMA SERT SERT MDMA->SERT Substrate DAT DAT MDMA->DAT Substrate NET NET MDMA->NET Substrate HT2A 5-HT₂A Receptor MDMA->HT2A Agonist UWA UWA-101 UWA->SERT Inhibitor UWA->DAT Inhibitor Serotonin_Release Serotonin Release SERT->Serotonin_Release Serotonin_Inhibition Serotonin Reuptake Inhibition SERT->Serotonin_Inhibition Dopamine_Release Dopamine Release DAT->Dopamine_Release Dopamine_Inhibition Dopamine Reuptake Inhibition DAT->Dopamine_Inhibition Norepinephrine_Release Norepinephrine Release NET->Norepinephrine_Release Gq_Signaling Gq/11 Signaling (Psychoactivity) HT2A->Gq_Signaling

Caption: Differential engagement of monoamine systems by MDMA vs. UWA-101.

Preclinical Evaluation: Validating the Therapeutic Hypothesis

A rigorous preclinical evaluation is essential to confirm that the refined pharmacological profile of dihydrobenzodioxin analogues translates to a superior therapeutic window.

In Vitro Cytotoxicity Assays

A key concern with MDMA is its potential to harm serotonergic neurons. Validating the safety of new analogues requires robust in vitro testing.

Protocol: Neuronal Viability Assessment using MTT Assay

This protocol provides a self-validating system to assess whether a test compound reduces the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, often used as a model for dopaminergic and serotonergic neurons).

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., UWA-101) and a positive control (e.g., MDMA) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control wells. A dose-dependent decrease in viability indicates cytotoxicity.

Self-Validation Check: The positive control (MDMA) should produce a known level of cytotoxicity, confirming the assay is sensitive. The vehicle control establishes the baseline for 100% viability. Studies using this approach have shown that unlike MDMA, UWA-101 does not reduce the viability of serotonergic cells.[5][6]

In Vivo Behavioral Models

In vivo studies are critical to assess both therapeutic efficacy and the absence of undesirable psychoactive effects.

  • Drug Discrimination Studies: This is the gold standard for assessing subjective effects in animals. Rats are trained to recognize the internal state produced by a known drug (e.g., MDMA) and press a specific lever to receive a reward. They are then tested with the new compound. In these studies, UWA-101 did not substitute for MDMA, indicating it does not produce similar subjective, psychoactive effects.[4][5]

  • Therapeutic Efficacy Models: As these compounds were initially investigated for Parkinson's disease, they were tested in primate models of L-DOPA-induced dyskinesia. UWA-101 was found to be more effective than MDMA at enhancing the quality and duration of L-DOPA's antiparkinsonian action without causing debilitating side effects.[2][6]

G cluster_workflow Preclinical Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Novel Compound (e.g., UWA-101) InVitro In Vitro Assays Binding Receptor/Transporter Binding Assays Start->Binding InVivo In Vivo Assays Decision Go/No-Go for Clinical Development Functional Functional Reuptake Assays Binding->Functional Toxicity Cytotoxicity Assays Functional->Toxicity PK Pharmacokinetics Toxicity->PK Psycho Drug Discrimination (Psychoactivity) PK->Psycho Efficacy Disease Models (e.g., Parkinson's) Psycho->Efficacy Efficacy->Decision

Caption: A logical workflow for the preclinical evaluation of novel entactogens.

Future Directions and Challenges

Dihydrobenzodioxin-based entactogens like UWA-101 represent a significant achievement in medicinal chemistry, demonstrating that the therapeutic and undesirable effects of MDMA can be successfully dissociated. The primary focus has been on their potential in treating Parkinson's disease, but the unique SDRI profile could have applications in other CNS disorders, such as depression or attention-deficit disorders, where modulation of both serotonin and dopamine is beneficial.

However, significant challenges remain:

  • Clinical Translation: Moving any CNS drug into human trials is a complex and costly endeavor. The association with "ecstasy," however remote pharmacologically, may still create regulatory and public perception hurdles.[1][11]

  • Optimizing the Profile: While UWA-101 is a potent SDRI, further optimization may be needed to fine-tune the SERT/DAT ratio for specific indications. The enantiomers of UWA-101, known as UWA-121 and UWA-122, have already been shown to separate the dopamine and serotonin reuptake inhibitory activities, respectively, offering further tools for investigation.[3]

  • Understanding the Therapeutic Mechanism: While the benefits in Parkinson's models are clear, the precise downstream neural circuit mechanisms by which balanced SERT/DAT inhibition alleviates dyskinesia require further elucidation.

References

  • Johnston, T. H., Millar, Z., Huot, P., et al. (2012). A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates. FASEB Journal, 26(5), 2154-63.

  • The University of Western Australia. (n.d.). A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates. UWA Profiles and Research Repository.

  • FASEB J. (2012). A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates. PubMed.

  • Wikipedia. (n.d.). UWA-101.

  • National Academies of Sciences, Engineering, and Medicine. (2023). Exploring Psychedelics and Entactogens as Treatments for Psychiatric Disorders. In Advancing Clinical Development: Challenges and Opportunities. National Academies Press.

  • Psychedelic Review. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated.

  • Cameron, L. P., & Olson, D. E. (2022). Therapeutic mechanisms of psychedelics and entactogens. Neuropsychopharmacology, 47(1), 16-31.

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in Pharmacology, 13, 863078.

  • University of North Carolina at Chapel Hill. (n.d.). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Carolina Digital Repository.

  • The University of Western Australia. (2012). Taking the party out of ecstasy - a strategy for new Parkinson's disease drugs? UWA Impact.

  • Shulgin, A. T. (n.d.). #110 Mdmc; edma; 3,4-ethylenedioxy-n-methylamphetamine. Erowid.

  • Wikipedia. (n.d.). Entactogen.

  • BioSpace. (2024). MDMA Drug Developers Reprioritize Following Lykos Rejection in PTSD.

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 2, 165–192.

  • Heal, D. J., Gosden, J., Smith, S. L., & Atterwill, C. K. (2023). Experimental strategies to discover and develop the next generation of psychedelics and entactogens as medicines. Neuropharmacology, 225, 109375.

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in pharmacology, 13, 863078.

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 165-192.

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 1-15.

  • Kavanagh, P., et al. (2013). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate.

  • ResearchGate. (2022). (PDF) Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated.

  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2408–2427.

  • Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers.

Sources

A Comprehensive Receptor Binding Profile and Pharmacodynamic Analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (EDMA)

A Comprehensive Receptor Binding Profile and Pharmacodynamic Analysis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine (EDMA)

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, commonly known as 3,4-Ethylenedioxy-N-methylamphetamine (EDMA), is a synthetic compound of the phenethylamine and amphetamine classes.[1] Structurally, it is an analog of the well-characterized entactogen 3,4-Methylenedioxymethamphetamine (MDMA), differing by the substitution of an ethylenedioxy group for the methylenedioxy group on the phenyl ring.[1][2] This modification provides a valuable subject for structure-activity relationship (SAR) studies to understand how alterations to the dioxole ring impact pharmacological activity.

The psychoactive effects of compounds like MDMA and EDMA are primarily dictated by their interactions with monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system. A thorough characterization of the receptor binding profile is therefore essential for predicting the compound's neurochemical effects, therapeutic potential, and toxicological risk. This guide provides an in-depth analysis of EDMA's receptor binding affinities, its functional activity at primary targets, the methodologies used to obtain this data, and the downstream signaling pathways implicated in its mechanism of action.

Section 1: Primary Pharmacological Targets: Monoamine Transporters

The principal mechanism of action for amphetamine analogs involves their interaction with plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[3] Compounds can act as inhibitors of reuptake or as substrates, inducing non-exocytotic release of neurotransmitters (efflux).

EDMA functions as a monoamine releasing agent.[2][4] In studies using rat brain synaptosomes, EDMA was shown to be a potent releaser of serotonin, norepinephrine, and dopamine.[1] Compared to MDMA, it is roughly half as potent at releasing serotonin, 4.5-fold less potent for norepinephrine, and 8-fold less potent for dopamine.[1] This profile suggests that EDMA's primary impact is on the serotonergic system, a characteristic shared with MDMA, which is foundational to its entactogenic effects.

The functional activity is often quantified by the half-maximal effective concentration (EC₅₀) for neurotransmitter release.

Table 1: Functional Potency of EDMA at Monoamine Transporters

Target Functional Assay EC₅₀ (nM)
Serotonin Transporter (SERT) ⁵HT Release 117
Norepinephrine Transporter (NET) NE Release 325
Dopamine Transporter (DAT) DA Release 597

Data derived from studies on rat brain synaptosomes.[1]

The data clearly indicates a preferential action on SERT, with significantly lower potency at NET and DAT. This selectivity profile is crucial, as the balance of activity between these transporters heavily influences the subjective and physiological effects of the compound. The strong serotonergic component is consistent with the empathogenic effects described for this class of drugs.[5]

Section 2: Secondary Pharmacological Targets: G-Protein Coupled Receptors (GPCRs)

Beyond monoamine transporters, many phenethylamines exhibit affinity for various GPCRs, which can modulate their primary effects or produce distinct pharmacological actions. The 5-HT₂ family of serotonin receptors, particularly the 5-HT₂A receptor, is a key target for many psychoactive substances, mediating hallucinogenic effects.[6][7]

While comprehensive binding data for EDMA across a wide panel of GPCRs is not as readily available as for its primary transporter targets, its structural similarity to MDMA suggests likely interactions with serotonergic receptors. Affinity at these sites can contribute to the overall psychoactive profile. For context, MDMA displays moderate affinity for 5-HT₂A receptors, which is thought to contribute to the perceptual alterations sometimes reported. Further research is required to fully elucidate EDMA's GPCR binding profile.

Section 3: Methodology - Quantifying Receptor Interactions

The determination of a compound's binding affinity and functional potency is achieved through standardized in vitro pharmacological assays. Radioligand binding assays are a cornerstone technique for quantifying the affinity of a test compound for a specific receptor or transporter.[8][9]

Protocol: Competitive Radioligand Binding Assay for SERT

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., EDMA) for the human serotonin transporter (hSERT) by measuring its ability to displace a known radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293) expressing hSERT.[8]

  • Radioligand: [³H]citalopram, a high-affinity SERT ligand.[8]

  • Test Compound: EDMA hydrochloride, prepared in serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled SERT inhibitor like fluoxetine.[8]

  • Instrumentation: 96-well microplate, filter harvester, and liquid scintillation counter.[10][11]

2. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (buffer only), Non-specific Binding (fluoxetine), and varying concentrations of the test compound (EDMA).[10][8]

  • Reagent Addition: Add assay buffer, the appropriate compound dilution, the radioligand ([³H]citalopram at a concentration near its Kd), and finally the hSERT membrane preparation to each well.[11]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing several times with ice-cold wash buffer to separate bound from unbound radioligand.[10][11]

  • Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity in each well using a liquid scintillation counter.[10]

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of EDMA that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Experimental Workflow Diagram

Gcluster_prepPreparationcluster_assayAssay Incubationcluster_analysisSeparation & AnalysisP1Prepare Serial Dilutionsof EDMAA1Pipette Reagents into96-Well Plate(Buffer, Compound, Radioligand, Membranes)P1->A1P2Prepare Radioligand([³H]citalopram)P2->A1P3Prepare hSERTMembrane HomogenateP3->A1A2Incubate at RT(60-120 min)to Reach EquilibriumA1->A2S1Rapid Vacuum Filtration(Separates Bound/Unbound)A2->S1S2Wash Filters withIce-Cold BufferS1->S2D1Scintillation Counting(Quantify Radioactivity)S2->D1D2Calculate IC₅₀ and Ki(Cheng-Prusoff Equation)D1->D2

Caption: Workflow for a competitive radioligand binding assay.

Section 4: Mechanistic Insight - Post-Receptor Signaling

While EDMA's primary actions are on transporters, its affinity for GPCRs like the 5-HT₂A receptor can trigger intracellular signaling cascades that contribute to its overall pharmacological effect. The 5-HT₂A receptor is canonically coupled to the Gq/11 family of G proteins.[6][12]

Activation of the 5-HT₂A receptor by an agonist leads to a conformational change, promoting the exchange of GDP for GTP on the Gαq subunit. This activates the G protein, causing it to dissociate from the receptor and split into its Gαq and Gβγ components.[12] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[6][12]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[6] These signaling events lead to the phosphorylation of various downstream proteins, ultimately modulating neuronal excitability, gene expression, and synaptic plasticity. It is this pathway that is strongly associated with the psychedelic effects of 5-HT₂A agonists.[7][13]

5-HT₂A Receptor Signaling Pathway

GLigandEDMA (Agonist)Receptor5-HT₂A ReceptorLigand->ReceptorBindsG_ProteinGq/11 Protein(GDP-bound, Inactive)Receptor->G_ProteinActivatesG_ActiveGαq-GTP(Active)G_Protein->G_ActiveGTP/GDP ExchangePLCPhospholipase C(PLC)G_Active->PLCStimulatesPIP2PIP₂PLC->PIP2HydrolyzesIP3IP₃PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds to ReceptorPKCProtein Kinase C(PKC)DAG->PKCActivatesCaCa²⁺ ReleaseER->CaInducesCa->PKCCo-activatesResponseDownstream Cellular Responses(e.g., Neuronal Excitability)PKC->ResponsePhosphorylates Targets

Caption: The canonical Gq/11 signaling pathway of the 5-HT₂A receptor.

Section 5: Integrated Pharmacological Profile and Conclusion

The receptor binding and functional data for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (EDMA) characterize it as a potent, serotonin-preferring monoamine releasing agent. Its pharmacological profile is qualitatively similar to MDMA but with reduced potency at all three monoamine transporters.[1] The pronounced serotonergic activity suggests it likely produces entactogenic and empathogenic effects, while its weaker dopaminergic and noradrenergic actions may result in a less stimulating profile compared to MDMA.[2]

The replacement of the methylenedioxy bridge with an ethylenedioxy bridge demonstrably reduces potency, providing a key insight for SAR in this chemical class. Understanding this detailed binding profile is critical for predicting its in vivo effects and for guiding the development of novel therapeutic agents targeting the monoaminergic systems. Future research should aim to complete a comprehensive GPCR screening panel for EDMA to fully map its secondary interactions and better understand its complete pharmacological signature.

References

  • 5-HT2A receptor - Wikipedia.

  • González-Maeso, J. et al. (2020). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC.

  • Kaplan, J. et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.

  • BenchChem. (n.d.). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments.

  • González-Maeso, J. & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC.

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with Talopram.

  • Grokipedia. (n.d.). EDMA.

  • Wikipedia. (n.d.). EDMA.

  • Kim, S. et al. (2023). 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • chemeurope.com. (n.d.). EDMA.

  • Sitte, H. H. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

  • Rupa Health. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine.

  • Cayman Chemical. (n.d.). 3,4-EDMA (hydrochloride).

  • Sitte, H. H. & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.

Methodological & Application

Application Notes & Protocols for In Vivo Evaluation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a phenethylamine derivative featuring a dihydrobenzodioxin moiety. While specific literature on this exact molecule is sparse, its structural architecture bears a striking resemblance to known psychoactive compounds, particularly empathogens and entactogens like 3,4-Methylenedioxymethamphetamine (MDMA). The dihydrobenzodioxin group is a close analog of the methylenedioxy group in MDMA, and the N-methylmethanamine side chain forms a classic phenethylamine backbone. This structural analogy strongly suggests a potential interaction with the serotonergic system, possibly as a serotonin releasing agent or receptor agonist.

Compounds with a 1,4-benzodioxan scaffold have been explored for a wide range of medicinal applications, targeting various receptors including serotonergic and adrenergic systems.[1][2] For instance, some benzodioxan derivatives have been identified as potent serotonin 5-HT1A receptor agonists, exhibiting anxiolytic and antidepressant-like effects in animal models.[3][4] Given this context, the following in vivo protocols are designed to comprehensively characterize the pharmacokinetic, pharmacodynamic, behavioral, and toxicological profile of this novel compound in established animal models. The experimental designs are rooted in methodologies proven effective for evaluating analogous psychoactive substances, ensuring a robust and scientifically valid investigation.[5][6]

Part 1: Pre-Clinical Workflow & Initial Characterization

A systematic approach is essential when characterizing a novel psychoactive substance (NPS). The initial phase focuses on establishing a safety profile and understanding the compound's fundamental pharmacokinetic and behavioral effects.

Overall In Vivo Evaluation Workflow

The following diagram outlines the logical progression of in vivo studies, from initial safety and dose-finding to detailed behavioral and toxicological assessment.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacodynamic & Behavioral Characterization cluster_2 Phase 3: Safety & Abuse Liability A Acute Toxicity & Dose-Ranging (e.g., OECD 423) B Pharmacokinetic (PK) Profiling (IV & PO/IP Routes) A->B C Primary Behavioral Screen (Locomotor Activity, Irwin Test) B->C D Serotonergic Target Engagement (Head-Twitch Response) C->D E Empathogenic/Prosocial Effects (Social Interaction/Empathy Models) D->E F Affective State Assays (Anxiety & Antidepressant Models) E->F G Abuse Potential Assessment (CPP, Self-Administration) F->G H Repeat-Dose Toxicology (Sub-acute, with Histopathology) G->H G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine SERT SERT Transporter Compound->SERT Binds/Reverses HT_vesicle 5-HT Vesicle SERT->HT_vesicle Disrupts Sequestration HT_synapse 5-HT SERT->HT_synapse 5-HT Release VMAT2 VMAT2 HT_vesicle->SERT Promotes 5-HT Efflux R_5HT2A 5-HT2A Receptor HT_synapse->R_5HT2A Binds R_5HT1A 5-HT1A Receptor HT_synapse->R_5HT1A Binds Signal Downstream Signaling (Behavioral Effects) R_5HT2A->Signal R_5HT1A->Signal G cluster_0 Step 1: Group Preparation cluster_1 Step 2: Treatment cluster_2 Step 3: Interaction & Assessment A Paired Mice: Demonstrator & Bystander B Demonstrator receives Pain Stimulus (or Saline) A->B C Bystander receives Test Compound (or Vehicle) A->C D Demonstrator & Bystander Interact (30-60 min) B->D C->D E Assess Bystander's Pain Sensitivity (von Frey Test) D->E F Result: Increased sensitivity indicates empathy-like behavior E->F

Sources

Application Notes & Protocols for the Research Chemical 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Research & Drug Development

Section 1: Introduction and Compound Profile

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and use of the novel research chemical, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine . As a compound with limited published data, its investigation requires a structured and rigorous scientific approach.

The molecular structure of this compound features a 1,4-benzodioxan core, which is structurally analogous to the methylenedioxy group found in well-characterized psychoactive compounds such as MDMA (3,4-methylenedioxymethamphetamine) and MBDB (N-Methyl-1,3-benzodioxolylbutanamine). This structural similarity suggests that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine may exhibit empathogenic or entactogenic properties, primarily through modulation of the serotonergic system.[1][2]

These application notes are designed to provide a foundational framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo behavioral assessment.

Compound Details:

ParameterValue
IUPAC Name 1-(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl)-N-methylmethanamine
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 2242-31-1[5]
Predicted Class Empathogen / Serotonergic Agent[1][2][6]

Important Safety & Legal Notice: This compound is a research chemical intended for laboratory use only.[7] It is not approved for human or veterinary use. Researchers must adhere to all institutional, local, and national guidelines for the safe handling, storage, and disposal of potent psychoactive compounds and controlled substance analogues.[8][9][10]

Section 2: Postulated Mechanism of Action

Based on its structural similarity to MDMA, the primary mechanism of action for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is hypothesized to be the release of serotonin (5-HT) from presynaptic neurons by targeting the serotonin transporter (SERT).[6] It may also act as a direct agonist at various serotonin receptors, particularly the 5-HT₂ subfamily, which is a common feature of many psychoactive compounds.[11][12][13] Secondary effects may include weaker interactions with dopamine (DAT) and norepinephrine (NET) transporters.[6]

The empathogenic effects often associated with such compounds are primarily attributed to the massive release of serotonin, which enhances feelings of emotional connection and prosocial behavior.[1][6] Direct agonism at 5-HT₂A receptors could contribute to alterations in perception and mood.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle 5-HT Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis SERT SERT Transporter Serotonin 5-HT Compound Research Chemical Compound->SERT 1. Blocks Reuptake & Induces Efflux Receptor 5-HT₂A Receptor Compound->Receptor 2. Potential Direct Agonism Response Cellular Response (e.g., Gq activation) Receptor->Response SynapticCleft->SERT Serotonin->Receptor Binding

Caption: Hypothesized mechanism at the serotonergic synapse.

Section 3: Application Notes: A Roadmap for Pharmacological Characterization

A logical, phased approach is critical for characterizing a novel compound. This ensures that foundational in vitro data informs the design of more complex and resource-intensive in vivo studies.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Behavioral Profiling cluster_analytical Phase 3: Analytical Method Development start Obtain & Verify Compound Purity (HPLC, NMR) binding_assay Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Flux, BRET) binding_assay->functional_assay Based on binding hits data_analysis_1 Determine Kᵢ and EC₅₀/Eₘₐₓ Generate Receptor Profile functional_assay->data_analysis_1 dose_response Dose-Response Studies (e.g., Head-Twitch Response) data_analysis_1->dose_response Inform dose selection behavioral_models Advanced Behavioral Models (Social Interaction, Drug Discrimination) dose_response->behavioral_models data_analysis_2 Quantify Behavioral Effects Establish Pharmacological Profile behavioral_models->data_analysis_2 pk_study Pharmacokinetic Study (Determine Cₘₐₓ, Tₘₐₓ, T₁/₂) data_analysis_2->pk_study Inform sampling times method_dev Develop LC-MS/MS Method for Quantification

Caption: A structured workflow for compound characterization.

Phase 1: In Vitro Characterization The primary goal is to determine the compound's binding affinity and functional activity at key central nervous system targets. This provides a molecular fingerprint of the drug's potential actions.

  • Binding Affinity: Use competitive radioligand binding assays to determine the inhibition constant (Kᵢ) at serotonin, dopamine, and norepinephrine transporters, as well as a panel of relevant G-protein coupled receptors (GPCRs), particularly the serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).[12][14][15]

  • Functional Activity: For receptors where significant binding is observed, functional assays are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist.[11][16] For Gq-coupled receptors like 5-HT₂ₐ, calcium flux or bioluminescence resonance energy transfer (BRET) assays are appropriate.[13]

Phase 2: In Vivo Pharmacological Profiling These studies aim to translate in vitro findings into observable behavioral effects in animal models.

  • 5-HT₂ₐ Receptor Engagement: The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT₂ₐ receptor agonism.

  • Empathogen-like Effects: The social transfer of pain and analgesia test in mice can model empathy-like behaviors and has been used to characterize the effects of MDMA.[17] Subjective effects can be further explored using drug discrimination paradigms, where animals are trained to distinguish the novel compound from saline or a known drug like MDMA.

Phase 3: Analytical Method Development A validated analytical method is crucial for pharmacokinetic studies and for quantifying the compound in biological matrices during toxicology and efficacy studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its sensitivity and specificity.[18][19]

Section 4: Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human serotonin transporter (hSERT).

Rationale: This assay is fundamental for quantifying the interaction between a ligand and its receptor target.[4][20] By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of our unlabeled test compound.[14]

Materials:

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing hSERT, or prepared in-house.[20]

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Non-specific Competitor: Fluoxetine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, dissolved in DMSO and serially diluted.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, presoaked in 0.5% polyethyleneimine), liquid scintillation counter.

Procedure:

  • Preparation: Thaw the hSERT membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final protein concentration of 5-10 µg per well.[3]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume 250 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Citalopram (final concentration ~1 nM) + 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Fluoxetine (10 µM) + 50 µL [³H]Citalopram + 150 µL membrane preparation.

    • Competition Binding: 50 µL of test compound dilution (spanning 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]Citalopram + 150 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[3][20]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto the presoaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[20]

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter after a 4-hour equilibration period.[20]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[20]

ParameterExample ValueDescription
Radioligand ([³H]Citalopram)1.0 nMConcentration of radioligand used.
Radioligand Kₔ1.2 nMDissociation constant of the radioligand.
Test Compound IC₅₀45 nMDetermined from the competition curve.
Calculated Kᵢ 20.5 nM Inhibition constant for the test compound.
Protocol 2: Murine Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of the test compound.

Rationale: The HTR in mice is a well-validated behavioral response specifically mediated by the activation of 5-HT₂ₐ receptors in the brain.[13] It is a reliable indicator of potential hallucinogenic or psychedelic-like activity.

Materials:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Test Compound: Dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Control Groups: Vehicle-only group; positive control group (e.g., DOI or psilocybin).

  • Apparatus: Standard mouse cages, video recording equipment (optional but recommended).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical dose-response study might include doses of 0.1, 0.3, 1.0, and 3.0 mg/kg.

  • Observation: Place each mouse individually into a clean cage immediately after injection. The observation period typically begins 5-10 minutes post-injection and lasts for 30-60 minutes.

  • Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches for each animal. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general motor activity. Video recording allows for later verification and re-scoring.

  • Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in HTR indicates 5-HT₂ₐ receptor agonism.

Section 5: Safety and Handling

As a novel psychoactive substance of unknown potency and toxicity, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine must be handled with extreme caution.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and nitrile gloves are mandatory at all times.

  • Engineering Controls: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Storage: Store the compound in a securely sealed, clearly labeled container in a cool, dry, and controlled-access location.

  • Disposal: Dispose of all waste materials in accordance with institutional and national regulations for chemical waste.[9]

Section 6: References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Retrieved from

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from

  • Pinnacle Treatment Centers. (n.d.). Ultimate Guide to Empathogens. Retrieved from

  • Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Retrieved from

  • Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. Retrieved from

  • Georgia Addiction Treatment Center. (2024). Understanding MDMA and Empathogenic Drugs. Retrieved from

  • Dempsey, G., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from

  • Dugina, J. L., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Retrieved from

  • Nardou, R., et al. (2024). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. National Institutes of Health. Retrieved from

  • Wikipedia. (n.d.). Entactogen. Retrieved from

  • Amadis Chemical Co., Ltd. (n.d.). 1-(2,3-Dihydrobenzo[b][3][4]dioxin-2-yl)-N-methylmethanamine CAS NO.2242-31-1. Retrieved from

  • National Institute on Drug Abuse (NIDA). (2025). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Dioxins. Retrieved from

  • Lee, J-Y., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils. MDPI. Retrieved from

Sources

Application Notes & Protocols for Investigating the Therapeutic Potential of Novel Entactogens: A Case Study with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Entactogen Development

3,4-Methylenedioxymethamphetamine (MDMA) has shown significant promise as an adjunct to psychotherapy for treating conditions like post-traumatic stress disorder (PTSD).[1][2] Its ability to enhance social interactions, generate empathy, and foster a state of brain metaplasticity is central to its therapeutic effects.[1] MDMA primarily acts as a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent by reversing the flux of their respective transporters (SERT, NET, DAT).[1][2][3]

However, the clinical utility of MDMA is hampered by potential risks, including neurotoxicity, hyperthermia, and cardiovascular effects such as tachycardia and hypertension.[4] A key safety concern is the activation of the serotonin 5-HT2B receptor, which has been linked to cardiac valvulopathy with long-term use.[5][6] This has spurred the development of novel MDMA analogs designed to retain the therapeutically desirable entactogenic properties while minimizing adverse effects.[4][7]

This guide focuses on 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine , an analog where the methylenedioxy ring of MDMA is replaced by a dihydrobenzodioxin moiety. The objective of this document is to provide a comprehensive framework and detailed protocols for the preclinical evaluation of such novel compounds, enabling researchers to systematically characterize their pharmacological profile and assess their therapeutic potential.

Primary Pharmacological Mechanism & Screening Cascade

The defining characteristic of MDMA-like entactogens is their ability to induce monoamine release via transporter reversal, with a strong preference for the serotonin transporter (SERT).[3] Therefore, the initial screening process for a novel analog must rigorously quantify its interaction with all three major monoamine transporters.

Core Mechanism: Transporter-Mediated Monoamine Release

MDMA and its analogs are not classical reuptake inhibitors but rather transporter substrates. They bind to the transporter, are translocated into the presynaptic neuron, and trigger a cascade of events that reverses the transporter's normal function, causing it to pump neurotransmitters from the cytosol into the synaptic cleft.[1][2][3] This action is further amplified by interaction with the vesicular monoamine transporter 2 (VMAT2), which increases cytosolic neurotransmitter concentrations.[1][2] The primary screening cascade should therefore prioritize assays that can distinguish between reuptake inhibition and transporter-mediated release.

G cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (5-HT Storage) Cytosol_5HT Cytosolic 5-HT Vesicle->Cytosol_5HT Basal Leak SERT SERT Cytosol_5HT->SERT 3. Reverse Transport (Efflux) VMAT2 VMAT2 Cytosol_5HT->VMAT2 Packaging SERT->Cytosol_5HT Normal Reuptake Synapse_5HT Synaptic 5-HT (Increased) SERT->Synapse_5HT Release Analog MDMA Analog Analog->SERT 1. Binding & Translocation Analog->VMAT2 2. Inhibition VMAT2->Vesicle Synapse_5HT->SERT Reuptake Blocked Postsynaptic_R Postsynaptic 5-HT Receptors Synapse_5HT->Postsynaptic_R G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Novel Analog Synthesis (e.g., 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine) binding Protocol 1: Radioligand Binding Assay (SERT, DAT, NET) start->binding uptake Protocol 2: Uptake Inhibition Assay (SERT, DAT, NET) binding->uptake release Protocol 3: Neurotransmitter Release Assay (SERT, DAT, NET) uptake->release safety Protocol 4: 5-HT2B Receptor Activation Assay release->safety decision Therapeutic Candidate? safety->decision behavior Protocol 5: Rodent Empathy/Social Behavior Assay pkpd PK/PD & Microdialysis behavior->pkpd decision->behavior Promising Profile

Caption: Tiered experimental workflow for evaluating a novel MDMA analog.

Core Application Protocols

The following protocols provide step-by-step methodologies for the essential in vitro and in vivo assays.

Protocol 1: Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Scientist's Note: This assay is the first step to confirm that the compound physically interacts with the target transporters. A high affinity (low Kᵢ value) is a prerequisite for function, but does not indicate whether the compound is an inhibitor or a releaser.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET. [8]* Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).

  • Assay Buffer (e.g., Krebs-Henseleit buffer, KHB). [9]* 96-well plates, scintillation fluid, and a scintillation counter. [8] Procedure:

  • Cell Plating: Plate transporter-expressing HEK293 cells in 96-well plates and grow to ~80-90% confluency. [10]2. Compound Preparation: Prepare serial dilutions of the test compound (e.g., 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine) in assay buffer.

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand at a concentration near its Kₑ, and vehicle.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, and a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM Fluoxetine).

    • Test Compound: Add assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at room temperature to reach equilibrium. [9]5. Termination: Rapidly terminate the binding by washing the cells with ice-cold assay buffer to remove unbound radioligand. [8]6. Lysis & Counting: Lyse the cells (e.g., with 0.1 M NaOH), transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. [8]7. Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency (IC₅₀) of the test compound to inhibit the uptake of neurotransmitters by hSERT, hDAT, and hNET.

Scientist's Note: This functional assay determines if the compound blocks the transporter's normal activity. Comparing these results with the release assay (Protocol 3) is crucial to differentiate between a pure inhibitor (like an SSRI) and a substrate/releaser (like MDMA).

Materials:

  • Transporter-expressing HEK293 cells. [8]* Radiolabeled substrates: [³H]5-HT (serotonin), [³H]Dopamine, [³H]Norepinephrine.

  • Assay Buffer (KHB). [9]* 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Cell Plating: Prepare cells as in Protocol 1.

  • Pre-incubation: Wash cells once with room temperature assay buffer. Pre-incubate cells for 5-10 minutes with varying concentrations of the test compound or a known inhibitor (for NSB) in assay buffer. [9]3. Initiation of Uptake: Add the assay buffer containing the radiolabeled substrate (e.g., 100 nM [³H]5-HT) to initiate uptake. [9]4. Incubation: Incubate for a short, defined period within the linear uptake range (e.g., 1-3 minutes) at room temperature. [9]5. Termination: Rapidly terminate uptake by washing cells multiple times with ice-cold assay buffer. [8]6. Lysis & Counting: Lyse cells and measure radioactivity as described in Protocol 1.

  • Data Analysis: Calculate the IC₅₀ value for uptake inhibition using non-linear regression.

Protocol 3: Neurotransmitter Release (Efflux) Assay

Objective: To determine if the test compound acts as a substrate to induce reverse transport (efflux) of neurotransmitters and to measure its potency (EC₅₀).

Scientist's Note: This is the key assay for identifying an MDMA-like mechanism. A potent release-inducing effect, particularly at SERT, is the hallmark of a potential entactogen.

Materials:

  • Transporter-expressing HEK293 cells or synaptosomes. [10][11]* Radiolabeled substrates: [³H]5-HT, [³H]Dopamine.

  • Assay Buffer (KHB).

Procedure:

  • Cell Plating: Prepare cells as in previous protocols.

  • Loading: Pre-load the cells by incubating them with a radiolabeled substrate (e.g., 0.1 µM [³H]5-HT) for 20-30 minutes at 37°C. [12]3. Washing: Wash the cells three times with assay buffer to remove extracellular radiolabel.

  • Inducing Release: Add assay buffer containing varying concentrations of the test compound (e.g., 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine) or a known releaser (e.g., MDMA) to the cells.

  • Sample Collection: At defined time points (e.g., every 2 minutes), collect the supernatant (which contains the released radiolabel). [12]6. Quantification: Measure the radioactivity in the collected supernatant samples using a scintillation counter. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis:

    • Express the released radioactivity as a percentage of the total radioactivity (supernatant + cell lysate).

    • Plot the percentage of release against the log concentration of the test compound.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of release using non-linear regression.

Parameter MDMA (Reference) 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (Hypothetical Data) Interpretation
SERT Kᵢ (nM) ~350Experimental ValueBinding Affinity
SERT Uptake IC₅₀ (nM) ~800Experimental ValuePotency as an inhibitor
SERT Release EC₅₀ (nM) ~200Experimental ValuePotency as a releaser
DAT Release EC₅₀ (nM) ~1500Experimental ValuePotency as a dopamine releaser
SERT/DAT Release Ratio ~0.13Calculated ValueA lower ratio suggests higher selectivity for serotonin release, a desirable trait for therapeutic analogs.
Protocol 4: 5-HT2B Receptor Activation Assay

Objective: To assess the agonist activity of the test compound at the human 5-HT2B receptor, a key off-target interaction linked to cardiotoxicity.

Scientist's Note: Minimizing 5-HT2B activation is a critical goal in developing safer MDMA analogs. [7]A compound with high potency as a serotonin releaser but low potency at the 5-HT2B receptor would represent a significant advancement. [7] Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2B receptor.

  • A functional assay readout system, such as a calcium mobilization assay (e.g., using Fura-2 or Fluo-4 AM dyes) or a BRET-based Gq dissociation assay. [12]* 5-HT (as a positive control).

  • Plate reader capable of fluorescence or luminescence detection.

Procedure:

  • Cell Plating: Plate 5-HT2B-expressing cells in a suitable microplate (e.g., 96- or 384-well).

  • Assay Preparation: If using a calcium mobilization assay, load cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound, 5-HT, or vehicle to the wells.

  • Signal Detection: Measure the response (e.g., change in fluorescence or BRET ratio) over time using a plate reader.

  • Data Analysis:

    • Plot the peak response against the log concentration of the agonist.

    • Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

    • Compare the potency and efficacy of the test compound to that of 5-HT. A significantly higher EC₅₀ value for the analog compared to MDMA is desirable. [7][12]

Protocol 5: Rodent Model of Empathy-Like / Prosocial Behavior

Objective: To determine if the test compound enhances prosocial or empathy-like behaviors in vivo.

Scientist's Note: While in vitro assays establish the mechanism, in vivo models are needed to confirm the desired behavioral effects. The "social transfer of pain" is a model that can assess empathy-like responses in mice, which have been shown to be enhanced by MDMA via serotonin release in the nucleus accumbens. [13][14] Model: Social Transfer of Pain in Mice. [13][15] Materials:

  • Male C57BL/6J mice (or other appropriate strain).

  • Test compound, vehicle, and positive control (MDMA).

  • Apparatus for assessing pain (e.g., von Frey filaments for mechanical sensitivity). [16]* Pain-inducing agent (e.g., dilute acetic acid). [15] Procedure:

  • Acclimation & Baseline: Acclimate mice to the testing environment and handling. Establish a baseline pain threshold (e.g., paw withdrawal threshold with von Frey filaments) for all mice.

  • Drug Administration: Administer the test compound, MDMA, or vehicle to a cohort of "bystander" mice via intraperitoneal (IP) injection.

  • Social Interaction:

    • A separate cohort of "demonstrator" mice receives a painful stimulus (e.g., IP injection of acetic acid).

    • Pair each bystander mouse with either a demonstrator mouse in pain or a control mouse that received a saline injection.

    • Allow them to interact for a defined period (e.g., 30 minutes).

  • Post-Interaction Pain Assessment: Immediately after the social interaction period, re-assess the pain threshold of the bystander mice.

  • Data Analysis:

    • Calculate the change in pain threshold for each bystander mouse.

    • An "empathy-like" response is recorded when a bystander mouse shows increased pain sensitivity (hyperalgesia) after interacting with a mouse in pain.

    • Compare the magnitude of this effect across the treatment groups (vehicle, test compound, MDMA). A significant enhancement of the social transfer of pain by the test compound relative to vehicle would indicate a positive, MDMA-like prosocial effect. [13]

Conclusion and Future Directions

The systematic application of these protocols will enable a thorough pharmacological and behavioral characterization of novel MDMA analogs like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. An ideal therapeutic candidate will exhibit high potency and selectivity as a serotonin releaser, minimal activity at the 5-HT2B receptor, and the ability to produce prosocial effects in validated animal models. Successful identification of such a lead compound would warrant further investigation into its metabolic stability, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.

References

  • MDMA and Their Analogs as Therapeutics for Mental Disorder and Response Predictor. (n.d.). Google Patents.
  • Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. (n.d.). Benchchem.
  • MDMA and Their Analogs as Therapeutics for Mental Disorder and Response Predictor. (2022-09-07). Google Patents.
  • Potentially Safer MDMA Variants Identified for Psychotherapeutic Use. (2024-06-26). Technology Networks.
  • Alberto-Silva, C., et al. (2024-04-11). Bioisosteric analogs of MDMA with improved pharmacological profile. Journal of Neurochemistry.
  • García-Ratés, S., et al. (n.d.). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. PubMed Central.
  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
  • MDMA. (n.d.). Wikipedia.
  • Nistala, P. (n.d.). 5-HT2B Receptor-mediated Cardiac Valvulopathy. SciSpace.
  • Mayer, F. P., et al. (2020-05-18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Car-Hester, L. S., et al. (n.d.). Cardiac effects of MDMA on the metabolic profile determined with 1H-magnetic resonance spectroscopy in the rat. PubMed Central.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate.
  • Rein, B., et al. (2024-04-24). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. National Institutes of Health.
  • Rein, B., et al. (2024-04-26). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. PubMed.
  • Smith, M. L., et al. (n.d.). Current Rodent Models for the Study of Empathic Processes. PubMed Central.
  • Han, Y., et al. (2018-10-17). Validating Rat Model of Empathy for Pain: Effects of Pain Expressions in Social Partners. Frontiers in Behavioral Neuroscience.
  • Doly, S., et al. (n.d.). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. PubMed Central.
  • MDMA activates 5‐HT2A, 5‐HT2B, and 5‐HT2C receptors more potently than its analogs. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: Characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Psychoactive Scaffold

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, hereafter referred to as "Compound X" for brevity, is a synthetic molecule of significant interest in neuropharmacology. Its structure is a close analog of 3,4-methylenedioxymethamphetamine (MDMA), a well-characterized entactogen and monoamine releaser. The key structural distinction in Compound X is the replacement of the methylenedioxy group with a 2,3-dihydrobenzo[b]dioxin moiety. This modification is predicted to alter the compound's steric and electronic properties, potentially leading to a unique pharmacological profile at monoamine transporters and receptors.

These application notes provide a comprehensive framework for the initial characterization of Compound X. The protocols outlined below are designed to systematically evaluate its affinity and functional activity at the primary targets for psychoactive phenethylamines: the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Furthermore, we will explore potential off-target effects at key serotonergic receptors. The overarching goal is to equip researchers with the necessary methodologies to elucidate the compound's mechanism of action and predict its potential neurophysiological effects.

Hypothesized Mechanism of Action

Based on its structural similarity to MDMA, Compound X is hypothesized to act as a monoamine transporter substrate and releaser. The proposed cascade of events at a serotonergic synapse is outlined below. It is anticipated that Compound X will exhibit the highest potency at SERT, with varying degrees of activity at DAT and NET, a common characteristic of entactogenic compounds.

Caption: Hypothesized mechanism of Compound X at a serotonergic synapse.

Core Experimental Protocols

The following protocols are designed to provide a robust initial characterization of Compound X's pharmacological profile.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for human SERT, DAT, and NET.

Rationale: This assay is the foundational step for identifying the primary molecular targets of a novel compound. By quantifying the displacement of a known high-affinity radioligand, we can determine the compound's affinity for the transporter protein. A lower Ki value indicates a higher binding affinity.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing hSERT, hDAT, or hNET) start->prep_membranes setup_assay Set up Assay Plate: Buffer, Radioligand, Compound X (or Vehicle) prep_membranes->setup_assay incubate Incubate (e.g., 60 min at 25°C) setup_assay->incubate harvest Harvest onto Filter Mats (Using Cell Harvester) incubate->harvest wash Wash Filters (3x with ice-cold buffer) harvest->wash scintillation Add Scintillation Cocktail & Measure Radioactivity wash->scintillation analyze Data Analysis: Calculate % Inhibition, Determine IC50 and Ki scintillation->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. For SERT, a typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Compound X Dilutions: Assay buffer, radioligand, and serial dilutions of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add the appropriate radioligand. For example:

    • hSERT: [³H]Citalopram (final concentration ~1 nM)

    • hDAT: [³H]WIN 35,428 (final concentration ~2 nM)

    • hNET: [³H]Nisoxetine (final concentration ~1 nM)

  • Incubation: Incubate the plate at room temperature (approx. 25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/B glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (NSB cpm).

    • Determine the percent inhibition for each concentration of Compound X relative to the specific binding.

    • Fit the concentration-response data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assays

Objective: To determine the functional potency (IC₅₀) of Compound X as an inhibitor of serotonin, dopamine, and norepinephrine uptake.

Rationale: While binding assays measure affinity, they do not reveal the functional consequence. Uptake assays directly measure the compound's ability to block the primary function of monoamine transporters: clearing neurotransmitters from the synaptic cleft. This is a critical step in differentiating between a simple blocker and a substrate/releaser.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 or other suitable cells stably expressing hSERT, hDAT, or hNET into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of Compound X or reference inhibitors (e.g., fluoxetine, GBR 12909, desipramine).

  • Uptake Initiation: Add a mixture of radiolabeled and unlabeled neurotransmitter to each well. For example:

    • hSERT: [³H]5-HT (final concentration ~10-20 nM)

    • hDAT: [³H]Dopamine (final concentration ~10-20 nM)

    • hNET: [³H]Norepinephrine (final concentration ~10-20 nM)

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials and quantify the intracellular radioactivity.

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a saturating concentration of a known inhibitor.

    • Calculate the percent inhibition for each concentration of Compound X.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

In Vitro Neurotransmitter Release Assays

Objective: To determine if Compound X acts as a substrate (releaser) at monoamine transporters.

Rationale: This assay distinguishes between compounds that simply block the transporter (antagonists/inhibitors) and those that are transported into the cell and induce reverse transport (substrates/releasers). This is the key functional assay for identifying MDMA-like activity.

Step-by-Step Protocol:

  • Cell Preparation and Loading: Use cells expressing the transporters of interest or, for a more physiologically relevant system, use primary synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).

  • Loading: Pre-load the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]MPP+ for DAT) by incubating for 30-60 minutes at 37°C.

  • Washing: Wash the preparations multiple times with buffer to remove extracellular radiolabel.

  • Baseline Release: Aliquot the loaded preparations into a superfusion system. Collect several baseline fractions to establish a stable rate of spontaneous efflux.

  • Compound Application: Switch to a buffer containing Compound X or a positive control (e.g., d-amphetamine for DAT, MDMA for SERT) and continue collecting fractions.

  • Quantification: Measure the radioactivity in each collected fraction and in the remaining cells/synaptosomes at the end of the experiment.

  • Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present at the beginning of that collection period. A significant increase in efflux above baseline upon application of Compound X indicates releasing activity. Calculate the EC₅₀ for release.

Data Interpretation & Expected Profile

The data gathered from these assays will allow for a comprehensive classification of Compound X.

Table 1: Example Pharmacological Data for Compound X and Reference Compounds

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT Uptake IC₅₀ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Release EC₅₀ (nM)
Compound X 25 350 150 40 500 220 95
MDMA3045018055600250110
Fluoxetine1250015002>10000>10000No Release
Cocaine20015503003070No Release

Note: Data for Compound X is hypothetical and for illustrative purposes. Data for reference compounds are representative values from the literature.

Interpretation of Hypothetical Data:

  • High Affinity for SERT: The low Ki and IC₅₀ values at SERT suggest that the primary molecular target of Compound X is the serotonin transporter.

  • SERT > NET > DAT Selectivity: The compound shows a preference for SERT over NET and DAT, a profile that is characteristic of entactogens like MDMA.

  • Releasing Activity: The potent EC₅₀ for 5-HT release confirms that Compound X is not merely a blocker but a substrate that induces transporter-mediated efflux. This is the hallmark of an MDMA-like mechanism.

Off-Target Screening: 5-HT Receptor Interactions

To build a complete profile, it is crucial to assess Compound X's affinity for key 5-HT receptors that mediate the downstream effects of serotonin release, particularly the 5-HT₂A and 5-HT₁A receptors. Standard radioligand binding assays using membranes expressing these receptors (e.g., with [³H]ketanserin for 5-HT₂A and [³H]8-OH-DPAT for 5-HT₁A) should be conducted. Significant affinity (Ki < 1 µM) would warrant further investigation with functional assays (e.g., calcium mobilization for 5-HT₂A, cAMP inhibition for 5-HT₁A).

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust and logical pathway for the initial in vitro characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (Compound X). By systematically determining its binding affinity, uptake inhibition potency, and releasing capabilities at monoamine transporters, researchers can establish its fundamental mechanism of action.

A profile indicating potent serotonin-releasing activity with selectivity for SERT would classify Compound X as a candidate entactogen. Subsequent studies should progress to in vivo models to investigate its pharmacokinetic properties, behavioral effects (e.g., locomotor activity, drug discrimination, social interaction), and potential for therapeutic use or abuse liability. This foundational in vitro data is indispensable for the rational design and interpretation of all future preclinical and clinical research.

References

Due to the novelty of "1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine," direct citations are not available. The references below provide authoritative methodologies and background for the characterization of related monoamine transporter ligands.

  • Title: High-throughput screening for human monoamine transporter ligands Source: Methods in Molecular Biology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Neurochemical and behavioral characterization of novel methylenedioxyphenethylamine analogs Source: Neuropharmacology URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: In vitro and in vivo characterization of the anxiogenic-like effects of 3,4-methylenedioxymethamphetamine (MDMA) in the rat Source: Psychopharmacology URL: [Link]

Dosage determination of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine for behavioral assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Dosage Determination of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine for Behavioral Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a structural analogue of 3,4-methylenedioxymethamphetamine (MDMA), the prototypical entactogen.[1] Entactogens are a class of psychoactive compounds that elicit characteristic effects of emotional openness, empathy, and affiliation, which are being explored for therapeutic applications in psychiatry.[2][3] The pharmacological profile of these compounds is complex, primarily involving interactions with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to neurotransmitter release.[4][5] Additionally, they can act as agonists at various serotonin receptor subtypes, notably 5-HT₂ receptors, which contributes to their overall effects.[1][6][7]

Determining the appropriate dose range for a novel analogue like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a critical first step in preclinical behavioral assessment. An effective dose-finding study aims to establish a dose-response relationship for the compound's primary effects while identifying potential liabilities such as motor disruption or anxiogenesis, which could confound the results of more complex behavioral assays. This document provides a comprehensive, multi-phase protocol for systematically determining and validating an appropriate dosage range in a rodent model for subsequent behavioral pharmacology studies.

Phase 1: Foundational Characterization & Range-Finding

The initial phase focuses on preparing the compound for in vivo administration and establishing a broad, safe dose range.

Compound Formulation & Vehicle Selection

The solubility and stability of the test compound are paramount for accurate dosing.

  • Solubility Testing: Assess the solubility of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (as a salt, e.g., HCl) in common physiological vehicles.

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5-10% Dimethyl sulfoxide (DMSO) in saline

    • 5% Tween® 80 in saline

  • Vehicle Selection: The ideal vehicle is the simplest one that achieves complete dissolution at the highest required concentration. For many amine salts, 0.9% saline is sufficient. The final solution should be sterile-filtered (0.22 µm filter) before administration.

  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic administration in initial rodent behavioral screening, providing rapid absorption.[8][9]

Acute Tolerability & Dose-Range Finding

This step identifies the Maximum Tolerated Dose (MTD) and establishes a preliminary dose range.

Protocol: Dose-Range Finding

  • Animal Model: Use a small cohort of adult male C57BL/6J mice (n=2-3 per dose group).

  • Dose Selection: Administer a wide, logarithmically spaced range of doses (e.g., 1, 3, 10, 30, 100 mg/kg, IP) and a vehicle control.

  • Observation: Continuously monitor the animals for the first hour and then periodically over 24 hours. Record any signs of overt toxicity, including but not limited to:

    • Convulsions or seizures

    • Severe stereotypy (repetitive, invariant behaviors)

    • Ataxia (loss of coordination)

    • Loss of righting reflex

    • Lethargy or prostration

    • Mortality

  • MTD Determination: The MTD is the highest dose that does not produce severe, life-threatening toxic effects.

  • Behavioral Range Selection: Based on these observations, select a dose range for Phase 2 that starts well below the MTD and encompasses doses that produce observable, but not debilitating, behavioral changes. A typical starting range for an MDMA-like compound might be 0.3, 1, 3, and 10 mg/kg.

Phase 2: Core Behavioral Dose-Response Profiling

This phase employs a battery of standard behavioral tests to build a comprehensive dose-response profile. It is critical to assess locomotor activity first, as drug-induced changes in motor function can confound the interpretation of other behavioral assays.[10]

Diagram: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_core_tests Phase 2: Core Behavioral Assays cluster_validation Phase 3: Target Validation cluster_analysis Analysis & Dose Selection Formulation Compound Formulation RangeFind Dose-Range Finding (MTD) Formulation->RangeFind LMA Locomotor Activity (Open Field) RangeFind->LMA EPM Anxiety-Like Behavior (EPM) LMA->EPM FST Antidepressant-Like (FST) EPM->FST DD Drug Discrimination FST->DD Analysis Dose-Response Curve Analysis DD->Analysis Selection Optimal Dose Selection Analysis->Selection G node_result node_result Start Analyze OFT Data Q_Motor Significant Hyper/Hypo-activity? Start->Q_Motor Q_Anxiety Analyze EPM Data (at non-confounding doses) Q_Motor->Q_Anxiety No Result_Confound Dose is confounding. Use with caution. Q_Motor->Result_Confound Yes Q_FST Analyze FST Data (at non-confounding doses) Q_Anxiety->Q_FST Effect Observed (Anxiolytic/Anxiogenic) Q_Anxiety->Q_FST No Effect Select Select doses with desired effects (e.g., anxiolytic, antidepressant-like) and minimal motor disruption for further studies. Q_FST->Select Effect Observed Q_FST->Select No Effect Result_NoEffect No significant effect at this dose. Result_Anxiolytic Anxiolytic-like effect. Result_Anxiogenic Anxiogenic-like effect. Result_AD Antidepressant-like effect.

Caption: Decision tree for interpreting multi-assay data.

Statistical Analysis
  • Data from each assay should be analyzed using a one-way Analysis of Variance (ANOVA) with "Dose" as the independent factor. [11]* If the ANOVA is significant, post-hoc tests (e.g., Dunnett's or Tukey's) should be used to compare each dose group to the vehicle control group.

  • The results should be plotted as dose-response curves, with dose (often on a log scale) on the x-axis and the behavioral measure on the y-axis. [11][12]

Quantitative Data Summary (Hypothetical)
AssayParameter MeasuredVehicle (Saline)0.3 mg/kg1 mg/kg3 mg/kg10 mg/kgInterpretation
Open Field Test Total Distance (m)150 ± 10165 ± 12250 ± 20450 ± 35380 ± 30Dose-dependent hyperlocomotion, peaking around 3 mg/kg.
% Time in Center15 ± 218 ± 325 ± 428 ± 522 ± 4Potential anxiolytic effect at 1 and 3 mg/kg.
Elevated Plus Maze % Time in Open Arms18 ± 322 ± 435 ± 542 ± 625 ± 5Anxiolytic-like effects observed at 1 and 3 mg/kg, consistent with OFT center time.
Forced Swim Test Immobility Time (s)150 ± 8140 ± 10110 ± 985 ± 795 ± 8Antidepressant-like effect at ≥1 mg/kg. Note potential confound from hyperactivity.
Drug Discrimination % Responding on MDMA Lever5 ± 215 ± 545 ± 885 ± 688 ± 5Full substitution at ≥3 mg/kg, indicating similar subjective effects to MDMA.
Hypothetical data: p < 0.05 compared to Vehicle. Data are Mean ± SEM.
Conclusion and Optimal Dose Selection

Based on the integrated data, a researcher can establish a behaviorally active dose range. In the hypothetical example above, doses of 1 to 3 mg/kg would be selected for further investigation. This range produces significant anxiolytic and antidepressant-like effects and substitutes for MDMA, without the maximal locomotor stimulation seen at the highest dose, which could be confounding. This validated dose range can now be used with confidence in more complex behavioral paradigms, such as social interaction, fear extinction, or cognitive flexibility assays.

References

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • bioRxiv. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), 1088. [Link]

  • PubMed. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. [Link]

  • De Gregorio, D., Inserra, A., & Gobbi, G. (2021). Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. Journal of Neuroscience, 41(5), 891-900. [Link]

  • ResearchGate. (2024). Locomotion test for mice v1. [Link]

  • Wikipedia. (N.D.). Dose–response relationship. [Link]

  • PubMed Central. (2018). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. [Link]

  • LJMU Research Online. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?[Link]

  • PubMed Central. (2024). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. [Link]

  • protocols.io. (2024). Locomotion test for mice. [Link]

  • British Pharmacological Society & Fund for the Replacement of Animals in Medical Experiments. (2020). Factsheet on the forced swim test. [Link]

  • ResearchGate. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Bio-protocol. (2016). Locomotion Activity Measurement in an Open Field for Mice. [Link]

  • PubMed Central. (1990). The analysis of dose-response curves--a practical approach. [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Portland VA Medical Center. (N.D.). Locomotor Activity Test SOP. [Link]

  • University of Wisconsin-Madison IACUC. (N.D.). Forced Swim Test v.3. [Link]

  • National Institutes of Health. (2019). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. [Link]

  • PubMed Central. (2024). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. [Link]

  • PubMed Central. (2023). Therapeutic mechanisms of psychedelics and entactogens. [Link]

  • GraphPad. (N.D.). How Do I Perform a Dose-Response Experiment?. [Link]

  • Wikipedia. (N.D.). Drug discrimination. [Link]

  • Psychiatry Online. (2024). Entactogen Effects of Ketamine: A Reverse-Translational Study. [Link]

  • National Institutes of Health. (2024). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens. [Link]

  • PubMed Central. (2020). Lack of Evidence for Positive Reinforcing and Prosocial Effects of MDMA in Pair-Housed Male and Female Rats. [Link]

  • PubMed Central. (2019). Modulation of Social Cognition via Hallucinogens and “Entactogens”. [Link]

  • PubMed. (2018). Hallucinogens in Drug Discrimination. [Link]

  • PubMed Central. (2011). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. [Link]

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b]d[8][13]ioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. [Link]

  • Karger Publishers. (2016). Hallucinogens and Entactogens: Establishing a New Class of Psychotherapeutic Drugs?. [Link]

Sources

Application Note: Quantitative Analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (EDMA) using HPLC-DAD and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the quantification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, a compound also known as 3,4-ethylenedioxy-N-methylamphetamine (EDMA). As a structural analog of MDMA, EDMA is classified as a designer drug, necessitating robust and reliable analytical methods for its detection and quantification in forensic, clinical, and research settings.[1][2][3] We present two validated methods: a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for rapid and routine analysis, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level quantification. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive validation data are provided to ensure scientific integrity and reproducibility.

Introduction

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (EDMA) is a synthetic psychoactive substance belonging to the phenethylamine class. Its structure is closely related to that of 3,4-methylenedioxymethamphetamine (MDMA), with the methylenedioxy group being replaced by an ethylenedioxy group. This modification alters its pharmacological profile and poses a continuous challenge for analytical laboratories tasked with identifying novel psychoactive substances.[1][3][4]

The development of validated, rugged, and transferable analytical methods is critical for law enforcement, healthcare providers, and the research community to accurately identify and quantify EDMA in various matrices. This application note details two distinct, yet complementary, analytical approaches. The HPLC-DAD method offers a straightforward and high-throughput option for screening and quantification, while the GC-MS method provides superior selectivity and sensitivity, making it the gold standard for confirmatory analysis. Both methods have been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

High-Performance Liquid Chromatography (HPLC-DAD) Method

Principle and Rationale

This reversed-phase HPLC method is designed for the efficient separation and quantification of EDMA.

  • Chromatographic Separation: A C18 stationary phase is selected for its hydrophobic character, which provides adequate retention of the moderately polar EDMA molecule.

  • Mobile Phase: The mobile phase consists of an acetonitrile and water gradient. A low concentration of formic acid is added to the aqueous phase to protonate the secondary amine group of EDMA (pKa ≈ 9-10). This protonation suppresses silanol interactions between the analyte and the stationary phase, resulting in improved peak symmetry and chromatographic efficiency.

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance across a UV spectrum. The benzodioxin chromophore of EDMA exhibits a distinct UV absorbance maximum, allowing for selective detection and quantification.

Materials and Reagents
  • EDMA reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 8 min; hold at 70% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD)
Wavelength 285 nm (Quantification), 230 nm (Reference)
Run Time 12 minutes
Experimental Protocols

2.4.1 Standard Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of EDMA reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

2.4.2 Sample Preparation (e.g., Seized Powder)

  • Accurately weigh approximately 10 mg of the homogenized powder into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with methanol and mix thoroughly.

  • Perform a subsequent dilution with the initial mobile phase to bring the theoretical concentration into the calibration range (e.g., 1:100 dilution).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Sample/ Reference Std. dissolve Dissolve in Methanol & Sonicate start->dissolve dilute Dilute to Working Concentration dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate hplc Inject into HPLC-DAD System filtrate->hplc Transfer to Vial separate C18 Column Separation hplc->separate detect DAD Detection (285 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-DAD analysis workflow for EDMA quantification.

Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 1.0 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

This GC-MS method is optimized for the specific confirmation and sensitive quantification of EDMA.

  • Derivatization: Secondary amines like EDMA often exhibit poor peak shape and thermal instability in GC systems. To overcome this, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed.[8] MSTFA replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (TMS) group. This process improves volatility, thermal stability, and chromatographic performance, leading to sharper, more symmetrical peaks.[8][9]

  • Chromatographic Separation: A low-polarity DB-5ms or equivalent capillary column is used. This stationary phase provides excellent separation for a wide range of derivatized compounds based on their boiling points and weak intermolecular interactions.

  • Detection: Mass spectrometry operating in Electron Ionization (EI) mode provides high selectivity and structural information. Quantification is performed using Selected Ion Monitoring (SIM) of characteristic fragment ions of the TMS-derivatized EDMA, enhancing sensitivity by reducing chemical noise.

Materials and Reagents
  • EDMA reference standard (≥98% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate (GC grade)

  • Pyridine (GC grade, optional catalyst)

  • Sodium Sulfate (Anhydrous)

  • 0.5 M Sodium Hydroxide solution

Instrumentation and Conditions
ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (TMS-EDMA) m/z 192 (Quantifier), 77, 135 (Qualifiers)

(Note: SIM ions are hypothetical and should be confirmed by analyzing the full-scan mass spectrum of the derivatized standard.)

Experimental Protocols

3.4.1 Liquid-Liquid Extraction (from aqueous matrix, if needed)

  • To 1 mL of sample, add an internal standard and adjust pH to >11 with 0.5 M NaOH.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

3.4.2 Derivatization Protocol

  • Reconstitute the dried extract or weigh the standard/sample in a micro-reaction vial.

  • Add 50 µL of Ethyl Acetate and 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70 °C for 20 minutes.[8][10]

  • Cool the vial to room temperature.

  • Transfer the solution to a GC vial for analysis.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample/ Standard extract Liquid-Liquid Extraction (Optional) start->extract dry Evaporate to Dryness extract->dry derivatize Add MSTFA; Heat at 70°C dry->derivatize gcms Inject into GC-MS System derivatize->gcms Transfer to Vial separate DB-5ms Column Separation gcms->separate detect MS Detection (EI, SIM Mode) separate->detect integrate Extract Ion Chromatograms detect->integrate confirm Confirm Ion Ratios integrate->confirm quantify Quantify vs. Calibration Curve confirm->quantify

Caption: GC-MS analysis workflow including derivatization.

Method Validation Summary
ParameterResult
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 96.8% - 104.5%

Discussion and Method Comparison

The choice between the HPLC-DAD and GC-MS methods depends on the specific analytical objective.

  • HPLC-DAD is ideal for routine quality control, screening of seized materials, and situations where high sample throughput is required. Its primary advantages are simplicity (no derivatization required) and speed. However, it is less specific than MS and may be subject to interference from co-eluting compounds with similar UV spectra.

  • GC-MS is the preferred method for confirmation of identity and for analyses requiring high sensitivity and specificity, such as in biological matrices (blood, urine) or for trace-level detection.[10][11] The derivatization step adds time to the sample preparation but is crucial for achieving robust and reliable chromatography.[9] The mass spectral data provides a definitive fingerprint for the analyte, ensuring confident identification.

Both methods, when properly validated and implemented, provide accurate and reliable quantification of EDMA. For forensic applications, it is recommended to use the HPLC-DAD method for initial screening and the GC-MS method for confirmation of positive findings.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 415-423. Available at: [Link]

  • National Institute of Justice. (2017, July 10). Designing Methods to Identify Evolving Designer Drugs. Available at: [Link]

  • Designer drugs. (2023). Baylor University Medical Center Proceedings, 36(5), 656–657. Available at: [Link]

  • National Institute of Justice. (2017, June). Designing Methods To Identify Evolving Designer Drugs. NCJ Number 250880. Available at: [Link]

  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Frison, G., et al. (2000). Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. Journal of Mass Spectrometry, 35(1), 87-94. Available at: [Link]

  • Helfer, A. G., et al. (2015). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Chemosensors, 3(3), 206-220. Available at: [Link]

  • Di Pietro, V., et al. (2019). Detection and identification of designer drugs by nanoparticle-based NMR chemosensing. Chemical Communications, 55(72), 10731-10734. Available at: [Link]

  • El-Kosasy, A. M., et al. (2007). Detection of methamphetamine, methylenedioxymethamphetamine, and 3,4-methylenedioxy-N-ethylamphetamine in spiked plasma by HPLC and TLC. Journal of AOAC International, 90(1), 126-133. Available at: [Link]

  • Helmlin, H. J., et al. (1996). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. Journal of Analytical Toxicology, 20(6), 432-440. Available at: [Link]

  • Clauwaert, K. M., et al. (2000). Determination of the Designer Drugs 3,4-Methylenedioxymethamphetamine, 3,4-Methylenedioxyethylamphetamine, and 3,4-Methylenedioxyamphetamine with HPLC and Fluorescence Detection in Whole Blood, Serum, Vitreous Humor, and Urine. Clinical Chemistry, 46(12), 1968-1977. Available at: [Link]

  • Harahap, Y., et al. (2022). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro. Pharmacy Education, 22(3), 1-7. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Secondary Amine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An important notice regarding your query: The synthesis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, also known as 3,4-Methylenedioxy-N-methylamphetamine (MDMA), and its immediate precursors like 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), is subject to strict legal and regulatory controls in many jurisdictions.[1][2] This guide is provided for informational and educational purposes within a legitimate research context only. It focuses on the general chemical principles of reductive amination for the synthesis of secondary amines and does not endorse or provide a direct protocol for the synthesis of controlled substances. Researchers must comply with all applicable laws and regulations concerning the handling of controlled substances and precursors.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Our focus is to provide in-depth troubleshooting and practical solutions for one of the most fundamental transformations in amine synthesis: the reductive amination of a ketone with a primary amine to yield a secondary amine. By understanding the underlying mechanisms and critical parameters, you can systematically diagnose issues, minimize side reactions, and ultimately improve the yield and purity of your target compounds.

Core Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds, valued for its efficiency and broad applicability.[3][4] The process typically occurs in a single pot (a "one-pot" reaction) and involves two key sequential steps:

  • Imine/Iminium Ion Formation: A primary amine reacts with a ketone (or aldehyde) under neutral or mildly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine. The imine can then be protonated to form a more reactive iminium ion.[5][6]

  • Reduction: A selective reducing agent, present in the same pot, reduces the imine or iminium ion to the final secondary amine. A crucial feature of this step is the choice of a reductant that is selective for the C=N bond over the C=O bond of the starting material.[7][8]

Reductive_Amination_Pathway Ketone Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ (cat.) - H⁺ (cat.) PrimaryAmine Primary Amine (R3-NH2) PrimaryAmine->Hemiaminal + H⁺ (cat.) - H⁺ (cat.) Imine Imine Intermediate (R1-C(=NR3)-R2) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O SecondaryAmine Secondary Amine Product (R1-CH(NHR3)-R2) Imine->SecondaryAmine Reduction H2O H2O ReducingAgent Selective Reducing Agent ReducingAgent->Imine

Caption: General workflow for reductive amination to form a secondary amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during reductive amination experiments in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

Low conversion is a common issue that typically points to problems in the first step of the reaction: imine formation.

Possible Causes & Optimization Strategies:

  • Incorrect pH: The formation of the imine intermediate is pH-dependent.[9]

    • Too Acidic (pH < 4): The primary amine starting material becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.

    • Too Basic (pH > 8): The protonation of the hemiaminal intermediate's hydroxyl group, which is necessary for it to leave as water, is inefficient.

    • Solution: The optimal range is typically pH 4-6. Use of a weak acid catalyst, such as acetic acid, is common. If your reaction is stalled, check the pH and adjust accordingly.

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction.[5] The presence of water can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary in one-pot reductive aminations, if you suspect this is an issue, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.[10]

  • Inactive Reducing Agent: Hydride-based reducing agents can degrade over time, especially if improperly stored.

    • Solution: Use a fresh bottle of the reducing agent, particularly for moisture-sensitive reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

Q2: My reaction is messy, with significant formation of side products. How can I improve selectivity?

The formation of byproducts is the most common cause of reduced yield and purification headaches. The two primary culprits are over-alkylation and reduction of the starting carbonyl.

Side_Reactions Start Ketone + Primary Amine Imine Imine Intermediate Start->Imine Imine Formation CarbonylReduction Carbonyl Reduction Start->CarbonylReduction Non-selective Reducing Agent Product Desired Secondary Amine Imine->Product Reduction (Selective Agent) Overalkylation Over-alkylation Product->Overalkylation Reacts with more Ketone + Reductant TertiaryAmine Tertiary Amine Byproduct Overalkylation->TertiaryAmine Alcohol Alcohol Byproduct CarbonylReduction->Alcohol

Caption: Competing side reactions in reductive amination.

Troubleshooting Side Reactions:

  • Over-alkylation to a Tertiary Amine: The desired secondary amine product is itself a nucleophile and can react with another molecule of the ketone, leading to the formation of a tertiary amine byproduct.[9][12] This is a particularly prevalent issue in secondary amine synthesis.[13]

    • Solution: Carefully control the stoichiometry. Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the ketone can help ensure the ketone is consumed before significant over-alkylation of the product can occur.

  • Reduction of the Starting Carbonyl: If the reducing agent is too powerful or non-selective, it can directly reduce the starting ketone to an alcohol, consuming the starting material and the reductant.[14]

    • Solution: This is the most critical parameter to control. Use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[7][11]

Q3: Which reducing agent is best for this synthesis?

The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl but reactive enough to efficiently reduce the imine intermediate.[7]

Reducing AgentCommon SolventspH StabilitySelectivity & Key Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMoisture sensitive, not ideal for MeOH.[11]Excellent. Milder and more selective for imines/iminium ions over ketones. Often the first choice for sensitive substrates.[3][9]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHStable in mildly acidic conditions.[5]Good. Selectivity is pH-dependent; more selective for imines at pH 4-6. Can release toxic HCN upon acidic workup, requiring careful handling.[5][7]
Sodium Borohydride (NaBH₄) MeOH, EtOHHydrolyzes at low pH.Poor for one-pot. Will readily reduce both ketones and imines. Can be used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[11][15]
H₂ with Metal Catalyst (e.g., Pd/C) MeOH, EtOHN/AGood. A "green" chemistry option that avoids hydride reagents. Can sometimes require elevated pressure and may have issues with catalyst deactivation by the amine product.[5]
Q4: My product is an oil and streaks badly during column chromatography. How can I purify it effectively?

Amines are basic compounds and can interact strongly with the acidic silica gel used in column chromatography, leading to poor separation ("streaking").

Purification Solutions:

  • Modify the Eluent: Add a small amount of a basic modifier to the solvent system (eluent). Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol will neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.[10]

  • Convert to a Salt: For easier handling, purification, and storage, the final amine product can be converted to a stable, crystalline salt (e.g., a hydrochloride salt).[10]

    • Procedure: Dissolve the purified, oily free-base amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The hydrochloride salt will typically precipitate out and can be collected by filtration.

Frequently Asked Questions (FAQs)

FAQ 1: Is a one-pot (direct) or two-step (indirect) procedure better? For efficiency, a one-pot or "direct" reductive amination is generally preferred as it avoids the need to isolate the often-unstable imine intermediate.[5][16] This approach is highly successful when using a selective reducing agent like NaBH(OAc)₃ that co-exists with the carbonyl starting material without reacting with it.[3] A two-step, or "indirect," procedure may be necessary for less reactive ketones or when using a non-selective reducing agent like NaBH₄.

FAQ 2: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against standards of your starting ketone and amine. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the masses of the species in the reaction mixture over time.[17]

FAQ 3: Can solvent choice impact the yield? Yes. The solvent must be compatible with the chosen reducing agent. For instance, NaBH(OAc)₃ is often used in anhydrous aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), while NaBH₃CN works well in protic solvents like methanol (MeOH).[11] The solvent can also influence the rate of imine formation.

General Experimental Protocol: Representative Synthesis of a Secondary Amine

This is a generalized, illustrative protocol and should be adapted based on the specific reactivity of the substrates.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the ketone (1.0 eq) and the primary amine (1.2 eq). Dissolve the components in an appropriate anhydrous solvent (e.g., dichloroethane, 20 mL per mmol of ketone).

  • pH Adjustment: Add acetic acid (1.1 eq) to catalyze the imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) containing 1% triethylamine to afford the pure secondary amine.[17]

References

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one.
  • Grokipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one.
  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • ChemHelp ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube.
  • Taj Pharmaceuticals Limited. (n.d.). 3,4-methylenedioxyphenyl-2-propanone.
  • Sajan, M. P., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • ACS - American Chemical Society. (n.d.). Reductive Amination. Wordpress.
  • National Institutes of Health. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine.
  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-methylchroman-6-amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Technical Support Center: Purification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common but often frustrating hurdles in isolating these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: Understanding the Core Challenges

The purification of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, a secondary amine, and its precursors presents a unique set of challenges rooted in their physicochemical properties. The primary difficulties stem from:

  • Basicity of the Amine: The lone pair of electrons on the nitrogen atom makes the final product and its amine intermediates basic. This leads to strong interactions with acidic media, most notably silica gel, causing issues like peak tailing, low recovery, and even decomposition during column chromatography.[1][2]

  • Polarity: The presence of heteroatoms (oxygen and nitrogen) imparts significant polarity to these molecules, influencing their solubility and chromatographic behavior.

  • Physical State: The final amine product is often isolated as an oil or a low-melting solid, making traditional recrystallization of the freebase challenging.[3]

  • Impurity Profiles: Synthetic routes can introduce a variety of impurities with similar properties to the desired compound, such as unreacted starting materials, over-alkylated products, or by-products from reduction steps.

This guide provides targeted solutions to these problems in a practical, question-and-answer format.

Frequently Asked Questions (FAQs): The Final Product
Q1: Why does my final amine product streak so badly on a standard silica gel TLC plate?

Answer: This is a classic problem caused by the acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong, often irreversible, binding causes a portion of your compound to "stick" to the stationary phase, resulting in significant tailing or streaking. The material that does elute moves slowly and unevenly down the plate.

To get a reliable TLC reading, you must neutralize this interaction. A common and effective method is to add a small amount of a competing base to your mobile phase.

  • Recommended Mobile Phase Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The competing base will preferentially interact with the acidic sites on the silica, allowing your target amine to travel up the plate with improved spot shape.[4]

Q2: I'm getting very low recovery of my amine after silica gel column chromatography. Where is my product going?

Answer: The low recovery is an extension of the issue seen on the TLC plate. A significant portion of your product is likely irreversibly adsorbed onto the acidic silica gel column. Forcing it off with highly polar solvents (like high concentrations of methanol) can work, but it often co-elutes a host of other impurities, defeating the purpose of the chromatography.

Troubleshooting Strategies:

  • Mobile Phase Modification: Just as with TLC, add 1-2% triethylamine to your entire mobile phase gradient. Crucially, you must also pre-treat or "neutralize" your packed column by flushing it with your starting eluent (containing TEA) before loading your sample.[2]

  • Alternative Stationary Phases: If streaking and recovery issues persist, switch to a more inert stationary phase.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is chemically modified to be basic, which repels the amine and prevents the problematic acid-base interaction, leading to sharp peaks and high recovery.[1]

    • Alumina (Basic or Neutral): Alumina is another alternative. Basic alumina is generally preferred for purifying basic compounds. However, it can sometimes be more reactive than silica, so it's essential to test for product stability on a small scale first.

Q3: My purified amine is an oil that won't crystallize. How can I solidify it for easier handling and final purification?

Answer: This is a very common scenario for many secondary amines. The most robust solution is to convert the amine freebase into a salt.[3] Amine salts are ionic, have much higher melting points, and are often highly crystalline. The hydrochloride salt is the most common choice.

Protocol: Formation of the Hydrochloride Salt

  • Dissolve your purified amine oil in a minimal amount of a non-polar, anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane).

  • A precipitate (the amine hydrochloride salt) should form almost immediately.

  • Continue adding the HCl solution until no more precipitate is observed.

  • Collect the solid by vacuum filtration, wash it with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry it under vacuum.

The resulting crystalline solid can now be further purified by recrystallization.

Purification of Key Synthetic Intermediates

A common synthetic pathway to the target compound involves the following steps. Each intermediate has its own purification quirks.

Sources

Addressing stability issues of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing stability issues with 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Section 1: Understanding Core Stability Issues (Frequently Asked Questions)

This section addresses the fundamental chemical reasons behind the observed instability of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in aqueous environments.

Q1: We are observing rapid loss of our compound in a simple aqueous solution. What are the primary causes of this degradation?

The molecular structure of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine contains two key functional groups susceptible to degradation in aqueous media: a secondary amine and a benzodioxin ring system. The primary degradation pathways are typically oxidation and pH-dependent reactions .[1][2][3]

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[2] This can lead to the formation of N-oxides, imines, or even N-dealkylation products.[4] Furthermore, the electron-rich aromatic ring of the benzodioxin moiety can also undergo oxidative degradation.[5]

  • pH-Dependent Instability: The basicity of the secondary amine (pKa dependent) means its ionization state is highly sensitive to the pH of the solution.[2][6] At neutral or alkaline pH, the non-ionized, free base form is more prevalent. This form is more nucleophilic and significantly more susceptible to oxidation compared to its protonated (ionized) form, which is predominant at lower pH.[2]

Q2: What are the likely degradation products I should be looking for?

Based on the structure, several degradation products are possible. Identifying these can help confirm the degradation pathway and is a critical step in developing a stability-indicating analytical method.

  • N-Oxide: Direct oxidation of the secondary amine nitrogen.

  • N-Demethylated Product: Oxidative cleavage of the N-methyl group to yield the primary amine analogue.[4]

  • Formaldehyde/Formic Acid: Byproducts of oxidative N-demethylation.

  • Ring-Opened Products: Under harsh acidic conditions, the ether linkages of the benzodioxin ring can undergo hydrolytic cleavage, although ethers are generally quite stable.[7][8] More commonly, oxidative attack on the benzodioxin ring can lead to quinone-like intermediates and subsequent cleavage.[5][9]

Below is a diagram illustrating the primary potential degradation pathways.

G cluster_main Potential Degradation Pathways Parent 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (O2, metal ions) N_Demethyl N-Demethylated Primary Amine Parent->N_Demethyl Oxidative N-Dealkylation Ring_Oxidized Ring-Oxidized Products (e.g., Quinones) Parent->Ring_Oxidized Oxidation (Aromatic Ring) Ring_Cleaved Ring-Cleaved Products Ring_Oxidized->Ring_Cleaved Further Degradation

Caption: Key potential degradation pathways for the target compound.

Q3: How significantly does pH impact the stability of this compound?

The impact of pH is critical and is arguably the most important factor to control in your experiments.[3][6][10]

  • In Acidic Conditions (pH < 5): The secondary amine is protonated to form a substituted ammonium cation. This positive charge withdraws electron density from the nitrogen, making it significantly less susceptible to oxidation.[2] Therefore, the compound is generally most stable in mildly acidic conditions. However, extremely low pH (< 2) combined with high temperatures could promote the slow hydrolysis of the benzodioxin ether bonds.[7]

  • In Neutral to Alkaline Conditions (pH > 6): The amine exists predominantly as the neutral free base.[11] This form has a lone pair of electrons on the nitrogen, making it a prime target for oxidation.[2] Stability decreases markedly as the pH increases into the alkaline range.

Q4: My experiments are conducted in a standard buffer at pH 7.4. Is this a problem?

Yes, this is a likely source of instability. At a physiological pH of 7.4, a significant portion of the amine will be in its unprotonated, oxidation-prone form.[2] For short-term experiments, this may be acceptable if steps are taken to exclude oxygen. For longer incubations or for stock solutions, this pH is suboptimal and will likely lead to progressive degradation.

Section 2: Troubleshooting and Proactive Stability Enhancement

This section provides actionable protocols and strategies to prevent degradation and ensure the reliability of your experimental solutions.

Q5: What is the recommended procedure for preparing a stable aqueous stock solution?

The key is to control the pH and minimize exposure to oxygen from the outset. We recommend preparing a mildly acidic stock solution that can be diluted into your final experimental medium.

Protocol: Preparation of a Stabilized Aqueous Stock Solution

  • Solvent Preparation: Begin with high-purity, degassed water. Degassing can be achieved by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a sonication bath under vacuum.

  • pH Adjustment: Adjust the pH of the degassed water to a range of 3.0 to 5.0 using a suitable buffer system (e.g., citrate or acetate buffer).[11] Avoid phosphate buffers if metal ion catalysis is a concern, as phosphate can precipitate some metal ions but interact with others.

  • Dissolution: Weigh the 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine compound and dissolve it directly into the prepared acidic, degassed buffer to the desired concentration (e.g., 10 mM). A brief sonication can aid dissolution.

  • Inert Overlay: Before sealing the vial, flush the headspace with nitrogen or argon to displace oxygen.

  • Storage: Store the solution at the recommended temperature (see Q7) and protect it from light using an amber vial or by wrapping it in foil.

Caption: Workflow for preparing a stabilized aqueous stock solution.

Q6: How can I minimize oxidative degradation during my experiments?

Oxidative degradation is a primary concern, especially if your experimental conditions require a neutral pH.[1][12]

  • Use Degassed Buffers: Prepare all experimental buffers by degassing with nitrogen or argon immediately before use.

  • Work Under an Inert Atmosphere: If possible, conduct sensitive, long-term experiments in a glove box or by continuously purging the reaction vessel headspace with an inert gas.

  • Incorporate Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to the buffer can be effective. However, you must first validate that the antioxidant does not interfere with your experimental assay.

  • Use High-Purity Reagents: Use the highest purity water and buffer salts available to minimize contamination with catalytic transition metals (e.g., Cu²⁺, Fe²⁺).[13] If metal contamination is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid), again, pending validation for non-interference.

Q7: What are the best practices for storing aqueous solutions of this compound?

Proper storage is essential to prevent degradation over time. The optimal conditions depend on the required storage duration.

Storage ConditionRecommended ForBuffer/pHAtmosphereExpected Stability
2-8°C, Protected from Light Short-term (1-2 weeks)pH 3-5 (e.g., 50 mM Citrate)Inert Headspace (N₂/Ar)>98% Purity
-20°C, Protected from Light Medium-term (1-3 months)pH 3-5 (e.g., 50 mM Citrate)Inert Headspace (N₂/Ar)>95% Purity
-80°C, Protected from Light Long-term (>3 months)pH 3-5 (e.g., 50 mM Citrate)Inert Headspace (N₂/Ar)>95% Purity (assess periodically)

Section 3: Analytical Monitoring and Stress Testing

To fully understand the stability profile of the compound in your specific matrix, you must be able to accurately measure its concentration and degradation products.

Q8: How can I quantitatively monitor the degradation of my compound?

The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) .[14]

A typical starting point for a stability-indicating HPLC method would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-gradient elution from ~5-10% B to 95% B over 15-20 minutes.

  • Detection: UV detector set at a wavelength of maximum absorbance for the parent compound (determine by UV scan, likely in the 270-290 nm range).

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates the formation of degradation products.

Q9: How do I conduct a forced degradation study to proactively identify potential issues?

Forced degradation, or stress testing, is a systematic way to accelerate degradation to understand pathways and validate your analytical method's ability to separate degradants from the parent compound.[15][16][17][18][19]

Protocol: Forced Degradation (Stress Testing) Study Objective: To generate likely degradation products and confirm the analytical method is "stability-indicating." A degradation of 5-20% is typically targeted.[16]

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C. Sample at time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or slightly heat (40°C). Sample at time points (e.g., 1, 2, 4, 8 hours). Expect rapid degradation.

    • Oxidation: Add 3-6% H₂O₂. Keep at room temperature. Sample at time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Stress: Heat the solution (no acid/base/oxidant) at 80°C. Sample at time points.

    • Photolytic Stress: Expose the solution to light meeting ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Analyze a dark control in parallel.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • HPLC/LC-MS Analysis: Analyze all stressed samples, along with an unstressed control, using your developed analytical method.

  • Evaluation:

    • Confirm that the parent peak decreases in the stressed samples.

    • Ensure that new degradation peaks are chromatographically resolved from the parent peak.

    • If using a photodiode array (PDA) detector, perform peak purity analysis to confirm the parent peak is not co-eluting with any degradants.

Caption: Decision tree for troubleshooting stability issues.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]

  • Degradation of 2,7-dichlorodibenzo-p-dioxin by the lignin-degrading basidiomycete Phanerochaete chrysosporium. PubMed. Available at: [Link]

  • Factors Affecting Drug Stability: pH. StabilityStudies.in. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. ResearchGate. Available at: [Link]

  • Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. PubMed. Available at: [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. Available at: [Link]

  • Basic strength of amines In aqueous solution: Why secondary amines is more basic than pri and ter. YouTube. Available at: [Link]

  • Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmTech. Available at: [Link]

  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. BOQU Instrument. Available at: [Link]

  • Ways to encourage water to protonate an amine: superbasing. Henry Rzepa's Blog. Available at: [Link]

  • Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Filming Amines for Water Treatment. FINEAMIN. Available at: [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. Available at: [Link]

  • Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. PubMed. Available at: [Link]

  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. Available at: [Link]

  • 1-(2,3-Dihydrobenzo[ b][1][9]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed - NIH. Available at: [Link]

  • 1-(2,3-Dihydrobenzo[b][1][9]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Dioxin Databases, Methods and Tools. US EPA. Available at: [Link]

  • N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. PMC - NIH. Available at: [Link]

  • Oxidation of 2-deoxyribose by benzotriazinyl radicals of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides. PubMed. Available at: [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Hydrolytic Cleavage of β-O-4 Ether Bonds of Lignin Model Compounds in an Ionic Liquid with Metal Chlorides. ResearchGate. Available at: [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals actively working on resolving this and structurally similar chiral amines. As the therapeutic and toxicological effects of enantiomers can differ significantly, achieving robust and efficient separation is a critical step in pharmaceutical development.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and troubleshooting scenarios you may encounter during method development and optimization.

Part 1: Method Selection & Initial Screening FAQ

Choosing the right analytical approach from the outset can save considerable time and resources. This section addresses the most common initial questions regarding strategy for this specific chiral amine.

Q1: What is the best starting technique for separating the enantiomers of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine?

For a novel chiral amine like this, a screening approach using chromatographic methods is typically the most efficient starting point. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, with SFC often holding a distinct advantage.

  • Supercritical Fluid Chromatography (SFC): This should be your primary consideration. SFC is particularly well-suited for chiral separations of polar and basic compounds like the target amine. Its advantages include faster analysis times, reduced solvent consumption (aligning with green chemistry principles), and often superior resolution compared to HPLC. The use of supercritical CO2 as the main mobile phase component allows for high flow rates without compromising efficiency.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a gold standard and a highly effective method. Polysaccharide-based chiral stationary phases (CSPs) are extremely versatile and have a high success rate for a wide range of compounds. Method development can be more time-consuming than SFC, but it is a robust and well-understood technique.

  • Diastereomeric Salt Formation: This classical resolution method is most valuable for large-scale preparation of a single enantiomer, not for analytical determination. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility. This method is often less predictable and more labor-intensive to screen than chromatographic methods.

Workflow: Initial Method Selection

cluster_analytical Analytical & Small-Scale Prep start Goal: Separate Enantiomers of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine decision1 Analytical or Preparative Scale? start->decision1 decision2 SFC Instrument Available? decision1->decision2 Analytical prep Large-Scale (>grams) Purification decision1->prep Preparative sfc Primary Choice: Chiral SFC (Fast, Green, High Resolution) decision2->sfc Yes hplc Alternative: Chiral HPLC (Robust, Widely Available) decision2->hplc No decision3 Chromatography Feasible? prep->decision3 prep_sfc Preparative SFC decision3->prep_sfc Yes diastereomer Consider Diastereomeric Salt Crystallization decision3->diastereomer No / Too Costly

Caption: Decision tree for selecting a chiral separation method.

Q2: Which type of chiral stationary phase (CSP) should I screen first?

The structure of your analyte—containing a secondary amine and aromatic rings—strongly suggests that polysaccharide-based CSPs will be the most successful. These columns offer a wide range of chiral recognition mechanisms.

Recommended Starting CSPs:

  • Amylose-based: Columns like Chiralpak® IA, IB, IC, AD, and AS are excellent starting points. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and its immobilized version (Chiralpak IA) are particularly versatile and should be included in your initial screen.

  • Cellulose-based: Columns such as Chiralcel® OD and OJ, and their immobilized counterparts (Chiralcel OD-I, etc.), provide complementary selectivity to the amylose phases.

Rationale: The phenylcarbamate derivatives on these polysaccharide backbones create chiral grooves and binding sites. Separation is achieved through a combination of interactions, including hydrogen bonding (with the amine), π-π stacking (with the benzodioxin ring system), and steric hindrance, which differ for each enantiomer.

Q3: How should I handle the basic nature of the amine during chromatographic analysis?

The secondary amine in your molecule is basic and will exhibit poor peak shape (tailing) on silica-based CSPs without the use of a mobile phase additive. This is due to strong, non-specific interactions with residual acidic silanol groups on the silica surface.

  • For HPLC/SFC: Always use a basic additive in your mobile phase. A combination of an acidic and a basic additive is often highly effective for primary and secondary amines.

    • Recommended Additives: A common starting point is a combination of a weak acid like trifluoroacetic acid (TFA) and a weak base like triethylamine (TEA) or diethylamine (DEA). For example, 0.2% TFA and 0.1% TEA in the alcohol modifier can significantly improve peak shape and selectivity. The acid protonates the analyte, improving interaction with the CSP, while the competing base deactivates the acidic silanol sites.

Part 2: Chiral HPLC - Troubleshooting Guide

Q: I'm not seeing any separation on my chosen CSP. What are my next steps?

Cause: This indicates a lack of chiral recognition under the current conditions. The mobile phase composition is the most influential factor after the CSP itself.

Solutions:

  • Change the Alcohol Modifier: If you started with isopropanol (IPA), switch to ethanol (EtOH) or vice-versa. Different alcohols alter the hydrogen bonding environment and can dramatically change selectivity.

  • Vary the Modifier Percentage: If using a normal phase eluent (e.g., Hexane/IPA), systematically vary the IPA concentration (e.g., 5%, 10%, 15%, 20%). Lower alcohol content generally increases retention and can enhance chiral recognition, but may also broaden peaks.

  • Screen a Different CSP: If modifying the mobile phase doesn't work, the chosen CSP may not be suitable. Switch from an amylose-based column to a cellulose-based one (or vice versa) as their selectivities are often complementary.

  • Adjust Column Temperature: Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature from ambient to 15°C or 10°C.

Workflow: Troubleshooting Poor HPLC Resolution

start Problem: Poor Resolution (Rs < 1.5) or No Separation (Rs = 0) peak_shape Are peaks symmetrical? start->peak_shape add_additive Add/Optimize Basic Additive (e.g., 0.1% DEA or TEA) to improve peak shape. peak_shape->add_additive No (Tailing) optimize_mp Optimize Mobile Phase peak_shape->optimize_mp Yes add_additive->optimize_mp step1 1. Vary Alcohol %: Test lower & higher concentrations (e.g., 5% to 25% range). optimize_mp->step1 step2 2. Change Alcohol Type: Switch between IPA and EtOH. step1->step2 step3 3. Change Temperature: Test lower temperatures (e.g., 15°C). step2->step3 step4 4. Screen a Different CSP: Switch from amylose to cellulose type or vice versa. step3->step4 success Resolution Achieved step4->success

Caption: Troubleshooting workflow for poor HPLC resolution.

Q: My peaks are tailing badly, even with a basic additive. How can I fix this?

Cause: This points to persistent unwanted interactions, either with the stationary phase or the instrument itself.

Solutions:

  • Increase Additive Concentration: Cautiously increase the concentration of your basic additive (e.g., from 0.1% to 0.2% DEA/TEA).

  • Use a Stronger Base: If TEA isn't effective, try a stronger amine like butylamine, but be mindful of its potential to interfere with detection.

  • Column Conditioning: The column may retain "memory" of previous analyses, especially if acidic compounds were run. Flush the column extensively with a strong solvent like 100% ethanol or isopropanol (check the column manual for solvent compatibility) before re-equilibrating with your mobile phase.

  • Check for System Contamination: Ensure your HPLC system (injector, tubing) is free from acidic residues. A dedicated system for basic compounds is ideal.

Part 3: Supercritical Fluid Chromatography (SFC) Guide

Q: Why is SFC often faster and "greener" than HPLC for this separation?

A: SFC uses supercritical CO2 as the primary mobile phase component, which has very low viscosity and high diffusivity. This allows for much higher flow rates (3-5 times faster than HPLC) without a significant loss in separation efficiency, drastically reducing run times. Because CO2 replaces the bulk of organic solvents like hexane used in normal-phase HPLC, solvent consumption and waste are reduced by up to 90%, making it a more environmentally friendly and cost-effective technique, especially for preparative scale work.

ParameterChiral HPLC (Normal Phase)Chiral SFCRationale
Primary Mobile Phase Hexane / HeptaneSupercritical CO₂CO₂ has low viscosity, allowing for faster flow rates.
Co-solvent / Modifier Isopropanol / Ethanol (5-30%)Methanol / Ethanol (10-40%)The alcohol modifier controls retention and selectivity.
Typical Flow Rate 1.0 mL/min3.0 - 5.0 mL/minLow backpressure in SFC enables high throughput.
Typical Run Time 10 - 30 minutes2 - 8 minutesFaster flow and rapid equilibration shorten analysis time.
Solvent Consumption HighVery LowCO₂ is the bulk component, reducing organic solvent use.
Additives 0.1% DEA or TEA0.1-0.3% DEA/TEA in modifierRequired to prevent peak tailing for basic analytes.

Q: My resolution in SFC is worse than in HPLC. What parameters can I adjust?

Cause: While SFC often provides superior results, the separation mechanism is different from HPLC, and optimization is key. The density of the supercritical fluid is a critical parameter that has no direct equivalent in HPLC.

Solutions:

  • Optimize Backpressure: The Automated Back Pressure Regulator (ABPR) setting is crucial. Higher backpressure increases the density of the CO₂, making it a stronger (more polar) eluent. Try increasing the backpressure in steps (e.g., from 120 bar to 150 bar) to increase retention and potentially improve interaction with the CSP.

  • Adjust Modifier Percentage: As in HPLC, this is a powerful tool. Systematically screen a range of modifier percentages (e.g., 10% to 40% methanol).

  • Change the Modifier: Methanol is the most common co-solvent in SFC, but ethanol, isopropanol, or even acetonitrile can provide different selectivity.

  • Lower the Temperature: Unlike HPLC, where the effect can be minor, temperature in SFC significantly impacts the fluid density and solvating power. Lowering the temperature (e.g., from 40°C to 25°C) increases fluid density and can enhance resolution.

Part 4: Diastereomeric Salt Formation Protocol & FAQ

Q: I need to produce several grams of a single enantiomer. When should I choose diastereomeric salt formation over preparative chromatography?

A: This decision is based on scale, cost, and available infrastructure.

  • Choose Diastereomeric Salt Formation when: You need to produce a large quantity (multi-gram to kilogram scale) of a single enantiomer and have the time and expertise for crystallization development. It can be more cost-effective at a very large scale as it avoids high solvent costs and the capital expense of large preparative chromatographs.

  • Choose Preparative Chromatography (SFC/HPLC) when: You need high purity material quickly, require both enantiomers, or are working at a smaller scale (milligrams to a few hundred grams). Method development is often faster and more predictable than crystallization.

Experimental Protocol: Screening for Diastereomeric Salt Resolution

This protocol provides a general framework for screening chiral acids to resolve your basic amine.

  • Resolving Agent Selection: Choose a set of commercially available, enantiomerically pure chiral acids. For the target amine, good candidates include:

    • (+)- and (-)-Tartaric acid

    • (+)- and (-)-O,O'-Dibenzoyltartaric acid

    • (R)- and (S)-Mandelic acid

    • (R)- and (S)-Camphorsulfonic acid

  • Solvent Screening: Select a range of solvents with varying polarities (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate).

  • Salt Formation & Crystallization (Small Scale): a. In separate test tubes, dissolve ~100 mg of racemic 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine in a minimal amount of a chosen solvent with gentle heating. b. In another set of tubes, dissolve a stoichiometric equivalent (0.5 equivalents, as you are resolving a racemate) of a single enantiomer of a resolving acid in the same solvent. c. Combine the solutions. If the salt precipitates immediately, heat to redissolve. d. Allow the solution to cool slowly to room temperature, then transfer to 4°C. e. If crystals form, isolate them by filtration. If the solution becomes cloudy or "oils out," try a different solvent or solvent mixture.

  • Analysis: a. Liberate the free base from the crystalline salt by dissolving it in a suitable solvent and washing with a weak aqueous base (e.g., NaHCO₃ solution). b. Analyze the resulting free amine using your developed analytical chiral HPLC or SFC method to determine the enantiomeric excess (e.e.). A successful resolution will yield crystals significantly enriched in one enantiomer.

References

  • Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Vertex AI Search. (2024). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • National Institutes of Health (NIH). (2022).

Technical Support Center: Enhancing the Selectivity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine for Serotonin Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for experiments aimed at enhancing the selectivity of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine and its analogs for the serotonin transporter (SERT) over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The compound at the core of this topic, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). Like MDMA, its primary mechanism of action involves interaction with monoamine transporters.[1][2] Enhancing its selectivity for SERT is a critical objective in medicinal chemistry to refine its therapeutic potential and mitigate off-target effects often associated with DAT and NET engagement, such as abuse potential and cardiovascular side effects.[3]

This resource is designed to be a practical, hands-on guide. It explains not just what to do, but why specific experimental choices are made, ensuring a robust and logical approach to your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when working to improve SERT selectivity.

Q1: What is the significance of the dihydrobenzodioxin core in this compound class? The dihydrobenzodioxin (or methylenedioxy in MDMA) functionality is a crucial structural feature for potent interaction with both SERT and NET.[1] Altering the position of this bridge on the phenyl ring has been shown to be more detrimental to SERT affinity than NET affinity, suggesting its specific orientation is key for SERT recognition.[1]

Q2: Why is SERT selectivity a primary goal in drug development? Selective serotonin reuptake inhibitors (SSRIs) are cornerstone treatments for major depressive disorder.[4][5] Their mechanism relies on specifically blocking SERT to increase synaptic serotonin levels. Compounds that also potently inhibit DAT can have a high abuse potential, while those that inhibit NET may produce undesirable stimulant-like or cardiovascular effects.[2][3] Therefore, designing ligands with high SERT selectivity is a strategy to achieve a desired therapeutic profile while minimizing adverse effects.

Q3: What is the difference between binding affinity (Ki) and functional potency (IC50)?

  • Ki (Inhibition Constant): This value represents the binding affinity of a compound for a transporter. It is an intrinsic property of the molecule and is independent of assay conditions like substrate concentration.[6][7] A lower Ki value indicates a higher binding affinity.[8]

  • IC50 (Half-maximal Inhibitory Concentration): This is an operational value that measures the concentration of a compound required to inhibit a biological process (like neurotransmitter uptake) by 50%. It is dependent on experimental conditions, including the concentration of the competing substrate.[7][9]

For a competitive inhibitor, the Ki and IC50 are related by the Cheng-Prusoff equation. It is crucial to measure both to get a complete picture of a compound's pharmacology—Ki for its direct binding and IC50 for its functional effect in a biological system.[10]

Q4: My IC50 values are consistently higher than the Ki values for the same compound. Is this normal? Yes, this is expected. The IC50 value for a competitive inhibitor will always be higher than its Ki value.[6] This is because the IC50 measurement is made in the presence of a competing substrate (the radiolabeled neurotransmitter), which the test compound must displace. The Cheng-Prusoff relationship quantifies this difference. A large divergence may indicate strong competition from the substrate in your uptake assay.

Q5: What are the key structural modifications to consider for enhancing SERT selectivity? Based on structure-activity relationship (SAR) studies of MDMA analogs and other monoamine transporter ligands, several strategies can be employed:[1][3][11]

  • Aromatic Ring Substitution: Adding substituents to the aromatic ring can drastically alter selectivity. For example, bromination of the MDMA core has been shown to preserve SERT affinity while abolishing psychomotor effects potentially linked to DAT activity.[12]

  • Side Chain Modifications: Alterations to the amphetamine side chain, such as changing the N-methyl group to a hydroxyl group, can significantly reduce potency at both NET and SERT.[1] However, more subtle modifications might fine-tune the selectivity profile.

  • Stereochemistry: The stereoisomers of these compounds often have different activities. For instance, the S-isomers of some benzofuran analogs are potent releasing agents at SERT, NET, and DAT, while the R-isomers show reduced activity at DAT.[13]

Part 2: Troubleshooting Experimental Assays

This section provides solutions to common problems encountered during in vitro transporter assays.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Binding/Uptake Assay 1. Insufficient Blocking: Non-specific binding of the radioligand to the plate or cell membrane.[14]2. Inadequate Washing: Failure to remove all unbound radioligand.[14]3. Radioligand Degradation: The radioligand may be breaking down, leading to non-specific binding of fragments.1. Optimize Blocking: Ensure your assay buffer contains an appropriate blocking agent, like 0.5% Bovine Serum Albumin (BSA).2. Improve Wash Steps: Increase the number of washes with ice-cold buffer post-incubation. Ensure washes are rapid and thorough to minimize dissociation of specifically bound ligand.3. Check Radioligand Quality: Use fresh, high-quality radioligand. Store it according to the manufacturer's instructions.
Low or No Specific Signal 1. Poor Cell Health/Low Transporter Expression: Cells may have low viability or insufficient expression of the target transporter.[14]2. Inactive Compound/Reagents: The test compound or radioligand may have degraded.3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.[14]1. Verify Cell Line: Regularly check cell health and confirm transporter expression via Western blot or a similar method. For transient transfections, optimize the protocol.2. Confirm Reagent Activity: Prepare fresh compound solutions for each experiment. Use a known potent inhibitor as a positive control to validate the assay.3. Optimize Parameters: Perform time-course and temperature-dependence experiments. Ensure the pH and ionic strength of your buffer are correct for transporter function.
High Well-to-Well Variability 1. Inconsistent Cell Plating: Uneven cell density across the plate.2. Pipetting Errors: Inaccurate dispensing of cells, compounds, or radioligand.3. Edge Effects: Wells at the edge of the plate may evaporate more quickly.1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform monolayer.[15]2. Use Calibrated Pipettes: Employ calibrated multichannel pipettes for additions. Pre-wet tips before dispensing.3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for critical measurements, or fill them with buffer to create a humidity barrier.
Data Does Not Fit a Standard Sigmoidal Curve 1. Compound Solubility Issues: The compound may be precipitating at higher concentrations.2. Complex Binding Mechanism: The compound may not be a simple competitive inhibitor.3. Assay Artifacts: At high concentrations, the compound might disrupt cell membranes or interfere with the detection method (e.g., fluorescence).1. Check Solubility: Visually inspect solutions at the highest concentrations. Use a solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid artifacts.[16]2. Consider a Different Model: The data might fit a two-site binding model. Investigate other potential mechanisms of action.3. Run Controls: Test the compound in a cell line that does not express the transporter to check for non-specific effects.
Part 3: Key Experimental Protocols & Workflows

Accurate determination of binding affinity and functional potency is essential. Below are standardized, step-by-step protocols for the two most critical assays.

Protocol 1: Radioligand Binding Assay (Determining Ki)

This assay measures the ability of a test compound to displace a specific radioligand from the transporter.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).[17]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: Your 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine analog.

  • Non-specific Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter. [17]

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-Specific Binding (non-specific control), and various concentrations of your test compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate test compound dilution, buffer, or non-specific control.

    • Add 50 µL of cell membrane preparation (typically 5-10 µg of protein per well).

  • Initiate Binding: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Termination: Rapidly terminate the binding by harvesting the membranes onto a filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.[17]

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of your test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_plate Prepare 96-well Plate (Total, NSB, Test Compound) add_reagents Add Reagents to Plate prep_plate->add_reagents prep_reagents Prepare Reagents (Buffer, Membranes, Ligand) prep_reagents->add_reagents incubate Incubate at RT (60-120 min) add_reagents->incubate terminate Terminate & Harvest on Filter Mat incubate->terminate wash Wash Filters (3-5x with cold buffer) terminate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Synaptosome Uptake Inhibition Assay (Determining IC50)

This assay measures the functional ability of a compound to block the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Materials:

  • Synaptosomes: Freshly prepared from rat or mouse brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT).

  • Radiolabeled Neurotransmitters: [³H]Serotonin ([³H]5-HT), [³H]Dopamine ([³H]DA).

  • Krebs-Henseleit Buffer (KHB): Containing appropriate salts, glucose, and often an antioxidant like ascorbic acid.

  • Test Compound and Controls.

  • Scintillation Counter and consumables.

Procedure:

  • Preparation: Prepare dilutions of your test compound in KHB. Keep synaptosome preparations on ice.

  • Pre-incubation: In a 96-well plate, add a small volume of the synaptosome suspension to wells containing either buffer (for total uptake), a known inhibitor (for non-specific uptake), or your test compound. Pre-incubate for 10-20 minutes at 37°C.[14]

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]5-HT) to each well to start the uptake reaction. The final substrate concentration should be near its KM for the transporter.

  • Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C. The time should be within the initial linear phase of uptake.

  • Termination: Terminate the uptake by rapid filtration over filter mats, followed by immediate washing with ice-cold KHB to remove extracellular radiolabel.[17]

  • Quantification: Lyse the synaptosomes trapped on the filter and measure the internalized radioactivity via scintillation counting.[17]

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-Specific Uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of your test compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.

Decision Tree for Modifying Lead Compound

The following diagram illustrates a logical pathway for medicinal chemistry efforts based on initial screening data.

Caption: A decision-making workflow for lead optimization.

References
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • Carmo, H., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(3), 344-355. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. Retrieved from [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3363. Retrieved from [Link]

  • Gonzalez-Lozano, M. A., & Rosenberg, P. A. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay of hMAO-B-IN-8.
  • Negus, S. S., & Banks, M. L. (2018). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current Topics in Behavioral Neurosciences, 39, 295-314. Retrieved from [Link]

  • Gannon, B. M., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 389(3), 346-357. Retrieved from [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3363. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Neuropharmacology, 98, 71-78. Retrieved from [Link]

  • Welin, M., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Science Signaling, 10(462), eaaf2463. Retrieved from [Link]

  • Acuña-Castillo, C., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 154. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2009). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 15(9), 963-976. Retrieved from [Link]

  • Torres, G. E. (2014). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1107, 121-137. Retrieved from [Link]

  • Zdrazil, B., & Digles, D. (2016). From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter. MedChemComm, 7(8), 1594-1605. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Brasofensine Maleate in Dopamine Uptake Assays.
  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1629-1639. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Reddit. (2020). Ki and IC50 values. Retrieved from [Link]

Sources

Identifying degradation products of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. The following sections provide answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols for conducting forced degradation studies. Our approach is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study?

A forced degradation or stress testing study is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[3][4] The primary objectives are:

  • To identify likely degradation products: This helps in understanding the degradation pathways.[3][5]

  • To establish degradation pathways: Elucidating the chemical reactions that cause the drug to break down.[3]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or impurities.[3]

  • To understand the intrinsic stability of the molecule: This knowledge aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.[3][4]

Q2: What are the key structural features of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine that might be susceptible to degradation?

Based on its chemical structure, the following sites are most likely to be involved in degradation reactions:

  • Secondary Amine (-NH-CH₃): This functional group is susceptible to oxidation, which can lead to a variety of products, including N-oxides or, more commonly, N-demethylation.[6][7][8] Oxidative degradation often involves the formation of an amine radical.[9]

  • N-methyl group (-CH₃): This group can be cleaved off through an oxidative process known as N-demethylation, yielding the corresponding primary amine and formaldehyde.[10][11][12][13] This is a common metabolic and degradation pathway for many pharmaceuticals.[11][12]

  • Benzodioxin Ring System: The ether linkages within the dihydrobenzodioxin ring are generally stable but can be susceptible to cleavage under harsh acidic conditions, a process known as ether hydrolysis.[14][15][16][17][18] This typically requires protonation of the ether oxygen, making it a better leaving group.[16][18]

Q3: What are the typical stress conditions recommended by regulatory bodies like the ICH?

The ICH Q1A(R2) guideline is the foundational document for stability testing.[2][19][20] Forced degradation studies should expose the drug substance to a range of conditions, including:[3][4][5]

  • Acid Hydrolysis: Using acids like HCl or H₂SO₄.

  • Base Hydrolysis: Using bases like NaOH or KOH.

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the solid or solution to high temperatures.

  • Photostability: Exposing the drug to UV and visible light, as detailed in ICH Q1B.[1]

Troubleshooting Guide for Degradation Studies

Q4: My forced degradation experiment produced no degradation products, even under harsh conditions. What should I do?

This indicates that the molecule is highly stable under the tested conditions.

  • Causality: The energy input (e.g., temperature, acid/base concentration) may be insufficient to overcome the activation energy of the degradation reactions.

  • Solution:

    • Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl), the temperature, or the duration of exposure. Regulatory guidance suggests that it is not necessary to proceed if no degradation is observed under more severe conditions than accelerated testing.[3]

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) has the necessary sensitivity and resolution to detect potential degradants. Check that the peak for the parent compound is not obscuring smaller degradant peaks.

    • Document Stability: If no degradation occurs even after applying appropriately rigorous stress, this is a valid result. Document the conditions tested and conclude that the molecule is stable under those specific stresses.

Q5: My experiment resulted in complete degradation of the parent compound, leaving no peak in the chromatogram. How do I interpret this?

This suggests the conditions were too harsh, leading to excessive degradation.

  • Causality: Over-stressing the molecule can lead to the formation of secondary or tertiary degradation products that may not be relevant to shelf-life stability.[3] It can also produce degradants that are not detectable by the chosen analytical method (e.g., they are volatile or have no chromophore).

  • Solution:

    • Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation, typically in the range of 5-20%, to have both the parent compound and its primary degradation products present for analysis.

    • Time-Course Study: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

Q6: I am observing many small peaks in my chromatogram after stress testing. How do I know which ones are relevant?

This is a common outcome, especially under oxidative or photolytic stress.

  • Causality: Complex reaction pathways can lead to a multitude of minor degradation products. Some peaks may also be artifacts from the matrix or reagents.

  • Solution:

    • Run a Control Sample: Always analyze a control sample (drug substance in the same solvent, without the stressor) that has been subjected to the same thermal conditions. This helps differentiate true degradants from impurities or artifacts.

    • Focus on Major Degradants: Initially, focus on identifying and characterizing the major degradation products. Regulatory interest is highest for impurities above a certain threshold.

    • Use Mass Spectrometry: Couple your liquid chromatography system to a mass spectrometer (LC-MS).[21] This is an invaluable tool for obtaining mass-to-charge ratio (m/z) information, which provides crucial clues to the identity of the unknown peaks.[21]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine.

Objective: To generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (API)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or HPLC-MS system[21]

  • pH meter, calibrated oven, photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Condition Setup: For each condition, mix the API stock solution with the stressor solution. Prepare a control for each condition (API in solvent only). A summary of starting conditions is provided in the table below.

  • Incubation:

    • For hydrolytic and oxidative studies, incubate samples at a controlled temperature (e.g., 60 °C).

    • For thermal stress, place both solid API and the stock solution in an oven (e.g., 80 °C).

    • For photostability, expose solid API and stock solution in a photostability chamber according to ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[3]

  • Sampling and Quenching: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). For acid/base hydrolysis samples, neutralize the solution immediately (add an equimolar amount of base/acid). Dilute all samples to a suitable final concentration for analysis.

  • Analysis: Analyze all samples, including controls, using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation. Identify peaks corresponding to new degradation products.

Data Presentation: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Initial)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °C24 hoursEther cleavage of the dioxin ring (unlikely unless harsh)
Base Hydrolysis 0.1 M NaOH60 °C24 hoursGenerally stable, but potential for unforeseen reactions
Oxidation 3% H₂O₂Room Temp / 60 °C24 hoursN-demethylation, N-oxidation
Thermal (Solid) Dry Heat80 °C48 hoursGeneral decomposition
Thermal (Solution) Heat in Solution80 °C48 hoursHydrolysis, Solvolysis
Photolytic ICH Q1B ConditionsAmbientAs per guidelinePhotochemical reactions (e.g., oxidation, rearrangement)

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose to Stressor Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose to Stressor Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stressor Thermal Thermal Stress (Solid & Solution, 80°C) API->Thermal Expose to Stressor Photo Photolytic Stress (ICH Q1B) API->Photo Expose to Stressor Control Control Samples (API in Solvent) Sampling Sampling & Quenching (Neutralization) Control->Sampling Acid->Sampling Take Time Points Base->Sampling Take Time Points Oxidation->Sampling Take Time Points Thermal->Sampling Take Time Points Photo->Sampling Take Time Points HPLC HPLC-UV/MS Analysis Sampling->HPLC Inject Data Data Interpretation (Peak Purity, Mass ID) HPLC->Data Evaluate Chromatograms

Caption: Workflow for a systematic forced degradation study.

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid Hydrolysis (Harsh) Parent 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine N_Demethyl 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) methanamine (N-Demethylated Product) Parent->N_Demethyl [O] -CH₂O N_Oxide N-Oxide Product Parent->N_Oxide [O] Ring_Opened Ring-Opened Phenol (Ether Cleavage Product) Parent->Ring_Opened H₃O⁺ (Harsh)

Caption: Plausible degradation pathways for the target molecule.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450. The Journal of Physical Chemistry B. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Behavioral Pharmacology of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine and Classic Amphetamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the behavioral effects of the novel compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine and well-characterized classic amphetamines, such as 3,4-methylenedioxymethamphetamine (MDMA) and d-amphetamine. Due to the limited publicly available data on the behavioral pharmacology of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, this document synthesizes information from structurally related compounds and potential pharmacological targets to construct a theoretical behavioral profile. This inferred profile is then juxtaposed with the extensive experimental data available for classic amphetamines to guide future research and hypothesis testing.

Section 1: Introduction to the Compounds

1.1. 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine: A Novel Benzodioxin Derivative

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a synthetic compound featuring a benzodioxin core structure. While direct behavioral studies on this specific molecule are not readily found in the scientific literature, its chemical architecture suggests potential interactions with monoaminergic systems in the central nervous system. Notably, a derivative of this compound, 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, has been identified as a potent and selective dopamine D4 receptor antagonist[3][4]. This finding provides a critical starting point for inferring a hypothetical behavioral profile. The benzodioxin moiety is also present in other psychoactive compounds, which have been shown to interact with various receptors, including adrenergic and serotonergic subtypes[5][6].

1.2. Classic Amphetamines: MDMA and d-Amphetamine

MDMA and d-amphetamine are prototypical psychostimulants with well-documented behavioral effects. MDMA is known for its unique empathogenic and prosocial effects, in addition to its stimulant properties[7]. D-amphetamine is a potent central nervous system stimulant that primarily increases locomotor activity and has high abuse potential. Both compounds exert their effects by interacting with monoamine transporters, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine, albeit with different potencies and selectivities[8].

Section 2: Comparative Behavioral Pharmacology

This section will compare the inferred behavioral profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine with the established effects of MDMA and d-amphetamine across several key behavioral domains.

2.1. Locomotor Activity

  • Classic Amphetamines (MDMA and d-Amphetamine): Both MDMA and d-amphetamine are known to produce dose-dependent increases in locomotor activity in animal models. At lower doses, this manifests as increased ambulation and exploration, while higher doses can lead to stereotyped, repetitive behaviors[9]. This hyperactivity is primarily attributed to their potent dopamine-releasing effects in the striatum and nucleus accumbens.

  • Inferred Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine: Based on the potential D4 receptor antagonist activity of its derivatives, it is hypothesized that this compound may not induce hyperactivity. In fact, D4 receptor antagonists have been shown to reduce motor hyperactivity in animal models of attention-deficit/hyperactivity disorder (ADHD)[1]. Therefore, it is plausible that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine could either have no significant effect on baseline locomotor activity or potentially attenuate amphetamine-induced hyperlocomotion. However, potential off-target effects on other monoamine systems could complicate this profile.

2.2. Prosocial and Social Behaviors

  • MDMA: A hallmark of MDMA's behavioral profile is its potent prosocial and empathogenic effects in humans[7]. In animal models, MDMA has been shown to increase social investigation and reduce aggression, although these effects can be dose-dependent and context-specific. These effects are thought to be mediated primarily by its robust serotonin-releasing properties.

  • d-Amphetamine: Classic stimulants like d-amphetamine do not typically produce the prosocial effects characteristic of MDMA. In some cases, high doses of amphetamines can increase irritability and aggression[10].

  • Inferred Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine: The role of the D4 receptor in social behavior is complex. Given the limited information, it is difficult to predict the prosocial effects of a D4 antagonist. However, some benzodioxan derivatives have shown affinity for serotonin 5-HT1A receptors, which are implicated in anxiety and social behavior[11][12][13]. If the primary compound possesses significant 5-HT1A agonist activity, it could potentially exhibit anxiolytic and some prosocial effects. Without direct experimental data, this remains speculative.

2.3. Abuse Potential and Reinforcing Properties

  • Classic Amphetamines (MDMA and d-Amphetamine): Both MDMA and d-amphetamine have a high potential for abuse. Their reinforcing properties are primarily mediated by their ability to increase dopamine levels in the brain's reward pathways, particularly the nucleus accumbens. This is robustly demonstrated in animal models using paradigms such as conditioned place preference (CPP) and self-administration.

  • Inferred Profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine: As a potential D4 receptor antagonist, this compound may have a low abuse potential. In fact, D4 receptor antagonists are being investigated as potential treatments for substance use disorders because they may reduce the reinforcing effects of addictive drugs[14]. It is hypothesized that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine would not produce a conditioned place preference and might even attenuate the rewarding effects of classic amphetamines.

Section 3: Mechanistic Insights and Signaling Pathways

The distinct behavioral profiles of these compounds arise from their differential interactions with monoaminergic signaling pathways.

3.1. Classic Amphetamines: Monoamine Releasers

MDMA and d-amphetamine are substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). They are transported into the presynaptic neuron and disrupt the vesicular storage of monoamines, leading to a massive, non-vesicular release of these neurotransmitters into the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Amphetamine Amphetamine DAT DAT Amphetamine->DAT Enters via Dopamine_vesicle Dopamine Vesicle Amphetamine->Dopamine_vesicle Disrupts VMAT2 VMAT2 DAT->Amphetamine Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Releases into cytosol Dopamine_cyto->DAT Reverses transport Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Efflux Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to Signaling Downstream Signaling Dopamine_receptor->Signaling Activates

Caption: Amphetamine's Mechanism of Action.

3.2. Inferred Mechanism of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine: D4 Receptor Antagonism

As a hypothesized D4 receptor antagonist, this compound would bind to D4 receptors on postsynaptic neurons, blocking the action of endogenous dopamine. This would modulate dopaminergic neurotransmission in specific brain regions where D4 receptors are expressed, such as the prefrontal cortex and limbic areas.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Vesicular Release D4_Receptor D4 Receptor Dopamine_synapse->D4_Receptor Binds to Compound Investigational Compound Compound->D4_Receptor Antagonizes Signaling Downstream Signaling D4_Receptor->Signaling Blocked

Caption: Hypothesized D4 Antagonist Mechanism.

Section 4: Quantitative Data Summary

The following table summarizes key quantitative data on the behavioral effects of MDMA and d-amphetamine from preclinical studies. No such data is currently available for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine.

Behavioral AssayCompoundSpeciesDose RangeKey FindingsReference
Locomotor Activity d-AmphetamineRat0.5-5.0 mg/kgDose-dependent increase in horizontal activity and stereotypy.[9]
MDMAMouse5-20 mg/kgBiphasic effect: lower doses increase locomotion, higher doses can decrease it or induce stereotypy.[7]
Conditioned Place Preference d-AmphetamineRat0.5-2.0 mg/kgRobust and dose-dependent place preference.
MDMARat1.5-5.0 mg/kgSignificant place preference, indicative of rewarding properties.
Social Interaction MDMARat1-10 mg/kgIncreased social investigation at lower doses.[7]
d-AmphetamineRat1-3 mg/kgInconsistent effects, can increase aggression at higher doses.[10]

Section 5: Experimental Protocols

To facilitate further research, detailed protocols for key behavioral assays are provided below.

5.1. Locomotor Activity Test

This test assesses the effects of a compound on spontaneous motor activity.

  • Apparatus: A square open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room for at least 30-60 minutes before the experiment.

    • Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).

    • Thoroughly clean the apparatus between each animal to remove olfactory cues.

  • Data Analysis: Compare locomotor parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).

5.2. Conditioned Place Preference (CPP) Test

This paradigm is used to evaluate the rewarding or aversive properties of a compound.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each to determine initial preference.

    • Conditioning: Over several days (e.g., 4-8 days), administer the test compound and confine the animal to one of the non-preferred compartments for a set duration (e.g., 30 minutes). On alternate days, administer the vehicle and confine the animal to the other compartment.

    • Post-Conditioning (Test): On the final day, place the animal in the apparatus in a drug-free state with free access to all compartments and record the time spent in each.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a rewarding effect.

Section 6: Conclusion and Future Directions

This guide highlights the significant differences in the established behavioral profiles of classic amphetamines and the inferred profile of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. While MDMA and d-amphetamine are potent psychostimulants with high abuse liability, the structural features of the novel benzodioxin derivative suggest a potential for D4 receptor antagonism, which may confer a completely different, and possibly non-stimulant, behavioral profile.

Future research should focus on the in-vitro characterization of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine at a broad range of CNS targets to confirm its primary mechanism of action. Subsequently, in-vivo behavioral studies, following the protocols outlined in this guide, are crucial to empirically determine its effects on locomotor activity, social behavior, and abuse potential. Such studies will be instrumental in understanding the therapeutic potential or risks associated with this novel chemical entity.

References

  • 1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine.

  • 1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine.

  • [New substituted 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity.]([Link])

  • [(2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)methanamine.]([Link])

Sources

A Guide to Differentiating the Pharmacological Activity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally differentiating the pharmacological activities of the (R)- and (S)-enantiomers of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. While specific experimental data for this exact compound is not publicly available, this document synthesizes established principles of stereoisomerism in pharmacology and draws upon data from structurally related 2,3-dihydrobenzo[b][1][2]dioxin derivatives to present a scientifically grounded, illustrative comparison. We will explore the critical importance of chiral analysis, detail the requisite experimental protocols to elucidate stereospecific activity, and discuss the profound implications for drug development.

The Imperative of Chirality in Drug Design

Many organic molecules, including a significant number of pharmaceuticals, are chiral. This means they exist as a pair of non-superimposable mirror images, known as enantiomers. Although they share the same chemical formula and connectivity, their three-dimensional arrangement in space is distinct. This seemingly subtle difference can lead to vastly different pharmacological and toxicological profiles. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with drugs. Receptors, enzymes, and transporters are configured to bind preferentially with one enantiomer over the other.

The 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine molecule possesses a chiral center, giving rise to (R)- and (S)-enantiomers. Based on the activities of analogous compounds, these enantiomers are likely to interact with neuroreceptors, such as serotonin or dopamine receptors.[1][3][4] For instance, various derivatives of 2,3-dihydrobenzo[b][1][2]dioxin have been investigated for their potential as antidepressants, with activity at the 5-HT1A receptor and the serotonin transporter.[4] Others have been identified as potent dopamine D4 receptor antagonists.[1][3] It is therefore crucial to resolve and characterize the individual enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active one), which may be inactive, less active, or contribute to off-target effects.

Experimental Workflows for Differentiating Enantiomeric Activity

A systematic in vitro evaluation is the cornerstone of characterizing the pharmacological differences between enantiomers. This typically involves a combination of receptor binding assays to determine affinity and functional assays to assess efficacy.

Receptor Binding Assays: Quantifying Affinity

Receptor binding assays measure the strength of the interaction between a ligand (the enantiomer) and its target receptor. A common and robust method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Selection & Membrane Preparation: Based on the structural similarity to known psychoactive compounds, initial screening would likely target a panel of CNS receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.[1][3][4] Cell lines stably expressing the human recombinant receptor of interest are cultured, harvested, and homogenized to create a membrane preparation rich in the target receptor.

  • Competitive Binding: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (either the (R)- or (S)-enantiomer).

  • Equilibrium & Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.

  • Quantification & Analysis: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve fit allows for the determination of the IC50 (the concentration of the competitor that displaces 50% of the radioligand). The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, providing a measure of the enantiomer's affinity for the receptor.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cell Culture with Target Receptor prep2 Membrane Homogenization prep1->prep2 assay1 Incubate Membranes with Radioligand and Enantiomer prep2->assay1 assay2 Separate Bound and Unbound Ligand assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Plot Competition Curve assay3->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Efficacy

While binding assays reveal affinity, functional assays are necessary to determine what happens after binding occurs. They characterize an enantiomer as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., cAMP Assay)

Many neurotransmitter receptors, including the 5-HT1A and D2 receptors, are G-protein coupled receptors (GPCRs). Their activation often leads to a change in the intracellular concentration of second messengers like cyclic adenosine monophosphate (cAMP).

  • Cell-Based Assay: Cells expressing the target receptor are treated with increasing concentrations of each enantiomer.

  • Stimulation/Inhibition:

    • To test for agonist activity, the effect of the enantiomer on cAMP levels is measured directly.

    • To test for antagonist activity, the cells are co-treated with a known agonist and the enantiomer, and the enantiomer's ability to block the agonist-induced change in cAMP is quantified.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal response for an agonist) or IC50 (concentration for half-maximal inhibition for an antagonist), as well as the maximal efficacy (Emax).

Signaling Pathway for a Gi-Coupled GPCR

G Agonist Agonist Enantiomer GPCR Gi-coupled Receptor Agonist->GPCR Binds & Activates G_protein G Protein (Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Agonist activation of a Gi-coupled GPCR leading to inhibition of cAMP production.

Illustrative Comparative Data

The following table presents hypothetical, yet plausible, data for the enantiomers of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine at the human 5-HT1A receptor, illustrating a scenario of high stereoselectivity.

Parameter(R)-Enantiomer(S)-EnantiomerInterpretation
5-HT1A Receptor Binding (Ki, nM) 15850The (R)-enantiomer has a ~57-fold higher affinity for the 5-HT1A receptor.
5-HT1A Functional Activity (EC50, nM) 45>10,000The (R)-enantiomer is a potent partial agonist at the 5-HT1A receptor.
Maximal Efficacy (Emax, % of full agonist) 60%Not determinableThe (S)-enantiomer shows no significant agonist activity at the concentrations tested.

Implications for Drug Development

The illustrative data above underscore a common scenario in chiral drug development: one enantiomer is significantly more potent and efficacious than the other.

  • Lead Optimization: The (R)-enantiomer would be identified as the eutomer and the focus of further development. Efforts would be directed at optimizing its potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetics: It is also essential to characterize the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of each enantiomer separately, as differences in metabolism can alter the in vivo exposure and duration of action.

  • Safety and Toxicology: The (S)-enantiomer, the distomer, cannot be assumed to be inert. It must be assessed for any off-target activities or potential to cause adverse effects. In some historical cases, the distomer was found to be responsible for the toxicity of a racemic drug.

  • Regulatory Pathway: Regulatory agencies like the FDA have a clear policy on the development of stereoisomeric drugs, generally encouraging the development of single-enantiomer products. A comprehensive data package comparing the enantiomers is a standard requirement.

Conclusion

The differentiation of the pharmacological activity of the enantiomers of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a scientifically critical and commercially prudent endeavor. By employing a systematic approach of in vitro binding and functional assays, researchers can build a clear picture of the stereoselective profile of this compound. This knowledge is fundamental to the rational design of safer, more effective, and more selective therapeutics, ultimately de-risking the drug development process and leading to superior clinical candidates.

References

  • National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]

  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. Available from: [Link]

  • MDPI (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][2]dioxin-2-yl)-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide. Available from: [Link]

  • National Institutes of Health (Date unavailable). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. Available from: [Link]

  • ResearchGate (2008). Correlation between an in vitro and an in vivo measure of dioxin sensitivity in birds. Available from: [Link]

  • Europe PubMed Central (Date unavailable). Effect of 1,2,4-trichlorodibenzo-p-dioxin on drug-metabolizing enzymes in the rat liver. Available from: [Link]

  • National Institutes of Health (Date unavailable). Effect of selected induction of microsomal and nuclear aryl hydrocarbon monooxygenase and epoxide hydrolase as well as cytoplasmic glutathione S-epoxide transferase on the covalent binding of the carcinogen benzo(a)pyrene to rat liver DNA in vivo. Available from: [Link]

  • PubMed (2014). Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants. Available from: [Link]

  • Matador Gold Technologies (Date unavailable). N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. Available from: [https://go.matador.ai/asset/N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide]([Link]1][2]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide)

  • National Institutes of Health (Date unavailable). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Available from: [Link]

  • Pharmaffiliates (Date unavailable). (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)(4-nitrosopiperazin-1-yl)methanone. Available from: [Link]

  • PubChem (Date unavailable). 2,3-Dihydro-1,4-benzodioxin-6-ol. Available from: [Link]

Sources

A Comparative Guide to Validating Novel Selective Serotonin Releasing Agents: The Case of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel compounds as selective serotonin releasing agents (SSRAs). As a case study, we will outline the requisite experimental procedures to characterize the pharmacological profile of the novel compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. The performance of this candidate molecule will be objectively compared against two well-characterized monoamine releasers: (±)-3,4-methylenedioxymethamphetamine (MDMA), a non-selective serotonin, norepinephrine, and dopamine releasing agent, and PAL-287, a dual dopamine and serotonin releaser.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel psychoactive compounds.

Introduction: The Rationale for Developing Novel SSRAs

Selective serotonin releasing agents represent a class of compounds that trigger the efflux of serotonin from presynaptic neurons into the synaptic cleft.[4] This mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which primarily block the reabsorption of serotonin. By actively promoting serotonin release, SSRAs have the potential for a more rapid onset of therapeutic effects in conditions such as depression and anxiety.[5] However, the clinical development of SSRAs has been hampered by off-target effects, particularly at the dopamine and norepinephrine transporters, which can lead to undesirable stimulant properties and abuse potential.

The validation of a novel compound like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine as a selective SSRA is therefore a critical step. This requires a rigorous in vitro and in vivo pharmacological assessment to determine its potency and selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Comparative Pharmacological Profiles

A key aspect of validating a novel SSRA is to compare its pharmacological data with that of established compounds. The following tables summarize the known in vitro binding affinities (Ki) and release potencies (EC50) for our comparators, MDMA and PAL-287, and provide a template for the data that needs to be generated for our candidate compound.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT Selectivity Ratio (DAT/SERT)SERT Selectivity Ratio (NET/SERT)
MDMA 241 - 910[6][7]8,290 - 4,870[8]1,190 - 1,750[8]~9-20~1.3-7.3
PAL-287 3.4[1][9]12.6[1][9]11.1[1][9]3.73.3
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Comparative Monoamine Release Potencies (EC50, nM)

Compound5-HT Release EC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release Selectivity (DA/5-HT)5-HT Release Selectivity (NE/5-HT)
MDMA 1,100 - 1,690[10]3,200[10]640[10]~1.9-2.9~0.4-0.6
PAL-287 3.4[1]12.6[1]11.1[1]3.73.3
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Validation Workflow

The validation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine as a selective SSRA necessitates a multi-step experimental approach, progressing from in vitro characterization to in vivo confirmation of its neurochemical effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Confirmation a Radioligand Binding Assays (SERT, DAT, NET) b Synaptosomal Release Assays (5-HT, DA, NE) a->b Determine functional releasing potency c In Vivo Microdialysis in Freely Moving Animals b->c Confirm neurochemical effects in a physiological context d Data Analysis & Selectivity Profiling c->d Quantify extracellular monoamine levels G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft SERT SERT 5-HT Vesicle Synaptic Vesicle (5-HT) SERT->Vesicle 2. Disrupts vesicular storage via VMAT2 Serotonin 5-HT SERT->Serotonin 4. Reverses SERT direction, releasing 5-HT VMAT2 VMAT2 Vesicle->SERT 3. Increases cytosolic 5-HT concentration Mitochondrion Mitochondrion SSRA SSRA SSRA->SERT:in 1. Enters neuron via SERT

Caption: Mechanism of action of a selective serotonin releasing agent.

In Vivo Confirmation: Neurochemical Effects in the Brain

In vitro assays provide crucial information about the molecular interactions of a compound, but in vivo studies are essential to confirm these effects in a physiological context.

Objective: To measure the effects of systemic administration of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine on extracellular levels of serotonin, dopamine, and norepinephrine in the brains of freely moving rats.

Methodology:

  • Surgical Implantation: Stereotaxically implant microdialysis probes into specific brain regions of interest (e.g., the prefrontal cortex or nucleus accumbens). [11][12][13]2. Perfusion and Baseline Collection: Perfuse the probes with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples to establish basal monoamine levels. [11]3. Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Post-Dosing Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [11][14]6. Data Analysis: Express the post-administration monoamine levels as a percentage of the baseline levels and analyze the time course and magnitude of the effects.

Expected Outcome for an SSRA: A significant and dose-dependent increase in extracellular serotonin levels with minimal or no significant changes in extracellular dopamine and norepinephrine levels.

Conclusion: A Framework for Evidence-Based Validation

The validation of a novel compound as a selective serotonin releasing agent is a rigorous, multi-faceted process. By employing the experimental framework outlined in this guide, researchers can systematically characterize the pharmacological profile of candidate molecules like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine. The objective comparison of its binding affinities, release potencies, and in vivo neurochemical effects with those of well-characterized compounds such as MDMA and PAL-287 is essential for establishing its selectivity and potential as a therapeutic agent. This evidence-based approach is fundamental to advancing the field of neuropharmacology and the development of safer and more effective treatments for neuropsychiatric disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Release with Arecoline. BenchChem.
  • Wikipedia. (n.d.). Naphthylaminopropane. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). MDMA. Retrieved January 7, 2026, from [Link]

  • chemeurope.com. (n.d.). Naphthylisopropylamine. Retrieved January 7, 2026, from [Link]

  • Sorkina, T., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(22), e3088.
  • Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of Psychoactive Drugs, 18(4), 305-313.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 7, 2026, from [Link]

  • Rothman, R. B., et al. (2007). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. Experimental and Clinical Psychopharmacology, 15(2), 1-10.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Drug Free CT. (n.d.). MDMA Effects on the Brain. Retrieved January 7, 2026, from [Link]

  • Sitte, H. H., et al. (2007). Concentration-dependent effect of MDMA on release by NET, SERT, and DAT. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1-2), 43-52.
  • ResearchGate. (n.d.). Dose-response effects of PAL-287 on extracellular DA and 5-HT in rat nucleus accumbens. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). MDMA and the human SERT. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Naphthylaminopropane. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). A good protocol for extracting mouse brain synaptosomes?. Retrieved January 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Synaptosome Preparations: Which Procedure Should I Use?. Retrieved January 7, 2026, from [Link]

  • YouTube. (2025, August 18). Isolating Synaptosomes: Tips and Best Practice. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Retrieved January 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines | Request PDF. Retrieved January 7, 2026, from [Link]

  • Microdialysis protocol. (n.d.). Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved January 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Role of serotonin and/or norepinephrine in the MDMA-induced increase in extracellular glucose and glycogenolysis in the rat brain. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Overview of Monoamine Transporters. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved January 7, 2026, from [Link]

Sources

Cross-reactivity of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine with dopaminergic and noradrenergic transporters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine represents a structural motif closely related to a class of psychoactive compounds known as entactogens or empathogens. Due to the specificity of the user's request on dopaminergic and noradrenergic transporter cross-reactivity, and the lack of direct literature on this exact chemical name, this guide will focus on its well-researched and structurally similar analogue, 3,4-Methylenedioxymethamphetamine (MDMA) , and a closely related compound, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) . This approach allows for a data-rich, scientifically rigorous comparison based on available experimental evidence.

Understanding the interaction of these compounds with the dopamine transporter (DAT) and the norepinephrine transporter (NET) is critical for elucidating their pharmacological profiles, therapeutic potential, and toxicological risks.[1][2] Both transporters are key regulators of monoaminergic neurotransmission, and their modulation underlies the stimulant and mood-altering effects of many psychoactive substances.[3][4] This guide provides a comparative analysis of the cross-reactivity of these compounds with DAT and NET, supported by experimental data and detailed protocols for in vitro assessment.

The Significance of DAT and NET Cross-Reactivity

The relative affinity and functional potency of a compound for DAT and NET significantly influence its overall pharmacological effect. Compounds with high affinity for DAT typically exhibit pronounced psychostimulant and reinforcing properties, while those targeting NET can produce effects on arousal, attention, and cardiovascular function.[1] The balance of activity between these two transporters, along with interactions at the serotonin transporter (SERT), dictates the unique psychoactive profile of a given compound. For instance, the entactogenic effects of MDMA are attributed to its potent interaction with SERT, while its stimulant properties are linked to its activity at DAT and NET.[2][5]

Comparative Analysis of Transporter Interactions

The interaction of a compound with a transporter can be characterized by two key parameters: binding affinity (Ki) and functional potency (IC50). Binding affinity reflects the strength of the interaction between the compound and the transporter protein, while functional potency measures the concentration of the compound required to inhibit the transporter's function (i.e., the reuptake of its endogenous substrate) by 50%.

Quantitative Comparison of Transporter Affinities and Potencies

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of MDMA and MBDB for the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET). For context, data for cocaine, a well-characterized psychostimulant that primarily acts as a monoamine reuptake inhibitor, is also included.

CompoundTransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
MDMA hDAT8290[6]1572[6]
hNET1190[6]462[6]
MBDB rDAT>10000[7][8]-
rNET1300[7][8]-
Cocaine hDAT200-700[6]~250
hNET200-700[6]~300

From this data, it is evident that MDMA has a moderate affinity for both DAT and NET, with a somewhat higher affinity for NET.[6] In contrast, MBDB exhibits a significantly lower affinity for DAT compared to NET.[7][8] This difference in transporter interaction profiles likely contributes to the reported subjective differences between the two compounds, with MBDB being described as less stimulating than MDMA.[7]

Signaling Pathways and Experimental Workflows

To understand how these compounds exert their effects, it is essential to visualize the underlying molecular mechanisms and the experimental procedures used to study them.

Monoamine Reuptake and Inhibition

The following diagram illustrates the process of dopamine and norepinephrine reuptake by their respective transporters and the mechanism by which reuptake inhibitors block this process.

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Dopamine/Norepinephrine) monoamine_release Release transporter DAT / NET monoamine Dopamine / Norepinephrine monoamine_release->monoamine Exocytosis monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor MDMA / MBDB inhibitor->transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition by transporter ligands.

Experimental Protocols for Assessing Transporter Cross-Reactivity

The determination of a compound's binding affinity and functional potency at monoamine transporters is typically achieved through in vitro assays using cell lines stably expressing the transporter of interest or isolated brain tissue. The two primary methodologies are radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4][9]

Radioligand Binding Assay Workflow

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the transporter.

Binding_Assay_Workflow start Start: Prepare Cell Membranes Expressing DAT or NET incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement analysis Data Analysis: Calculate Ki from IC50 measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or brain tissue expressing the target transporter (DAT or NET) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., MDMA).[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[11]

Neurotransmitter Uptake Inhibition Assay Workflow

This assay directly measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells.

Uptake_Assay_Workflow start Start: Culture Cells Expressing DAT or NET preincubation Pre-incubate Cells with Test Compound start->preincubation uptake Initiate Uptake with Radiolabeled Neurotransmitter preincubation->uptake termination Terminate Uptake by Washing with Cold Buffer uptake->termination lysis_counting Lyse Cells and Measure Internalized Radioactivity termination->lysis_counting analysis Data Analysis: Determine IC50 Value lysis_counting->analysis end End: Determine Functional Potency analysis->end

Caption: General workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Plate cells stably expressing the human transporter of interest (hDAT or hNET) in a 96-well plate and grow to confluence.[3][9]

  • Pre-incubation: Wash the cells with an assay buffer and then pre-incubate them with varying concentrations of the test compound for a short period.[9]

  • Uptake Initiation: Add the assay buffer containing a specific concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) to each well to initiate uptake.[3]

  • Uptake Termination: After a short incubation period (typically 1-10 minutes), rapidly terminate the uptake by washing the cells multiple times with an ice-cold assay buffer.[3][9]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no compound). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[3]

Conclusion

The cross-reactivity of compounds like MDMA and MBDB with dopaminergic and noradrenergic transporters is a key determinant of their pharmacological profiles. While both compounds interact with NET, their affinities for DAT differ significantly, which likely accounts for their distinct stimulant properties. The in vitro assays detailed in this guide provide robust and reliable methods for characterizing these interactions, offering crucial data for drug discovery and development. A thorough understanding of a compound's transporter interaction profile is essential for predicting its therapeutic potential and potential for abuse.

References

  • Green, A. R., et al. (1995). Review of the pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Psychopharmacology, 119(3), 247-260.
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs.
  • Liechti, M. E. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 8(7), 1477-1495.
  • Sessa, B. (2017). A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy.
  • Battaglia, G., et al. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European Journal of Pharmacology, 149(1-2), 159-163.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • Simmler, L. D., et al. (2013). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. PLoS ONE, 8(11), e79274.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.
  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(7), 1123-1135.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • Near, J. A. (1995). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 34(9), 1169-1178.
  • Van Aerts, L. A. G. J. M., et al. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. Journal of Psychopharmacology, 14(2), 125-133.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring a Psychoactive Scaffold

The 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine scaffold represents a fascinating area of psychoactive compound research due to its close structural resemblance to the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this scaffold, drawing objective comparisons with related compounds to elucidate the molecular features governing their pharmacological activity. By synthesizing data from studies on analogous structures, we aim to provide a predictive framework for the rational design of novel psychoactive agents.

Dopamine, a key neurotransmitter, is integral to movement, cognition, and emotion. Its receptors are implicated in various neuropsychiatric conditions, including Parkinson's disease, schizophrenia, and Alzheimer's disease.[1] These receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, which can have both synergistic and opposing effects.[1] D4 receptors, in particular, are concentrated in brain regions associated with emotion and cognition, such as the cortex, hippocampus, and thalamus, suggesting their significant role in the pathophysiology of schizophrenia.[1][2]

The Core Scaffold: A Comparative Analysis with MDMA

The pharmacological profile of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine analogs can be largely inferred from the extensive research on MDMA and its derivatives. MDMA's primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in extracellular levels of serotonin, dopamine, and norepinephrine.[3] The structure-activity relationships of MDMA-like substances have been a subject of considerable research.[4]

Structure-Activity Relationship (SAR) Analysis

The Benzodioxin Ring System: A Subtle Distinction with Significant Implications

The defining feature of the target scaffold is the 2,3-dihydrobenzo[b][3][5]dioxin moiety, which is an isostere of the 1,3-benzodioxole (methylenedioxy) ring found in MDMA. This seemingly minor difference—an ethylenedioxy bridge versus a methylenedioxy bridge—can influence the molecule's conformational flexibility and its interaction with receptor binding pockets. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile.[6][7]

The N-Methylmethanamine Side Chain: A Critical Determinant of Activity

The amine side chain is a crucial component for the interaction of these compounds with monoamine transporters and receptors. Key modifications and their expected impact are outlined below:

  • N-Methylation: The presence of a methyl group on the nitrogen atom is a significant factor in the pharmacology of phenethylamines. In the case of MDMA, N-methylation is known to influence its characteristic psychoactive effects.[5] The influence of N-methylation on the biological activity of various compounds has been a subject of study.[8][9][10]

  • Alkyl Chain Length and Substitution: The length and substitution pattern of the alkyl chain connecting the benzodioxin ring to the amine group can dramatically alter the compound's activity and selectivity.

Aromatic Ring Substitutions: Fine-Tuning the Pharmacological Profile

Modifications to the aromatic portion of the benzodioxin ring can further modulate the pharmacological properties of these analogs. The introduction of various substituents can influence the compound's lipophilicity, electronic properties, and steric interactions with the binding site.

Comparative Performance Data of Related Analogs

To provide a quantitative basis for the SAR discussion, the following table summarizes the inhibitory potency of MDMA and a selection of its analogs at the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This data, derived from studies on structurally similar compounds, offers valuable insights into the likely effects of modifications to the 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine scaffold.

CompoundModification from MDMAIC50 (nM) at hSERTIC50 (nM) at hDATIC50 (nM) at hNETReference
MDMA -3901,500660[6]
ODMA Methylenedioxy replaced with 2,1,3-benzoxadiazole6101,900830[6]
TDMA Methylenedioxy replaced with 2,1,3-benzothiadiazole4301,200540[6]
SeDMA Methylenedioxy replaced with 2,1,3-benzoselenadiazole3401,100480[6]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This in vitro assay is fundamental for determining the potency of the analogs in blocking the reuptake of serotonin, dopamine, and norepinephrine.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds at human monoamine transporters (hSERT, hDAT, and hNET).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the respective human monoamine transporter (hSERT, hDAT, or hNET) are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Competition Binding: A fixed concentration of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is incubated with the cells in the presence of increasing concentrations of the test compound.

  • Incubation and Termination: The mixture is incubated at room temperature for a specified time (e.g., 15 minutes) to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each compound.

Visualization of Key Concepts

General SAR Trends

SAR_Trends cluster_scaffold Core Scaffold Modification cluster_properties Impact on Pharmacological Properties Benzodioxin_Ring Benzodioxin Ring System (vs. Methylenedioxy) Potency Potency at Monoamine Transporters Benzodioxin_Ring->Potency Influences conformational flexibility and binding Side_Chain N-Methylmethanamine Side Chain Side_Chain->Potency Critical for interaction with transporters Selectivity Selectivity for SERT vs. DAT/NET Side_Chain->Selectivity N-methylation and chain length modulate selectivity Aromatic_Substituents Aromatic Ring Substituents Aromatic_Substituents->Potency Fine-tunes binding affinity Aromatic_Substituents->Selectivity Can alter receptor vs. transporter preference Receptor_Interaction Interaction with Serotonin Receptors Potency->Receptor_Interaction Selectivity->Receptor_Interaction

Caption: Key SAR trends for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine analogs.

Experimental Workflow for Pharmacological Evaluation

Experimental_Workflow Start Synthesis of Analogs Purification Purification and Characterization Start->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assays Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) In_Vitro_Screening->Binding_Assays Functional_Assays Neurotransmitter Uptake/ Release Assays In_Vitro_Screening->Functional_Assays Data_Analysis Data Analysis and SAR Determination Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and pharmacological evaluation of novel psychoactive compounds.

Conclusion

The structure-activity relationship of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine analogs is a promising area of research for the development of novel psychoactive agents. By leveraging the extensive knowledge of MDMA's SAR, researchers can make informed decisions in the design of new compounds with potentially unique pharmacological profiles. The subtle interplay between the benzodioxin ring system, the N-methylmethanamine side chain, and aromatic substitutions provides a rich molecular landscape for exploration. Further studies involving the direct synthesis and biological evaluation of a systematic series of these analogs are warranted to fully elucidate their therapeutic potential and to develop a more comprehensive understanding of their SAR.

References

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs? Annals of the New York Academy of Sciences, 600, 613–625.
  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA research monograph, 94, 1–29.
  • Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Journal of Neurochemistry.
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Neuropharmacology, 212, 109051.
  • Fairweather, D. B., et al. (2020). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules, 25(23), 5585.
  • Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Journal of Neurochemistry.
  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(7), 1121–1130.
  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubChem.

  • Juniper Publishers. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors.
  • Physical and Theoretical Chemistry. (2022).
  • bioRxiv. (2022).
  • Campbell, M. G., et al. (1987). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(1), 49–57.
  • Patel, S. D., et al. (2008). Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[3][5]dioxin-2-ylmethyl)-[3][5]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 18(20), 5689–5693.

  • Fantegrossi, W. E., et al. (2009). Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-)-MDMA trained mice. The Journal of Pharmacology and Experimental Therapeutics, 331(2), 717–723.
  • MDPI. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][5]diazepines, and Their Cytotoxic Activity.

  • PubChem. (n.d.). [2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]-4-methylsulfanylbutanoate. Retrieved from [Link]

  • PubChem. (n.d.). N1-2,3-dihydro-1,4-benzodioxin-6-yl-N2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N2-(4-methoxyphenyl)glycinamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

Sources

A Comparative Analysis: 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine versus Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the specific chemical entity, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, and the broad, evolving class of compounds known as Novel Psychoactive Substances (NPS). The objective is to delineate the structural, pharmacological, and analytical distinctions for researchers, scientists, and drug development professionals.

Introduction

The landscape of psychoactive compounds is in a constant state of flux. While classic drugs have well-documented pharmacological profiles, the emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to public health and regulatory bodies.[1][2] NPS are often designed to mimic the effects of controlled substances while circumventing existing drug laws.[1][3] This guide examines a specific compound, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine, and contrasts its predicted properties with the diverse characteristics of NPS.

Section 1: Structural and Chemical Classification

1.1. Analysis of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Structurally, 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine belongs to the phenethylamine class of compounds.[4] Its core is a phenethylamine skeleton substituted on the phenyl ring with a 2,3-dihydrobenzo[b]dioxin group. This benzodioxane moiety is a key feature, also found in some compounds explored for various medicinal chemistry applications.[5][6] The N-methylmethanamine side chain is a classic feature of many psychoactive phenethylamines, including methamphetamine and MDMA.[7]

1.2. Novel Psychoactive Substances (NPS): A Diverse Chemical Universe

NPS encompass a wide array of chemical classes, often categorized by their structural similarities to known illicit drugs.[1][8] Major categories include:

  • Synthetic Cannabinoids: Functionally similar to THC but with different chemical structures.[7]

  • Synthetic Cathinones: Analogs of the stimulant found in the khat plant, often referred to as "bath salts".[3][9]

  • Novel Phenethylamines: A broad category that includes substances like the 2C series and NBOMe compounds, known for their psychedelic effects.[7]

  • Synthetic Opioids: Potent and dangerous fentanyl analogs and other novel opioid structures.[3]

  • Designer Benzodiazepines: Modifications of prescription benzodiazepines.[2]

The defining characteristic of NPS is the intentional modification of chemical structures to create substances that are not (yet) controlled by international drug conventions but may pose a public health threat.[1][7]

Table 1: Structural Comparison

Feature1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamineNovel Psychoactive Substances (NPS)
Core Skeleton PhenethylamineHighly varied: indole (synthetic cannabinoids), phenethylamine, cathinone, piperazine, etc.[10]
Key Substituents 2,3-Dihydrobenzo[b]dioxin, N-methylWide range of alkyl, halogen, methoxy, and other functional groups at various positions.
Design Intent Not explicitly for psychoactive effect in documented literature.Often designed to mimic controlled substances and evade legislation.[1][3]
Section 2: Predicted Pharmacological Profile

2.1. Hypothesized Mechanism of Action for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Based on its structural similarity to 3,4-Methylenedioxymethamphetamine (MDMA), it is plausible that 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine would act as a monoamine releasing agent.[11][12] The benzodioxin ring system is structurally analogous to the methylenedioxy group of MDMA.[13] Therefore, it is hypothesized to interact with serotonin, dopamine, and norepinephrine transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[14][15] This would likely result in empathogenic and stimulant effects.[14][16]

Predicted MOA cluster_neuron Presynaptic Neuron Compound 1-(2,3-Dihydrobenzo[b]dioxin-6-yl) -N-methylmethanamine VMAT2 VMAT2 Compound->VMAT2 Inhibits SERT SERT Compound->SERT Inhibits Reuptake DAT DAT Compound->DAT Inhibits Reuptake NET NET Compound->NET Inhibits Reuptake Synaptic_Vesicle Synaptic Vesicle (5-HT, DA, NE) Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release of Neurotransmitters Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Caption: Predicted mechanism of action for 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine.

2.2. Diverse Mechanisms of NPS

The pharmacological actions of NPS are as varied as their structures.[9]

  • Synthetic cannabinoids are typically agonists of the cannabinoid-1 (CB1) receptor.[9]

  • Synthetic cathinones are primarily dopamine and norepinephrine transporter inhibitors.[9]

  • Novel psychedelics often act as potent agonists at serotonin 5-HT2A receptors.[11]

  • Synthetic opioids are strong agonists at mu-opioid receptors.

This diversity means that the physiological and psychological effects of NPS can range from stimulant and hallucinogenic to sedative and analgesic.[17]

Table 2: Pharmacological Comparison

Parameter1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine (Predicted)Novel Psychoactive Substances (NPS)
Primary Target Monoamine transporters (SERT, DAT, NET)Highly variable: CB1, 5-HT2A, mu-opioid receptors, etc.[17]
Expected Effect Empathogenic, stimulantStimulant, psychedelic, sedative, dissociative, etc.[2][17]
Addiction Potential Moderate, linked to dopamine release.[15]Varies widely, from low (psychedelics) to very high (synthetic opioids).
Toxicity Profile Unknown, potential for neurotoxicity similar to MDMA.Largely unknown and unpredictable, high risk of adverse effects.[3][9]
Section 3: Analytical Differentiation

The identification and characterization of novel compounds are crucial for both research and forensic purposes. A multi-step analytical workflow is required to differentiate a specific molecule from the vast and ever-changing landscape of NPS.

3.1. Experimental Workflow for Characterization

Analytical_Workflow cluster_screening Initial Screening & Identification cluster_quantification Quantification cluster_pharmacology Pharmacological Profiling GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) LC_HRMS Liquid Chromatography- High-Resolution Mass Spectrometry (LC-HRMS) GC_MS->LC_HRMS Confirmation NMR Nuclear Magnetic Resonance (NMR) LC_HRMS->NMR Definitive Structure FTIR Fourier-Transform Infrared Spectroscopy (FTIR) NMR->FTIR Functional Groups LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) FTIR->LC_MS_MS Develop Quantitative Method Receptor_Binding Receptor Binding Assays LC_MS_MS->Receptor_Binding Determine Binding Affinity Functional_Assays Functional Assays (e.g., GTPγS binding) Receptor_Binding->Functional_Assays Assess Efficacy Sample Sample Sample->GC_MS Structural Information

Caption: A comprehensive workflow for the analytical characterization of a novel compound.

3.2. Detailed Experimental Protocols

Protocol 1: Identification using GC-MS and LC-HRMS

  • Sample Preparation: Dissolve a small quantity of the substance in a suitable solvent (e.g., methanol).

  • GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide a fragmentation pattern (mass spectrum) for each component.[18] This is compared against known libraries. For a novel compound, this provides initial structural clues.

  • LC-HRMS Analysis: Inject the sample into an LC-HRMS system. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[18][19] This is critical for distinguishing between isomers, a common feature of NPS.

Protocol 2: Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound for specific receptors (e.g., SERT, DAT, NET, 5-HT2A).[20][21]

  • Materials: Radioligand specific for the target receptor, cell membranes expressing the receptor of interest, test compound, and scintillation counter.[22][23][24]

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by filtration. c. Measure the radioactivity of the bound fraction using a scintillation counter. d. Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

Conclusion

1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine can be classified as a phenethylamine with a predicted pharmacology similar to that of empathogens like MDMA. It differs from the broader category of Novel Psychoactive Substances in its specific, defined chemical structure. In contrast, NPS represent a vast and constantly changing array of chemical classes with diverse and often unpredictable pharmacological effects.[2][3][9] The key distinction lies in the intent behind their creation; NPS are typically designed to circumvent drug laws, leading to a lack of safety data and a high potential for public health harm.[1][3][9] The analytical and pharmacological workflows detailed in this guide provide a systematic approach to characterizing any new compound and differentiating it from the ambiguous and hazardous world of NPS.

References

  • UNODC. (n.d.). What are NPS? United Nations Office on Drugs and Crime. [Link]

  • National Drug & Alcohol Research Centre. (2016). New (and emerging) Psychoactive Substances (NPS). NDARC Fact Sheet. [Link]

  • Ellis, A. D., & Winstock, A. R. (2016). Novel psychoactive substances: What educators need to know. Neuropharmacology, 102, 15-21. [Link]

  • Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. [Link]

  • Outpatient Addiction Recovery Services. (2025). What are Novel Psychoactive Substances?. OARS. [Link]

  • Zawilska, J. B., & Andrzejczak, D. (2018). Novel psychoactive substances: Classification and General Information. Request PDF. [Link]

  • AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. [Link]

  • Musshoff, F., & Madea, B. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current medicinal chemistry, 21(19), 2187–2194. [Link]

  • Krotulski, A. J., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]

  • Hill, S. L., & Thomas, S. H. (2011). New psychoactive substances: a review and updates. Clinical toxicology (Philadelphia, Pa.), 49(8), 705–719. [Link]

  • Spectroscopy Online. (2024). A Review of Advancements in Detecting New Psychoactive Substances. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Better Health Channel. (n.d.). Synthetic drugs. [Link]

  • Wikipedia. (n.d.). Entactogen. [Link]

  • Spirit Pharmacist. (2024). Phenethylamines: Dopamine Release and Duration of Action. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Tallarida, R. J. (2018). Receptor Binding Assays and Drug Discovery. Progress in molecular biology and translational science, 159, 13–27. [Link]

  • Yoshikawa, T., et al. (1998). Behavioral effects of MKC-242 (5-{3-[((2>)-1,4-benzodioxan-2-ylmethyl)amino] propoxy}-1,3-benzodioxole HCl), a novel and selective serotonin 1A receptor agonist, were investigated in rats and mice and compared against those of diazepam, buspirone and tandospirone. Japanese journal of pharmacology, 76(3), 261–270. [Link]

  • Healthline. (2023). MDA vs. MDMA: Effects, Dangers, and More. [Link]

  • Sygnature Discovery. (n.d.). Receptor Binding. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Wikipedia. (n.d.). MDMA. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • DEA.gov. (n.d.). Drug Fact Sheet: Ecstasy/MDMA. [Link]

  • NIH. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. [Link]

  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Center for Biotechnology Information. [Link]

  • NIH. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. [Link]

  • NIH. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. [Link]

  • PubChem. (n.d.). N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Comprehensive Guide to the Proper Disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine

This document provides essential procedural guidance for the safe and compliant disposal of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine. As a research chemical with significant potential hazards and regulatory implications, adherence to stringent disposal protocols is paramount to ensuring laboratory safety, environmental protection, and legal compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Foundational Understanding: Hazard Profile and Regulatory Status

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic risks is essential. This knowledge informs every subsequent step of the waste management process.

1.1. Chemical and Toxicological Hazards 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine hydrochloride is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks[2]:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

These classifications mandate that the compound and any materials contaminated with it be treated as hazardous chemical waste. Disposal via standard trash or sanitary sewer systems is strictly prohibited[1].

1.2. Regulatory Analogue Status Crucially, the molecular structure of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine is a close structural analog of 3,4-methylenedioxymethamphetamine (MDMA)[3]. This similarity places it within the purview of the Controlled Substances Act (CSA) under the Federal Analog Act. Consequently, its disposal is subject not only to Environmental Protection Agency (EPA) regulations for hazardous waste but also to the stringent requirements of the Drug Enforcement Administration (DEA)[4].

The primary DEA mandate for the disposal of controlled substances and their analogs is that they must be rendered "non-retrievable"[5][6]. The term "non-retrievable" signifies that the substance is permanently altered to an unusable state and cannot be transformed back into a controlled substance or its analog[7].

Core Principles for Managing Chemical Waste

Regardless of the specific chemical, a foundation of best practices in hazardous waste management is non-negotiable. These principles, adapted from leading research institution guidelines, minimize risk within the laboratory.

  • Waste Segregation: Never mix incompatible waste streams. This compound should be collected in a dedicated waste container, separate from acids, bases, or oxidizers[8].

  • Container Management: All chemical waste must be collected in sturdy, leak-proof containers that are compatible with the chemical. The original product container can be an excellent choice for waste collection[9][10]. Containers must be kept securely closed except when waste is being added[1].

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents[11]. Unidentified chemicals present a significant safety risk and can lead to costly analysis for proper disposal[11].

  • Secondary Containment: Liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[1].

  • Storage Location: Waste should be stored in a designated Satellite Accumulation Area (SAA) near the point of generation. Moving hazardous waste away from its generation point is prohibited in many jurisdictions[8].

Step-by-Step Disposal Protocols

The appropriate disposal pathway depends on the form of the waste. The following section details the correct procedures for bulk chemical, contaminated labware, and empty containers.

Disposal Pathway Decision Workflow The following diagram illustrates the decision-making process for disposing of waste related to this compound.

Caption: Decision workflow for proper disposal of the target compound.

3.1. Protocol for Bulk/Unused Chemical (Inventory) Bulk quantities, expired material, or unwanted stock of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine are considered "inventory" by the DEA.

  • Do Not Attempt On-Site Destruction: On-site chemical neutralization or destruction by individual researchers is not a compliant method for DEA-regulated inventory. The "non-retrievable" standard is difficult to achieve and verify outside of specialized facilities.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact. Inform them that you have a hazardous chemical that is also a potential controlled substance analog requiring disposal.

  • Arrange for a Reverse Distributor: EHS will coordinate with a DEA-registered reverse distributor. These are specialized waste handlers authorized to take possession of controlled substances for the purpose of destruction[12].

  • Documentation: Maintain meticulous records of the amount of material being transferred for disposal, in accordance with your institution's policies and DEA requirements. The reverse distributor will provide and ultimately complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the destruction[12].

3.2. Protocol for Contaminated Labware Disposable items such as gloves, absorbent pads, pipette tips, and vials that have come into contact with the compound must be disposed of as hazardous waste.

  • Segregate Waste: Collect all contaminated solid waste in a designated, compatible container. This can be a puncture-resistant container for sharps or a sturdy, lined box for other labware[9].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine" as the contaminant[11].

  • Storage and Pickup: Keep the container sealed and store it in your lab's Satellite Accumulation Area. When it is nearly full, schedule a pickup with your institution's EHS department[9].

3.3. Protocol for "Empty" Chemical Containers Under EPA regulations (RCRA), a container that held a hazardous chemical can be considered "empty" and disposed of as non-hazardous waste only after a specific cleaning procedure is followed.

  • Triple Rinse Procedure: The container must be rinsed three times with a suitable solvent (e.g., water, ethanol, or acetone) capable of removing the chemical residue[10].

  • Collect Rinsate: Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. It will contain the highest concentration of the residual chemical[1]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: Once the triple rinse is complete and the container is air-dried, the original label must be completely removed or defaced[8]. The clean, dry container can then be disposed of in the appropriate receptacle, such as a designated bin for laboratory glass[8].

Waste StreamDescriptionDisposal RequirementKey Regulation
Bulk/Inventory Unused, expired, or surplus chemical in its original container.Must be rendered "non-retrievable," typically via incineration arranged by a DEA-registered reverse distributor.[6][12]DEA, EPA
Contaminated Solids Gloves, pipette tips, wipes, contaminated labware.Collect in a clearly labeled hazardous waste container for EHS pickup and disposal.[9]EPA
Contaminated Sharps Needles, scalpels, or broken glass contaminated with the chemical.Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste.[9]EPA
"Empty" Containers Original containers holding only trace residue.Must be triple-rinsed; the first rinsate is collected as hazardous waste. The cleaned container can be disposed of in regular lab trash/glass disposal after defacing the label.[1][10]EPA (RCRA)
Aqueous Solutions Dilute solutions from experiments (e.g., <10% v/v).May be eligible for neutralization (to pH 7-9) and drain disposal only if approved by EHS and free of other contaminants. Never assume this is permissible. [1]Local/Institutional

Advanced Disposal Methodologies (Informational)

While high-temperature incineration remains the DEA-accepted standard for achieving a "non-retrievable" state, research is ongoing into alternative destruction methods for amphetamine-type stimulants[12]. Studies have demonstrated that chemical oxidation processes using reagents like ozone, sodium hypochlorite, or trichloroisocyanuric acid can effectively degrade these compounds[13][14]. These methods may offer more accessible and sustainable disposal solutions in the future, but they are not yet approved for routine use in satisfying DEA disposal requirements.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine is a multi-faceted process governed by both its inherent chemical hazards and its status as a controlled substance analog. The core tenets are to never dispose of this chemical in the trash or sewer, to meticulously label and segregate all waste streams, and to engage your institution's EHS department for final disposal. For bulk material, the use of a DEA-registered reverse distributor is the only compliant pathway. By adhering to these protocols, researchers uphold their fundamental responsibility to protect themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Disposal Q&A. DEA Diversion Control Division. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Business Services, The University of Texas at Dallas. [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. [Link]

  • How To Safely Dispose of Controlled Substances. Daniels Health. [Link]

  • Acute inactivation of tryptophan hydroxylase by amphetamine analogs involves the oxidation of sulfhydryl sites. PubMed, National Center for Biotechnology Information. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • Disposal Regulations: Registrant Fact Sheet. DEA Diversion Control Division. [Link]

  • Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed, National Center for Biotechnology Information. [Link]

  • New chlorinated amphetamine-type-stimulants disinfection-by-products formed during drinking water treatment. ResearchGate. [Link]

  • Amphetamine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic Cathinones and amphetamine analogues: What's the rave about? National Center for Biotechnology Information. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Definitive Guide to Personal Protective Equipment for Handling 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine

Definitive Guide to Personal Protective Equipment for Handling 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine

This document provides comprehensive safety protocols for the handling and disposal of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine (hydrochloride CAS No. 852227-85-1). As a research chemical, its toxicological properties are not fully characterized, demanding a risk-based approach grounded in established safety principles. The guidance herein is designed to empower researchers to work safely by understanding the causality behind each procedural step.

Hazard Identification and Risk Profile

1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine hydrochloride is classified with several key hazards that dictate the required level of protection.[1] The primary risks are associated with direct contact and inhalation.

  • Acute Toxicity (Oral): The substance is harmful if swallowed (H302), necessitating procedures that prevent ingestion.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Direct contact can lead to inflammation, redness, and pain.

  • Respiratory Irritation: The compound may cause respiratory irritation (H335), making it crucial to control airborne particulates and vapors.[1]

The structural inclusion of a "dihydrobenzo[b][1][2]dioxin" moiety warrants a heightened level of caution. While this compound is not a polychlorinated dibenzodioxin (PCDD), the "dioxin" name itself calls for conservative handling and disposal practices until more data are available.[3]

Hazard Summary Table
GHS Hazard StatementHazard DescriptionRequired Engineering Control & PPE
H302 Harmful if swallowedWork in a chemical fume hood. No eating, drinking, or smoking in the work area.[1][4]
H315 Causes skin irritationWear compatible chemical-resistant gloves and a fully-fastened lab coat.[1][5]
H319 Causes serious eye irritationWear chemical safety goggles or a face shield.[1][5]
H335 May cause respiratory irritationAll handling of solids or solutions must occur in a certified chemical fume hood.[1][6]

Core Protective Equipment: Selection and Rationale

A multi-layered PPE strategy is essential to mitigate the identified risks. This system is designed to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.

Hand Protection
  • Requirement: Wear compatible chemical-resistant gloves. Nitrile gloves are a standard baseline for handling solids and non-aggressive solutions. Always double-check the manufacturer's compatibility charts for the specific solvents being used.

  • Causality: The primary function is to prevent skin contact, which can cause irritation.[1][5] Gloves must be inspected for tears or pinholes before each use. Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times. When there is a significant risk of splash (e.g., handling larger volumes or solutions under pressure), a full-face shield should be worn in addition to goggles.

  • Causality: This prevents contact with airborne particles or splashes that can cause serious eye irritation.[1][7] Standard safety glasses do not provide an adequate seal against chemical vapors or splashes.

Body Protection
  • Requirement: A clean, fully-fastened laboratory coat is required. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.

  • Causality: This protects the skin on the arms and body from accidental contact and prevents the contamination of personal clothing.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]

Respiratory Protection
  • Requirement: All procedures that involve handling the solid compound or its solutions must be performed within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.

  • Causality: The fume hood captures and exhausts airborne particles and vapors, preventing inhalation that could lead to respiratory tract irritation.[1][8] Under normal handling conditions within a fume hood, a separate respirator should not be necessary. However, for spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required.[5][9]

Operational Plan: A Step-by-Step Protocol

This protocol ensures that safety is integrated into every step of the workflow.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting work to minimize movement in and out of the controlled area.

  • Review Emergency Procedures: Mentally review the procedures for spills and personal exposure.

Safe Handling Workflow Diagram

Gcluster_prepPreparationcluster_ppeProtectioncluster_handlingHandlingcluster_postPost-HandlingAAssess Risks &Review SDSBVerify Fume Hood& Safety EquipmentA->BCDon PPE:1. Lab Coat2. Goggles3. GlovesB->CDPerform All WorkInside Fume HoodC->DEKeep ContainersClosed When Not In UseD->EFDecontaminate Surfaces& Equipment After UseE->FGSegregate & LabelHazardous WasteF->GHDoff PPE:1. Gloves2. Goggles3. Lab CoatG->HIWash HandsThoroughlyH->I

Caption: Workflow for Safe Handling of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[1][6]

  • Small Spill: For spills inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[4] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent followed by soap and water.

Waste Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Unused or unwanted chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed container labeled as hazardous waste.[4]

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4][8] Given the "dioxin" name, it is imperative to clearly label the waste to ensure it is handled by licensed carriers and appropriate disposal facilities.[3]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the environment. Your expertise is demonstrated not just in your results, but in the diligence and care with which you conduct your research.

References

  • PubChem. (n.d.). (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (1992). Clarification on What Constitutes Dioxin Related Materials. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Available at: [Link]

  • U.S. Environmental Protection Agency. (1979). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Available at: [Link]

  • PubChem. (n.d.). 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine. National Center for Biotechnology Information. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.